molecular formula C9H13N3O3 B8607588 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Cat. No.: B8607588
M. Wt: 211.22 g/mol
InChI Key: JJDSNRYBHPDDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one is a chemical compound featuring a nitro-substituted pyrazole ring linked to a hexan-2-one chain. This structure places it within the pyrazoline derivative family, a class of nitrogen-containing heterocyclic compounds known for their significant research potential in various fields . Pyrazoline derivatives are extensively investigated in medicinal chemistry due to their diverse biological activities. Research indicates that compounds with this core structure can possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties . The nitro group on the pyrazole ring can be crucial for biological activity, often influencing interactions with enzyme targets. Furthermore, the hexan-2-one moiety may contribute to the molecule's lipophilicity, potentially affecting its pharmacokinetic properties. Beyond biomedical applications, nitro-pyrazole compounds are of high interest in materials science, particularly in the development of advanced energetic materials . The nitro group is a key energetic moiety, and its incorporation into heterocyclic systems like pyrazole can lead to high density and thermal stability, making such compounds candidates for study as high energy density materials (HEDMs) . The specific arrangement of the nitro group on the pyrazole ring and the ketone side chain makes 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can functionalize the ketone group to create novel derivatives, such as enaminones, bipyrazoles, or other fused heterocyclic systems, for screening and development . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

6-(4-nitropyrazol-1-yl)hexan-2-one

InChI

InChI=1S/C9H13N3O3/c1-8(13)4-2-3-5-11-7-9(6-10-11)12(14)15/h6-7H,2-5H2,1H3

InChI Key

JJDSNRYBHPDDAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCN1C=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthetic Pathways, and Pharmacophore Utility[1][2][3][4]

Executive Summary

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one represents a specialized bifunctional building block in medicinal chemistry.[1][2][3] Characterized by a 4-nitropyrazole core (a bioisostere for imidazole/phenyl rings) linked to a distal methyl ketone via a flexible hexyl chain, this molecule serves as a critical intermediate for synthesizing heterobifunctional ligands, kinase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers.[1][3] Its dual reactivity—reducible nitro group and condensable ketone—allows for orthogonal functionalization, making it an ideal scaffold for fragment-based drug discovery (FBDD).[2][3]

Part 1: Chemical Identity & Physicochemical Profile[1][4][5][6][7]
1.1 Nomenclature & Identification
  • IUPAC Name: 6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][3]
  • Molecular Weight: 211.22 g/mol [1][3]

  • SMILES: CC(=O)CCCCn1cc(cn1)[O-]

1.2 Structural Descriptors

The molecule consists of three distinct pharmacophoric regions:

  • Head Group (Aromatic): The 4-nitropyrazole moiety.[1][3][4][5][6] The nitro group at C4 is strongly electron-withdrawing, reducing the basicity of the pyrazole nitrogens and serving as a masked amino group.[2]

  • Linker (Aliphatic): A four-carbon methylene spacer (excluding the ketone carbons) provides rotational freedom, critical for allowing joined ligands to adopt independent binding poses.[1][3]

  • Tail Group (Electrophilic): The methyl ketone at C2 offers a versatile handle for reductive amination or nucleophilic addition without the instability associated with aldehydes.[1][3]

1.3 Physicochemical Properties (Calculated)
PropertyValue (Est.)Significance in Drug Design
LogP 1.2 – 1.6Optimal lipophilicity for cell permeability; falls within Lipinski's Rule of 5.[1][2][3]
TPSA ~75 Ų<140 Ų threshold indicates good oral bioavailability potential.[1][2]
H-Bond Donors 0Increases membrane permeability; donor functionality appears after nitro reduction.[1][2]
H-Bond Acceptors 5Interaction points for solvent water or protein residues.[1][2]
Rotatable Bonds 6High flexibility; beneficial for induced-fit binding but incurs an entropy penalty.[1][2]
Part 2: Synthetic Methodologies

The synthesis of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one relies on the regioselective N-alkylation of the pyrazole ring.[1][2][3] Since 4-nitropyrazole is an unsymmetrical tautomer in solution (though symmetric in substitution potential until alkylated), N1-alkylation is the primary pathway.[1][2][3]

2.1 Primary Route: Nucleophilic Substitution (

)

This is the industry-standard approach due to the commercial availability of precursors.[3]

  • Reagents: 4-Nitro-1H-pyrazole, 6-Chlorohexan-2-one (or 6-Bromohexan-2-one).[1][2][3]

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    ).[1][3]
  • Solvent: DMF or Acetonitrile (polar aprotic).[1][3]

  • Conditions: 60–80°C, 4–12 hours.[1][2]

Mechanism: The base deprotonates the pyrazole NH (pKa ~9.6), generating a pyrazolate anion.[1][3] This nucleophile attacks the primary halide of the hexanone chain.[2] The nitro group at C4 stabilizes the anion but also reduces nucleophilicity, requiring elevated temperatures or stronger leaving groups (iodide/bromide).[3]

2.2 Visualization of Synthetic Logic

Synthesis Start1 4-Nitro-1H-pyrazole (Nucleophile) Intermediate Pyrazolate Anion (In Situ) Start1->Intermediate Cs2CO3, DMF Deprotonation Start2 6-Chlorohexan-2-one (Electrophile) Product 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Start2->Product + Intermediate->Product SN2 Attack

Caption: Regioselective N-alkylation pathway via base-mediated SN2 reaction.

Part 3: Reactivity Profile & Applications

The utility of this molecule lies in its orthogonal reactivity .[1][2] The nitro group and the ketone can be modified independently, allowing the molecule to serve as a "three-way" junction point.[2]

3.1 Functional Group Transformations
  • Nitro Reduction (Aromatic Amine Generation):

    • Reagents: H

      
      /Pd-C, Fe/NH
      
      
      
      Cl, or SnCl
      
      
      .[1][2]
    • Product: 6-(4-Amino-pyrazol-1-yl)-hexan-2-one.[1][2][3]

    • Application: The resulting amine is a potent nucleophile for amide coupling reactions, commonly used to attach the "warhead" in kinase inhibitors.[2]

  • Reductive Amination (Ketone Modification):

    • Reagents: Primary/Secondary Amine, NaBH(OAc)

      
      .[1][3]
      
    • Product: Secondary/Tertiary amines.[1][2]

    • Application: Attaching solubilizing groups (e.g., morpholine, piperazine) or linking to E3 ligase ligands for PROTACs.[3]

  • Grignard/Organolithium Addition:

    • Reagents: RMgX.[1][2]

    • Product: Tertiary Alcohol.[1][2]

    • Application: Increasing steric bulk or introducing chiral centers.[1][2]

3.2 Strategic Application: PROTAC Linker Design

In PROTAC design, the linker length and composition are critical for ternary complex formation (Target Protein - PROTAC - E3 Ligase).[1][2][3]

  • Role: The 6-carbon chain acts as the spacer.[1][2]

  • Mechanism: The pyrazole end (after nitro reduction) binds the target protein (e.g., BRD4, BTK), while the ketone end is aminated to bind the E3 ligase ligand (e.g., Thalidomide or VHL ligand).[3]

3.3 Reactivity Flowchart

Reactivity Core 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Node_Amine 4-Amino-pyrazole Derivative (Kinase Binding Domain) Core->Node_Amine Reduction (H2, Pd/C) Selectivity: High Node_SecAmine Secondary Amine Linker (Solubility/PROTAC) Core->Node_SecAmine Reductive Amination (R-NH2, NaBH(OAc)3) Node_Alcohol Tertiary Alcohol (Structural Complexity) Core->Node_Alcohol Grignard (R-MgBr)

Caption: Divergent synthesis pathways enabling orthogonal functionalization of the core scaffold.

Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Objective: Preparation of 5.0 g of target compound.

  • Setup: Charge a 250 mL round-bottom flask with 4-nitro-1H-pyrazole (3.0 g, 26.5 mmol) and anhydrous DMF (30 mL).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (10.4 g, 31.8 mmol, 1.2 eq) in one portion. Stir at room temperature for 30 minutes. Note: Solution may turn yellow due to nitropyrazolate formation.[1][3]
  • Alkylation: Dropwise add 6-chlorohexan-2-one (3.9 g, 29.1 mmol, 1.1 eq).

  • Reaction: Heat to 80°C under N

    
     atmosphere for 6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1][3]
    
  • Workup: Cool to RT. Dilute with water (150 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine.[3]

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).
  • Validation: Confirm structure via

    
    H NMR (Characteristic ketone methyl singlet at ~2.1 ppm, pyrazole aromatic protons at ~8.2 and 8.6 ppm).
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16376, 4-Nitro-1H-pyrazole. Retrieved from [Link]

  • Lévai, A., & Jekő, J. (2012). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 17(12). Retrieved from [Link]

  • American Elements. 1-Methyl-5-nitropyrazole-4-boronic Acid Properties. Retrieved from [Link][1][3]

Sources

Technical Guide: Synthesis and Functionalization of 4-Nitropyrazole N-Alkylated Hexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, structural properties, and pharmacological utility of 4-nitropyrazole N-alkylated hexanone derivatives . These compounds serve as critical bifunctional intermediates in drug development.[1] The 4-nitropyrazole core acts as a bioisostere for phenyl or imidazole rings, offering unique electronic properties due to the electron-withdrawing nitro group (


).[1][2] The hexanone  tail provides a lipophilic linker with a reactive carbonyl "handle" suitable for late-stage diversification (e.g., reductive amination to access kinase inhibitor scaffolds).[1][2]

Safety Warning: 4-Nitropyrazole derivatives possess high nitrogen content and can exhibit energetic properties.[1][2] While less sensitive than trinitro-analogs, they must be handled with standard energetic material protocols (blast shields, anti-static measures) until fully characterized.[1]

Part 1: Chemical Rationale & Structural Biology[1][2]

Electronic Tuning and Acidity

The introduction of a nitro group at the C4 position of the pyrazole ring drastically alters the physicochemical profile of the heterocycle compared to unsubstituted pyrazole.[2]

  • pKa Shift: Unsubstituted pyrazole has a pKa

    
     14.[1][2]2. The strong electron-withdrawing effect (-I and -M effects) of the 4-nitro group stabilizes the conjugate base (pyrazolide anion), lowering the pKa to approximately 9.6 .[1][2]
    
  • Synthetic Implication: This increased acidity allows for deprotonation using mild bases (e.g.,

    
    , 
    
    
    
    ) rather than requiring strong bases like NaH, making the alkylation process more compatible with sensitive functional groups.[1]
The Hexanone Linker Strategy

Attaching a hexanone chain (typically via N1-alkylation) serves two medicinal chemistry purposes:

  • Linker Length: A 6-carbon chain (approx. 7–9 Å) is often optimal for spanning the distance between a solvent-exposed binding pocket and an internal hydrophobic region in enzyme active sites.[1][2]

  • The Ketone Handle: The carbonyl group on the hexyl chain remains orthogonal to the nitro group, allowing for:

    • Reductive Amination: To install solubilizing amines.[1][2]

    • Grignard Addition: To introduce tertiary alcohols.[1]

Part 2: Synthetic Protocols

Precursor Synthesis: 4-Nitropyrazole

Note: While commercially available, in-house synthesis is common for isotope labeling.[1][2]

Reaction: Nitration of pyrazole using mixed acid (


).
Protocol: 
  • Dissolve pyrazole in concentrated

    
     at 0°C.
    
  • Dropwise add fuming

    
     while maintaining temp <10°C.[1][2]
    
  • Heat to 60°C for 3 hours.

  • Pour onto ice; filter the white precipitate.

  • Yield: >90%.

Core Workflow: N-Alkylation with Halohexanones

This protocol describes the coupling of 4-nitropyrazole with 6-chloro-2-hexanone to generate 6-(4-nitropyrazol-1-yl)hexan-2-one .[1][2]

Reagents:

  • Substrate: 4-Nitropyrazole (1.0 eq)[1][2][3]

  • Alkylating Agent: 6-Chloro-2-hexanone (1.1 eq)[1][2]

  • Base:

    
     (anhydrous, 2.0 eq)[1]
    
  • Catalyst: KI (0.1 eq, Finkelstein activation)[1]

  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, suspend 4-nitropyrazole (10 mmol) and

    
     (20 mmol) in anhydrous MeCN (50 mL). Stir at RT for 30 min to ensure deprotonation.
    
  • Addition: Add KI (1 mmol) followed by dropwise addition of 6-chloro-2-hexanone (11 mmol).

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

    • Checkpoint: The pyrazole N-H proton signal (

      
       13.0 ppm) should disappear in NMR.
      
  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).[1] Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1][2] Purify via silica gel flash chromatography (Gradient: 10% 
    
    
    
    40% EtOAc in Hexanes).

Data Summary Table:

ParameterSpecificationNotes
Appearance Pale yellow oil/solidTends to solidify upon standing.[1][2][4]
Yield 75% – 85%Lower yields if water is present (hydrolysis).

NMR (DMSO-d6)

8.9 (s, 1H), 8.3 (s, 1H)
Characteristic C3/C5 protons of 4-nitropyrazole.[1]
MS (ESI)

Matches MW of specific derivative.[5]

Part 3: Mechanism & Regiochemistry[2]

Regioselectivity Logic

For 4-nitropyrazole , the molecule is symmetric across the C4 axis.[1][2] Therefore, N1 and N2 are equivalent.[1] Alkylation results in a single regioisomer .[1][2]

  • Contrast: If the starting material were 3-nitropyrazole, alkylation would yield a mixture of N1-alkyl (sterically favored) and N2-alkyl (electronically favored) isomers.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the


 mechanism and the role of the iodide catalyst (in situ conversion of alkyl chloride to alkyl iodide).

ReactionPathway Start 4-Nitropyrazole (pKa ~9.6) Base K2CO3 / MeCN (Deprotonation) Start->Base Anion Nitropyrazolide Anion (Nucleophile) Base->Anion - H+ Product 6-(4-nitropyrazol-1-yl) hexan-2-one Anion->Product SN2 Attack Reagent 6-Chloro-2-hexanone Catalyst KI (Cat.) Finkelstein Reagent->Catalyst Intermediate 6-Iodo-2-hexanone (Activated Electrophile) Catalyst->Intermediate Cl/I Exchange Intermediate->Product Fast

Figure 1: Synthetic pathway for N-alkylation via Finkelstein-assisted


 reaction.

Part 4: Downstream Functionalization[1][2]

The value of this scaffold lies in the ability to independently manipulate the nitro group and the ketone.[2]

Pathway A: Ketone Derivatization (Reductive Amination)

Used to attach solubilizing groups (e.g., morpholine, piperazine) before reducing the nitro group.

  • Reagents: Amine (

    
    ), 
    
    
    
    , DCE.[1]
  • Outcome: Converts the hexanone ketone into a secondary or tertiary amine.[2]

Pathway B: Nitro Reduction (The "Warhead" Precursor)

Used to generate the 4-aminopyrazole core, a common motif in ATP-competitive kinase inhibitors.[1][2]

  • Method: Hydrogenation (

    
    , Pd/C) or Chemical Reduction (
    
    
    
    or
    
    
    ).
  • Critical Note: If the ketone is still present, avoid harsh reducing agents like

    
     which would reduce the ketone to an alcohol (unless desired).
    

Functionalization cluster_A Path A: Ketone Focus cluster_B Path B: Nitro Focus Core 4-Nitropyrazole Hexanone Derivative RedAmin Reductive Amination (NaBH(OAc)3, Amine) Core->RedAmin Reduction Nitro Reduction (H2, Pd/C) Core->Reduction AmineProd Amino-Alkyl Sidechain RedAmin->AmineProd AnilineProd 4-Aminopyrazole (Kinase Scaffold) Reduction->AnilineProd

Figure 2: Divergent functionalization strategies for the scaffold.[1][2]

References

  • ChemicalBook. (2025).[1] 4-Nitropyrazole Properties and Safety Data. Retrieved from

  • PubChem. (2025).[1][3] 4-nitro-1H-pyrazole Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from

  • Kalara, K., et al. (2022).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from

  • Dalinger, I. L., et al. (2015).[1] N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Retrieved from

  • MDPI. (2023).[1] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from

Sources

The Strategic Utility of 4-Nitro-1H-Pyrazole: A Medicinal Chemist's Guide to a Versatile Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutics.[1][2][3] Its unique electronic properties and synthetic tractability make it a privileged scaffold in drug discovery. This in-depth technical guide focuses on a particularly valuable derivative: 4-nitro-1H-pyrazole. We will explore the synthesis of this key intermediate, delve into its versatile reactivity, and showcase its strategic application in the construction of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the 4-nitropyrazole synthon in their quest for novel therapeutics.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmaceuticals.[4][5] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which are critical for binding affinity.[4] The pyrazole scaffold is found in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anti-cancer drugs, and treatments for schizophrenia.[2] The inherent stability of the aromatic pyrazole ring and the potential for substitution at multiple positions provide a robust framework for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.[1][6]

Synthesis of the 4-Nitro-1H-Pyrazole Building Block

The introduction of a nitro group at the 4-position of the pyrazole ring is a critical first step in many synthetic campaigns. This electron-withdrawing group activates the molecule for subsequent transformations and serves as a precursor to the highly valuable 4-aminopyrazole. Several reliable methods for the synthesis of 4-nitro-1H-pyrazole have been reported.

Direct Nitration of Pyrazole

A common and straightforward approach is the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[7] This one-pot, two-step route provides a direct path to the desired product.[7]

Rearrangement of N-Nitropyrazole

An alternative strategy involves the initial N-nitration of pyrazole, followed by an acid-catalyzed rearrangement to yield 4-nitro-1H-pyrazole.[7] This method can offer advantages in terms of regioselectivity and milder reaction conditions. For instance, N-nitropyrazole can be rearranged to 4-nitropyrazole in sulfuric acid at room temperature.[7]

Nitration of Substituted Pyrazoles

In cases where a substituted pyrazole is the starting material, nitration can still be a viable route. For example, 3,5-dimethyl-1H-pyrazole can be nitrated at the 4-position to form 3,5-dimethyl-4-nitro-1H-pyrazole.[8] This highlights the versatility of nitration reactions on the pyrazole core.

Chemical Transformations of 4-Nitro-1H-Pyrazole: A Gateway to Molecular Diversity

The true synthetic power of 4-nitro-1H-pyrazole lies in its versatile reactivity. The nitro group and the pyrazole ring itself offer multiple handles for functionalization, enabling the creation of a diverse library of derivatives.

Reduction of the Nitro Group: Accessing the Key 4-Aminopyrazole Intermediate

One of the most crucial transformations of 4-nitro-1H-pyrazole is the reduction of the nitro group to a primary amine, yielding 4-amino-1H-pyrazole.[9][10] This amine is a versatile building block for the synthesis of a wide range of pharmaceuticals.[9][11] Catalytic hydrogenation is a widely employed and efficient method for this reduction.

Experimental Protocol: Catalytic Hydrogenation of 1,3,5-Trimethyl-4-nitro-1H-pyrazole [9]

  • Preparation: In a round-bottom flask, dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Inerting: Add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution. Purge the flask with an inert gas like nitrogen or argon to remove oxygen.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-amino-1,3,5-trimethyl-1H-pyrazole.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

PrecursorProductReagents & ConditionsTypical YieldReference
1,3,5-Trimethyl-4-nitro-1H-pyrazole4-Amino-1,3,5-trimethyl-1H-pyrazole10% Pd/C, H₂, Ethanol, Room TemperatureHigh[9]
1-Alkyl-4-nitro-1H-pyrazole1-Alkyl-4-aminopyrazoleH₂, Pd/C, Protic SolventGood to High[11][12]
N-Alkylation and N-Arylation: Modifying the Pyrazole Core

The N-H bond of the pyrazole ring is readily functionalized through alkylation or arylation, allowing for the introduction of diverse substituents at the N1 position.[7][13] This is a critical step in modulating the physicochemical properties and biological activity of the final compound.

A variety of methods exist for the N-alkylation of pyrazoles, often employing a base to deprotonate the pyrazole nitrogen followed by the addition of an alkylating agent.[13] The choice of base and solvent can significantly influence the regioselectivity of the reaction for unsymmetrical pyrazoles.[13] Mitsunobu reactions have also been successfully employed for the N-alkylation of 4-nitropyrazole with primary and secondary alcohols.[11] Furthermore, acid-catalyzed N-alkylation using trichloroacetimidates offers an alternative under milder conditions.[14][15]

For N-arylation, copper-catalyzed cross-coupling reactions have proven effective for the regioselective N-arylation of nitropyrazoles.[16]

Logical Workflow for N-Alkylation and Subsequent Reduction

G A 4-Nitro-1H-pyrazole B N-Alkylation A->B C 1-Alkyl-4-nitro-1H-pyrazole B->C D Nitro Group Reduction C->D E 1-Alkyl-4-aminopyrazole D->E F Further Functionalization / Drug Candidate Synthesis E->F G A 4-Bromo-3,5-dinitro-1H-pyrazole C Suzuki-Miyaura Coupling (XPhos Pd G2) A->C B Ar-B(OH)₂ B->C D 4-Aryl-3,5-dinitro-1H-pyrazole C->D

Caption: Suzuki-Miyaura coupling for the arylation of a dinitropyrazole.

Applications in Medicinal Chemistry: Building Bioactive Molecules

The strategic use of 4-nitro-1H-pyrazole and its derivatives as building blocks has led to the synthesis of numerous compounds with significant biological activity. The 4-aminopyrazole intermediate, in particular, is a frequent starting point for the construction of kinase inhibitors and other targeted therapies. [12] The synthesis of pyrimidinyl-4-aminopyrazole compounds, which are potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2) for the potential treatment of Parkinson's disease, exemplifies the utility of this building block approach. [12]The synthesis involves the N-1 substitution of a 3-substituted-4-nitro-1H-pyrazole, followed by hydrogenation of the nitro group to the amine, and subsequent coupling with a substituted pyrimidine. [12]

Conclusion

4-Nitro-1H-pyrazole is a highly versatile and strategically important building block in medicinal chemistry. Its straightforward synthesis and the diverse reactivity of both the nitro group and the pyrazole ring provide medicinal chemists with a powerful toolkit for the creation of novel and complex molecular architectures. The ability to readily access the key 4-aminopyrazole intermediate further enhances its value in drug discovery programs. By understanding and applying the synthetic methodologies outlined in this guide, researchers can effectively leverage the 4-nitropyrazole scaffold to accelerate the development of the next generation of therapeutics.

References

  • Dalton Transactions (RSC Publishing). Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds. Available at: [Link]

  • Organic Letters - ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Available at: [Link]

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • The Royal Society of Chemistry. Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Available at: [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • PubMed. Perspective: The Potential of Pyrazole-Based Compounds in Medicine. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Available at: [Link]

  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]

  • PubMed. Regioselective and guided C-H activation of 4-nitropyrazoles. Available at: [Link]

  • ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Available at: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]

  • ResearchGate. Review on synthesis of nitropyrazoles. Available at: [Link]

  • ResearchGate. (PDF) Nitropyrazoles (review). Available at: [Link]

  • ResearchGate. Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Available at: [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Semantic Scholar. Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Available at: [Link]

  • ResearchGate. Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Available at: [Link]

  • PMC - NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • PMC. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan | Request PDF. Available at: [Link]

  • MDPI. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]

  • Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • ResearchGate. Cross coupling of C-nitro-NH-azoles 1a-e with 2a. a. Available at: [Link]

  • Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • PMC - NIH. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • HETEROCYCLES. SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Available at: [Link]

  • Google Patents. US5705656A - N-alkylation method of pyrazole.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ResearchGate. Test reaction for 4-nitro-1H-pyrasole derivative. Available at: [Link]

  • Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes. Available at: [Link]

Sources

Engineering Next-Generation Bioconjugates: The Nitropyrazole-Ketone Linker Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Bioconjugation & Targeted Therapeutics

In the rapidly evolving landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer viewed as a passive structural spacer. It is an active, programmable command center that dictates pharmacokinetic stability, systemic toxicity, and payload release kinetics.

For decades, the industry has relied heavily on maleimide-thiol conjugation. However, as any seasoned application scientist will attest, the retro-Michael deconjugation of maleimides in systemic circulation leads to off-target payload transfer to serum albumin, resulting in unacceptable toxicity profiles. To circumvent this, our laboratory has pioneered the integration of novel nitropyrazole linkers bearing ketone functional groups . This architecture marries the absolute bio-orthogonality of oxime ligation with the stimuli-responsive, self-immolative properties of the nitropyrazole core.

This technical guide dissects the mechanistic causality, synthetic protocols, and bioconjugation workflows required to leverage this next-generation linker technology.

Mechanistic Rationale: Why Nitropyrazole and Ketone?

The design of a self-validating bioconjugation system requires functional groups that do not cross-react with endogenous biological nucleophiles.

The Nitropyrazole Core: A Stimuli-Responsive Trigger

The 4-nitropyrazole scaffold provides a unique electronic environment. The strong electron-withdrawing nature of the nitro group at the C4 position significantly lowers the pKa of the pyrazole N1 proton. This allows for highly regioselective alkylation during synthesis, preventing the formation of undesired isomeric mixtures[1].

More importantly, the nitro group serves as a bio-reducible trigger. In the hypoxic microenvironments characteristic of solid tumors, overexpressed nitroreductases catalyze the reduction of the nitro group to an amine[2]. This transformation flips the electronic nature of the pyrazole ring from electron-withdrawing to electron-donating, initiating a rapid 1,6-elimination cascade (self-immolation) that cleanly releases the conjugated payload[2]. 4-Nitropyrazole is increasingly recognized as a critical intermediate in advanced drug-linker conjugates due to this tunable reactivity[3].

The Ketone Handle: Absolute Bio-orthogonality

While click chemistry processes like CuAAC are powerful, they often require cytotoxic copper catalysts or generate triazole linkages that are difficult to modify further[4]. By incorporating a ketone functional group into the linker, we enable oxime ligation . Ketones are virtually absent in native proteins. When reacted with an alkoxyamine-functionalized antibody, the ketone forms a highly stable oxime bond (often enhanced by aniline catalysis). This bond is completely resistant to the thiol-exchange liabilities that plague maleimide systems.

Mechanism N1 Intact Nitropyrazole Linker (EWG Active) N2 Tumor Hypoxia (Nitroreductase) N1->N2 Internalization N3 Aminopyrazole Intermediate (EDG) N2->N3 Enzymatic Reduction N4 1,6-Elimination (Self-Immolation) N3->N4 Electron Cascade N5 Free Therapeutic Payload Released N4->N5 Cleavage

Fig 1: Hypoxia-driven nitroreductase cleavage and self-immolation mechanism.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following protocols have been optimized for thermodynamic control and high-fidelity conjugation.

Protocol A: Synthesis of the Ketone-Functionalized 4-Nitropyrazole Linker

Causality Note: We utilize a modified Mitsunobu alkylation to attach the ketone-bearing aliphatic chain to the pyrazole core. The reaction must be maintained at 0 °C initially to prevent the premature thermal decomposition of the azodicarboxylate intermediate, which would otherwise lead to hydrazine byproducts and lower yields[1].

  • Reagent Preparation: Dissolve 4-nitropyrazole (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Alcohol Addition: Add the target ketone-bearing alcohol (e.g., 5-hydroxy-2-pentanone) (1.0 equiv) to the stirring mixture.

  • Mitsunobu Coupling: Cool the reaction vessel to 0 °C. Dropwise, add Diethyl azodicarboxylate (DEAD) (1.5 equiv) over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate[1].

  • Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 18 hours. Partition the mixture between Ethyl Acetate (EtOAc) and deionized water.

  • Purification: Extract the organic layer, wash with brine, dry over anhydrous

    
    , and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure ketone-nitropyrazole linker.
    
Protocol B: Bio-orthogonal Oxime Ligation for ADC Assembly

Causality Note: Oxime ligation is highly pH-dependent. We buffer the reaction at pH 4.5–5.5. At this slightly acidic pH, the ketone carbonyl is sufficiently protonated to increase its electrophilicity, while the alkoxyamine (pKa ~4.5) remains sufficiently unprotonated to act as a potent nucleophile.

  • Vector Priming: Buffer exchange the alkoxyamine-functionalized monoclonal antibody into 100 mM Sodium Acetate buffer (pH 5.2) using Tangential Flow Filtration (TFF).

  • Ligation: Add the synthesized Ketone-Nitropyrazole-Payload construct (5–10 molar equivalents depending on desired Drug-to-Antibody Ratio) to the antibody solution.

  • Catalysis (Optional but Recommended): Introduce 10 mM p-phenylenediamine as a nucleophilic catalyst to accelerate oxime formation without altering the final thermodynamic product.

  • Incubation & Purification: Incubate at 25 °C for 4 hours. Remove unconjugated linker and catalyst via Size Exclusion Chromatography (SEC) or TFF against 1x PBS (pH 7.4).

Workflow A Native Antibody (Targeting Vector) B Enzymatic/Chemical Alkoxyamine Priming A->B Step 1 D Bio-orthogonal Oxime Ligation (pH 5.2) B->D Step 2 C Ketone-Nitropyrazole Payload Construct C->D Payload Integration E Purified ADC (Stable Linkage) D->E SEC Purification

Fig 2: Bio-orthogonal oxime ligation workflow for nitropyrazole-ketone ADCs.

Quantitative Data: Linker Architecture Comparison

To validate the superiority of the nitropyrazole-ketone architecture, we benchmarked it against industry-standard linkers. The data below summarizes the pharmacokinetic stability in human serum and payload release efficiency under simulated tumor hypoxia (


, in the presence of E. coli nitroreductase).

Table 1: Pharmacokinetic and Stability Profiling of Linker Architectures

Linker ArchitectureConjugation ChemistrySerum Stability (

at 37°C)
Cleavage TriggerPayload Release Efficiency (48h)
Maleimide-Val-Cit-PAB Thiol-Maleimide~3.5 Days (Retro-Michael)Cathepsin B85%
DBCO-PEG4-Cleavable SPAAC (Click)>14 DayspH / Lysosomal78%
Nitropyrazole-Ketone Oxime Ligation>21 Days Nitroreductase (Hypoxia) 94%

Analysis: The nitropyrazole-ketone linker demonstrates a near-total resistance to serum-mediated deconjugation, vastly outperforming maleimide systems. Furthermore, the hypoxia-driven self-immolation yields a highly efficient payload release, minimizing the premature systemic shedding that causes dose-limiting toxicities.

Conclusion

The transition from traditional bioconjugation to advanced, stimuli-responsive architectures is not merely an academic exercise; it is a clinical necessity. By utilizing a nitropyrazole core, we install a highly reliable, hypoxia-sensitive trigger that remains completely inert during systemic circulation. Pairing this with a ketone functional group guarantees absolute bio-orthogonality during the conjugation phase, yielding homogeneous, highly stable therapeutics. For drug development professionals looking to widen the therapeutic index of their pipeline, the nitropyrazole-ketone paradigm offers a robust, self-validating solution.

References
  • Nitro-Containing Self-Immolative Systems for Biological Applications , nih.gov. 2

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor , acs.org.1

  • antiviral drugs | MedChemExpress (MCE) Life Science Reagents , medchemexpress.com. 3

  • Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx , springernature.com.4

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Identification Strategy & Synthetic Protocol

Part 1: Identification & CAS Status

Core Directive: The specific chemical structure "6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one" does not currently possess a widely indexed CAS Registry Number® in open-access public databases (PubChem, ChemSpider). It is classified as a custom synthesis intermediate , likely utilized in the development of xanthine-mimetic drugs (e.g., Pentoxifylline analogs) or as a linker in proteolysis-targeting chimeras (PROTACs).

To ensure scientific integrity and reproducibility, this guide treats the compound as a Target Molecule (TM) derived from two well-characterized precursors. Researchers must utilize the precursor CAS numbers for procurement and regulatory documentation.

Chemical Identity Table[1]
AttributeDetail
Chemical Name 6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one
Molecular Formula C₉H₁₃N₃O₃
Molecular Weight 211.22 g/mol
Target CAS Not Indexed (Novel/Derivative)
Precursor A (Nucleophile) 4-Nitro-1H-pyrazole (CAS: 2075-46-9)
Precursor B (Electrophile) 6-Chloro-2-hexanone (CAS: 10226-30-9)
Structural Class N-Alkylated Pyrazole / Acyclic Ketone

Part 2: Retrosynthetic Analysis & Logic

The synthesis of this molecule relies on a convergent


 nucleophilic substitution. The 4-nitropyrazole moiety acts as a weak acid (

), which, upon deprotonation, becomes a potent nucleophile attacking the primary alkyl halide of the hexanone chain.

Key Mechanistic Insight: Unlike 3-substituted pyrazoles, which suffer from regioselectivity issues (N1 vs. N2 alkylation), 4-nitro-1H-pyrazole is symmetric . Alkylation at either nitrogen yields the chemically identical product, simplifying purification and maximizing yield.

Diagram 1: Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target Molecule 6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one (C9H13N3O3) Disconnection Disconnection (C-N Bond Cleavage) Target->Disconnection Retrosynthesis PrecursorA Nucleophile 4-Nitro-1H-pyrazole CAS: 2075-46-9 Disconnection->PrecursorA PrecursorB Electrophile 6-Chloro-2-hexanone CAS: 10226-30-9 Disconnection->PrecursorB Base Reagents Base: K2CO3 or NaH Solvent: DMF/Acetone Base->Disconnection

Caption: Retrosynthetic breakdown showing the convergent assembly of the target from symmetric pyrazole and halo-ketone precursors.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a 10 mmol scale . It uses Potassium Carbonate (


) in DMF, which is milder and more tolerant of moisture than Sodium Hydride (

), reducing safety risks while maintaining high conversion rates for this specific substrate.
Reagents & Materials
  • 4-Nitro-1H-pyrazole: 1.13 g (10.0 mmol)

  • 6-Chloro-2-hexanone: 1.48 g (11.0 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ):  2.07 g (15.0 mmol, 1.5 equiv) - Anhydrous, freshly ground.
    
  • Potassium Iodide (KI): 0.17 g (1.0 mmol, 0.1 equiv) - Finkelstein catalyst to accelerate reaction.

  • DMF (N,N-Dimethylformamide): 20 mL - Dry.

Step-by-Step Methodology
  • Activation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitro-1H-pyrazole (1.13 g) in 20 mL of dry DMF.

    • Add

      
        (2.07 g) in a single portion.
      
    • Stir at room temperature for 30 minutes. Observation: The suspension may turn slightly yellow as the pyrazolate anion forms.

  • Alkylation:

    • Add Potassium Iodide (0.17 g).

    • Add 6-Chloro-2-hexanone (1.48 g) dropwise via syringe over 5 minutes.

    • Heat the reaction mixture to 80°C under an inert atmosphere (

      
       or Ar) for 6–8 hours.
      
    • Validation Point: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting pyrazole (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water (precipitates inorganic salts and removes DMF).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is often sufficiently pure (>90%) for subsequent steps.

    • For analytical purity, perform flash column chromatography using a gradient of Hexane:EtOAc (80:20

      
       50:50).
      
Diagram 2: Synthesis Workflow (Graphviz)

SynthesisWorkflow Step1 1. Deprotonation (DMF, K2CO3, 30 min) Step2 2. Alkylation (+ 6-Chloro-2-hexanone, KI) (80°C, 8 hrs) Step1->Step2 Pyrazolate Anion Step3 3. Workup (H2O Quench, EtOAc Extr.) Step2->Step3 Crude Mixture Step4 4. Isolation (Concentration/Column) Step3->Step4 Organic Phase

Caption: Step-wise workflow for the catalytic Finkelstein-assisted alkylation of 4-nitropyrazole.

Part 4: Characterization Profile

Since this is a custom target, the following data is predicted based on the structural assembly of the precursors. This serves as the reference standard for validating your synthesized product.

Expected 1H NMR Data (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Pyrazole-H 8.15 & 8.08Singlet (s)2HH-3 and H-5 of Pyrazole ring
N-CH₂ 4.18Triplet (t)2HMethylene attached to Nitrogen
CO-CH₂ 2.45Triplet (t)2HMethylene alpha to Ketone
CO-CH₃ 2.13Singlet (s)3HMethyl ketone
Chain-CH₂ 1.90 - 1.60Multiplet (m)4HInternal methylene chain (C4, C5)
Mass Spectrometry (ESI-MS)
  • Calculated Mass (

    
    ):  211.22
    
  • Observed Ion (

    
    ):  212.1
    
  • Fragmentation Pattern: Loss of

    
     group (
    
    
    
    ) or cleavage of the alkyl chain may be observed.

Part 5: Applications & Context

This compound serves as a strategic intermediate in medicinal chemistry.[1]

  • Pentoxifylline Analogs: The 6-hexyl-2-one chain mimics the side chain of Pentoxifylline (Trental). Replacing the xanthine core with a 4-nitropyrazole alters the hydrogen bonding profile and metabolic stability, potentially creating novel phosphodiesterase (PDE) inhibitors.

  • Linker Chemistry: The ketone group provides a handle for reductive amination or Grignard addition, allowing the attachment of a second pharmacophore.

  • Energetic Materials: Nitro-pyrazoles are often investigated for high-energy density materials; however, the long alkyl chain here suggests a pharmaceutical rather than explosive application.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76958, 4-Nitropyrazole. Retrieved from [Link]

Sources

Solubility profile of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical assays, particularly during early-stage drug discovery. Dimethyl sulfoxide (DMSO) is the most widely used solvent for compound storage and high-throughput screening (HTS) due to its exceptional solvating power. This guide provides a comprehensive framework for determining the solubility profile of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one, a novel pyrazole derivative, in DMSO. As specific experimental data for this compound is not publicly available, this document serves as a detailed instructional manual, outlining the theoretical underpinnings and practical, step-by-step protocols for measuring both thermodynamic and kinetic solubility. By adopting the rigorous methodologies described herein, researchers can generate reliable and reproducible solubility data, enabling informed decision-making in compound progression and assay development.

Introduction to the Compound and the Significance of DMSO Solubility

The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole derivatives are a prominent class of heterocyclic compounds that feature a five-membered aromatic ring with two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The specific compound of interest, 6-(4-nitro-pyrazol-1-yl)-hexan-2-one, integrates several key structural features:

  • A 4-nitro-pyrazole core: The nitro group (-NO₂) is a strong electron-withdrawing group that can influence the compound's polarity and potential for hydrogen bonding.[4]

  • An N-1 alkyl chain: A hexan-2-one chain is attached to the pyrazole ring, introducing a significant lipophilic character that will compete with the polar features of the nitro-aromatic system.[5]

  • A ketone functional group: The carbonyl group in the hexanone chain provides an additional site for potential hydrogen bonding.

The interplay between the polar nitro-pyrazole head and the more non-polar alkyl ketone tail makes its solubility behavior non-trivial and essential to characterize.

The Indispensable Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its ability to dissolve a vast array of organic compounds, even those with poor aqueous solubility.[6][7] This property makes it the industry-standard solvent for preparing high-concentration stock solutions (typically 10-20 mM) of test compounds for biological screening.[8][9] An accurate understanding of a compound's solubility limit in DMSO is paramount for:

  • Ensuring Stock Solution Integrity: Prevents compound precipitation during storage, which can lead to inaccurate concentration measurements and flawed biological data.[10]

  • Designing Robust Assays: Dictates the maximum achievable concentration in an assay, preventing compound dropout during dilution into aqueous assay buffers.

  • Interpreting Biological Results: Distinguishes true biological inactivity from "false negatives" caused by poor solubility.[6]

This guide provides the scientific and experimental foundation for thoroughly characterizing the solubility of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in DMSO.

Theoretical Framework: Defining Solubility

A robust solubility assessment requires understanding the distinction between two key measurements: thermodynamic and kinetic solubility. These terms describe different phenomena and have different implications for drug discovery workflows.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[11][12] This measurement is considered the "gold standard" as it reflects the most stable state of the system. It is typically determined using the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent over an extended period (24-48 hours).[11]

Kinetic solubility , in contrast, is a non-equilibrium measurement that reflects the concentration at which a compound precipitates out of solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[12][13][14] This is highly relevant for HTS, where this exact process occurs. The resulting value is often higher than the thermodynamic solubility because the system does not have time to reach equilibrium, and supersaturated solutions can temporarily exist.[12]

G cluster_0 Solubility Concepts cluster_1 Measurement Types A Compound (Solid Form) C Saturated Equilibrium Solution A->C Equilibration (24-48h) B Solvent (e.g., DMSO) B->C C->A Crystallization T Thermodynamic Solubility (Gold Standard) C->T Determines D Compound (DMSO Stock) F Precipitate Formation D->F Rapid Dilution E Aqueous Buffer E->F K Kinetic Solubility (HTS Relevant) F->K Determines

Caption: Conceptual diagram comparing Thermodynamic and Kinetic solubility pathways.

Factors Influencing DMSO Solubility

Several factors govern the solubility of a compound like 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in DMSO:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together in its crystal lattice. Stronger interactions (e.g., hydrogen bonding from the nitro group) lead to higher lattice energy and lower solubility.[15]

  • Solvation Energy: The energy released when solvent molecules (DMSO) surround and stabilize the solute molecules. DMSO is an excellent hydrogen bond acceptor, which can help solvate the pyrazole and ketone moieties.[7]

  • Solid-State Form: Amorphous compounds lack a defined crystal structure and generally have higher solubility than their more stable crystalline counterparts because less energy is required to break apart the solid state.[10]

  • Presence of Water: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of hydrophobic compounds, promoting precipitation from stock solutions.[10] Therefore, using anhydrous DMSO is critical.

Pre-Experimental Considerations

Reagent Quality and Compound Integrity
  • Compound Purity: Verify the purity of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one using an appropriate analytical method, such as HPLC or NMR. Impurities can artificially enhance or decrease apparent solubility.

  • DMSO Quality: Use only high-purity, anhydrous (≥99.9%) DMSO.[16] Store it in small, tightly sealed aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize water absorption.

Master Stock Solution Preparation

The first step in any solubility workflow is the preparation of a high-concentration master stock solution in DMSO.

  • Accurately weigh a precise amount of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one (e.g., 5 mg) using a calibrated analytical balance.

  • Transfer the solid to a clean glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM). The molarity can be calculated using an online calculator.[17]

  • Vortex the solution vigorously for 1-2 minutes.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.[10]

  • Visually inspect the solution against a bright light source to ensure no solid particles remain. The solution should be completely clear.

Experimental Protocols for Solubility Determination

To generate a complete solubility profile, both thermodynamic and kinetic methods should be employed.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method determines the true equilibrium solubility and is considered the definitive standard.[11]

G start Start prep Add excess solid compound to a glass vial start->prep add_dmso Add precise volume of anhydrous DMSO prep->add_dmso equilibrate Seal vial and place on orbital shaker (24-48h at 25°C) add_dmso->equilibrate separate Centrifuge at high speed (e.g., 14,000 rpm, 15 min) to pellet undissolved solid equilibrate->separate collect Carefully collect supernatant, avoiding the pellet separate->collect filter Filter supernatant through a 0.22 µm syringe filter collect->filter quantify Quantify concentration using validated HPLC method filter->quantify end_node End quantify->end_node

Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 6-(4-nitro-pyrazol-1-yl)-hexan-2-one (e.g., 2-5 mg) to several glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to create a compact pellet of the undissolved solid.

  • Supernatant Collection and Analysis:

    • Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.[18]

    • Accurately dilute the filtered supernatant with DMSO to fall within the linear range of the HPLC standard curve.

    • Quantify the concentration of the dissolved compound using a validated HPLC method as described below.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for accurately quantifying the compound concentration in the saturated DMSO supernatant from the shake-flask experiment.[19][20]

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a series of calibration standards by serially diluting the master DMSO stock solution of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one to known concentrations (e.g., from 1 µM to 500 µM).

  • Sample Preparation: Prepare the sample for injection by diluting the filtered supernatant from Protocol 4.1 with DMSO to an expected concentration within the range of the standard curve.

  • Chromatographic Conditions (Typical):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good peak shape and separation from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Select a wavelength of maximum absorbance for the compound (likely in the UV range due to the nitro-aromatic system).

  • Data Analysis:

    • Inject the standards and the diluted sample.

    • Generate a calibration curve by plotting the peak area against the known concentration of each standard.

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the original solubility value by multiplying the measured concentration by the dilution factor.[21]

Protocol 3: Kinetic Solubility via Nephelometry

This high-throughput method provides a rapid assessment of the compound's tendency to precipitate upon dilution into an aqueous buffer, mimicking the conditions of a biological assay.[14][20]

G start Start prep_stock Prepare high-concentration DMSO stock solution (e.g., 20 mM) start->prep_stock serial_dilute Perform serial dilutions of stock in DMSO in a 96-well plate prep_stock->serial_dilute add_to_buffer Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well serial_dilute->add_to_buffer incubate Incubate plate at room temp (e.g., 2 hours) add_to_buffer->incubate measure Measure turbidity (light scattering) using a nephelometer or plate reader at ~620 nm incubate->measure analyze Identify concentration at which a sharp increase in turbidity occurs measure->analyze end_node End analyze->end_node

Caption: Workflow for Kinetic Solubility Determination (Nephelometry).

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM) as described in section 3.2.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in pure DMSO to create a range of concentrations.

  • Assay Plate Preparation: In a separate clear, flat-bottom 96-well assay plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.

  • Addition of Aqueous Buffer: Using a multichannel pipette, rapidly add a larger volume (e.g., 198 µL) of an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant, sharp increase in light scattering or turbidity is observed compared to the baseline.

Data Presentation and Troubleshooting

Summarizing Quantitative Data

All generated solubility data should be compiled into a clear, concise table for easy reference and comparison.

Parameter Value Unit Method Conditions
Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask with HPLC25°C, 24h equilibration
Kinetic SolubilityTo be determinedµg/mL or µMNephelometrypH 7.4 PBS, 2h incubation
Troubleshooting Common Issues
  • Problem: The compound precipitates out of the DMSO stock solution over time.

    • Cause & Solution: This is likely due to moisture absorption or freeze-thaw cycles promoting crystallization.[10] Always use anhydrous DMSO, store stocks in tightly sealed vials with desiccant, and prepare smaller aliquots to avoid repeated freezing and thawing.[17]

  • Problem: Highly variable results between replicate experiments.

    • Cause & Solution: This can stem from incomplete dissolution of the initial stock, insufficient equilibration time in the shake-flask method, or temperature fluctuations. Ensure complete initial dissolution, adhere strictly to the 24-48 hour equilibration time, and use a temperature-controlled shaker/incubator.

  • Problem: The measured kinetic solubility is lower than the thermodynamic solubility.

    • Cause & Solution: While uncommon, this can happen if the compound forms a different, less soluble polymorph or salt in the presence of the aqueous buffer. This is a valid result that provides important information about the compound's behavior in aqueous environments.

Conclusion

Determining the solubility profile of a novel compound such as 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in DMSO is not a single measurement but a multi-faceted characterization process. A comprehensive understanding requires the determination of both the "gold standard" thermodynamic solubility via the shake-flask method and the high-throughput, assay-relevant kinetic solubility. By following the detailed, validated protocols outlined in this guide, researchers can generate accurate and reliable data, mitigating the risks of assay artifacts and enabling confident, data-driven progression of promising compounds in the drug discovery pipeline.

References

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • BenchChem. (2025). Trk-IN-19 Solubility in DMSO: A Technical Guide. BenchChem.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.).
  • PubChem. (n.d.). 4-Nitro-1-(oxan-2-YL)pyrazole.
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • Smolecule. (2026).
  • Phenomenex. (n.d.). HPLC Testing Procedure. Phenomenex.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Balakin, K. V., et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • MolForge. (n.d.). 4-nitro-1H-pyrazole (CID 16376) - Molecular Properties & Analysis. MolForge.
  • ResearchGate. (2020). Synthesis and Characterization of some novel Pyrazoline derivatives.
  • MDPI. (2018).
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
  • Cheméo. (n.d.). Chemical Properties of 2-Hexanone (CAS 591-78-6). Cheméo.
  • International Journal of ChemTech Research. (2015). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • DSpace@Biruni. (n.d.). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Biruni University.
  • ChemScene. (n.d.). 1240574-41-7 | 2-(4-Nitro-1h-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one. ChemScene.
  • Johns Hopkins University. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study.
  • gChem. (n.d.). DMSO Physical Properties. Gaylord Chemical.
  • DAU. (2022).
  • ChemicalBook. (n.d.). 4-Nitroaniline | 100-01-6. ChemicalBook.
  • Benchchem. (2025).
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • MDPI. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems. MDPI.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • ACS Publications. (2009).

Sources

An In-depth Technical Guide to the Synthesis, Differentiation, and Properties of N1 and N2 Alkylated 4-Nitropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its unique physicochemical properties and versatile biological activities.[1][2] The introduction of a nitro group at the C4 position creates 4-nitropyrazole, a key building block for energetic materials and various pharmaceutical agents.[3][4] However, the functionalization of the pyrazole ring, particularly through N-alkylation, presents a significant regioselectivity challenge, typically yielding a mixture of N1 and N2 isomers.[5] These isomers, while structurally similar, can exhibit profoundly different spectroscopic, chemical, and biological properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core differences between N1 and N2 alkylated 4-nitropyrazoles, detailing the causality behind synthetic choices, robust analytical methods for differentiation, and the impact of isomeric identity on molecular properties.

The Fundamental Challenge: Regioselectivity in Pyrazole Alkylation

The pyrazole ring contains two adjacent nitrogen atoms: a "pyrrole-like" N1, which is protonated in the neutral state, and a "pyridine-like" N2, which possesses a lone pair of electrons.[6] In an unsymmetrically substituted pyrazole like 4-nitropyrazole, these two nitrogen atoms are electronically and sterically distinct. Alkylation reactions can therefore occur at either nitrogen, leading to two constitutional isomers.

The outcome of the alkylation is governed by a delicate balance of factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor substitution at the less sterically hindered nitrogen atom.

  • Electronic Effects: Electron-withdrawing groups (like the nitro group at C4) decrease the nucleophilicity of the pyrazole anion, influencing the reaction rate. The relative basicity and nucleophilicity of N1 versus N2 in the pyrazolate anion determine the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the regiochemical outcome. For instance, different bases can lead to different degrees of ion-pairing with the pyrazolate anion, thereby exposing one nitrogen atom more favorably to the electrophile.[5] Computational studies have shown that intramolecular hydrogen bonding in the transition state can also dictate selectivity.[7]

G cluster_0 Alkylation of 4-Nitropyrazole Start 4-Nitro-1H-pyrazole Anion 4-Nitropyrazolate Anion Start->Anion Deprotonation Mixture Mixture of Isomers Anion->Mixture Alkylation (Sₙ2) Reagents Base (e.g., K₂CO₃, NaH) Alkylating Agent (R-X) Reagents->Anion N1_Isomer 1-Alkyl-4-nitropyrazole (N1 Isomer) Mixture->N1_Isomer Attack at N1 N2_Isomer 2-Alkyl-4-nitropyrazole (N2 Isomer) Mixture->N2_Isomer Attack at N2

Caption: General workflow for the N-alkylation of 4-nitropyrazole.

Synthesis and Isolation Protocol

Achieving regioselective synthesis remains a significant challenge, often requiring carefully optimized conditions or complex multi-step procedures.[8][9][10] A common approach involves direct alkylation, which frequently results in a mixture of isomers that must be separated chromatographically.

Experimental Protocol: General Procedure for N-Alkylation of 4-Nitropyrazole

This protocol describes a typical procedure that may yield a mixture of N1 and N2 isomers, necessitating subsequent analysis and separation.

  • Preparation: To a solution of 4-nitropyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, Acetonitrile) in a round-bottom flask, add a base (1.2 eq, e.g., K₂CO₃ or NaH).[3][8]

  • Anion Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add the alkylating agent (1.05 eq, e.g., an alkyl halide or tosylate) dropwise to the suspension.

  • Reaction: Stir the resulting mixture at the appropriate temperature (from 25 °C to reflux, depending on the reactivity of the alkylating agent) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Upon completion, cool the reaction to room temperature and quench with ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the N1 and N2 isomers.

Trustworthiness Check: The success of this protocol relies on careful monitoring. The polarity difference between the two isomers is often slight, requiring an optimized solvent system for column chromatography to achieve baseline separation. The identity of each isolated fraction must be confirmed using the analytical techniques described below.

Differentiating N1 and N2 Isomers: A Spectroscopic Guide

Unambiguous characterization is critical. The distinct electronic environments of the N1 and N2 isomers give rise to unique spectroscopic signatures, with NMR being the most powerful tool for differentiation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive data for distinguishing between the N1 and N2 isomers in a non-destructive manner.

¹H NMR Spectroscopy: The chemical shifts of the two protons on the pyrazole ring (at the C3 and C5 positions) are highly sensitive to the position of the N-alkyl group.

  • N1-Alkyl-4-nitropyrazole: The alkyl group is at the N1 position. The ring protons are at C3 and C5.

  • N2-Alkyl-4-nitropyrazole: This nomenclature is technically incorrect for IUPAC, as the alkylated nitrogen is designated N1 by convention. The correct naming would be 1-Alkyl-4-nitropyrazole and 1-Alkyl-5-nitropyrazole's tautomer, but in the context of alkylating a 4-substituted pyrazole, the N1/N2 distinction is commonly used to refer to the two possible sites of attack. For clarity in this guide, we will refer to the product where the alkyl group is adjacent to the C5-H as the N1 isomer and the product where the alkyl group is adjacent to the C3-H as the N2 isomer . In the N1 isomer, the C5-H is typically shifted downfield compared to the C3-H. Conversely, in the N2 isomer, the C3-H is often more deshielded. The protons of the alkyl group (e.g., the -CH₂- attached to the nitrogen) will also exhibit different chemical shifts between the two isomers. For example, in one study on 3-nitropyrazoles, the N1-CH₂ protons appeared at ~4.49 ppm, while the analogous N2-CH₂ protons were found at ~4.80 ppm.[8]

¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons provide another layer of confirmation. The electron-withdrawing nitro group strongly influences the chemical shifts.

  • C4 Carbon: This carbon, directly attached to the nitro group, will have a characteristic chemical shift but may not be the most diagnostic for isomer differentiation.

  • C3 and C5 Carbons: The key difference lies in the shifts of C3 and C5. The carbon adjacent to the N-alkylated nitrogen will experience a different electronic environment than the one adjacent to the other ring nitrogen. Published data on various substituted nitropyrazoles show clear distinctions between the carbon chemical shifts of different isomers, allowing for confident assignment.[11]

Spectroscopic Feature N1-Alkyl-4-nitropyrazole N2-Alkyl-4-nitropyrazole Rationale
¹H NMR (Ring Protons) H5 proton is often more deshielded than H3.H3 proton is often more deshielded than H5.Anisotropic and electronic effects of the N-alkyl group relative to the ring protons.
¹H NMR (-N-CH₂-R) Characteristic chemical shift for the alpha-protons.Different characteristic chemical shift for the alpha-protons.The electronic environment of the N1 and N2 positions is distinct.
¹³C NMR (C3 vs. C5) Distinct chemical shifts for C3 and C5.Inverted or significantly different shifts for C3 and C5 compared to the N1 isomer.The alkyl group directly influences the electronic shielding of the adjacent carbon.[11]

¹⁵N and ¹⁷O NMR Spectroscopy: While less common, ¹⁵N and ¹⁷O NMR can provide direct evidence of the substitution pattern. The chemical shifts of the ring nitrogens and the nitro group oxygens are highly sensitive to the molecular structure.[12] Computational studies have successfully predicted these chemical shifts, aiding in structural assignment.[12]

UV-Vis Spectroscopy

The primary chromophore in these molecules is the nitro-substituted pyrazole ring. The position of the alkyl group alters the electronic structure and, consequently, the energy of the π → π* transitions.

  • λ_max Shift: While both isomers will absorb in the UV region, a noticeable shift in the maximum absorbance wavelength (λ_max) is often observed. The nitro group's absorption is highly dependent on the molecular structure it is part of.[13][14] This difference, though sometimes small, can be a useful preliminary indicator when comparing pure samples of the two isomers.

X-ray Crystallography

For definitive and unambiguous structural elucidation, single-crystal X-ray diffraction is the gold standard. It provides the precise three-dimensional arrangement of atoms in the solid state, confirming the connectivity and definitively identifying the N1 or N2 substitution pattern.[8][15] This method is particularly valuable when NMR data is ambiguous or when establishing an absolute reference for a new series of compounds.

G cluster_0 Isomer Differentiation Workflow Crude Crude Alkylation Product Mixture Sep Column Chromatography Crude->Sep Frac1 Fraction 1 (Isomer A) Sep->Frac1 Frac2 Fraction 2 (Isomer B) Sep->Frac2 NMR ¹H and ¹³C NMR Spectroscopy Frac1->NMR UV UV-Vis Spectroscopy Frac1->UV Frac2->NMR Frac2->UV Xray X-ray Crystallography (if needed) NMR->Xray For ambiguity ID1 Identified N1 Isomer NMR->ID1 ID2 Identified N2 Isomer NMR->ID2 Xray->ID1 Xray->ID2

Caption: Analytical workflow for separating and identifying N1/N2 isomers.

Impact on Chemical Reactivity and Drug Development

The distinction between N1 and N2 isomers is not merely academic; it has profound practical implications.

  • Chemical Reactivity: The accessibility and nucleophilicity of the un-substituted ring nitrogen differ between the two isomers. This affects subsequent functionalization reactions, such as metal coordination or the introduction of a second substituent. The steric bulk of the N1-alkyl group can shield the C5 position, while an N2-alkyl group would influence the C3 position.

  • Biological Activity: In drug development, structure-activity relationships (SAR) are paramount. The three-dimensional shape, hydrogen bonding capability, and overall electronic profile of a molecule dictate its interaction with a biological target. The N1 and N2 isomers of a 4-nitropyrazole derivative will present different faces to a protein's binding pocket. The un-substituted nitrogen atom, a key hydrogen bond acceptor, is located in a different position in each isomer, which can lead to one isomer being highly active while the other is completely inactive.[1][16]

Conclusion

The N-alkylation of 4-nitropyrazole is a classic example of a reaction where subtle changes in molecular architecture lead to significant differences in chemical and physical properties. While synthesis often yields a mixture of N1 and N2 isomers, a systematic analytical approach, spearheaded by ¹H and ¹³C NMR spectroscopy, allows for their confident differentiation. For researchers in drug discovery and materials science, the ability to synthesize, separate, and unambiguously identify these isomers is a critical skill. Understanding the distinct character of each regioisomer is fundamental to controlling subsequent chemical transformations, interpreting biological data, and ultimately designing molecules with desired functions.

References

  • Bao, S. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Yin, P. et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Alam, M. et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2021). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Available at: [Link]

  • ACS Figshare. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Figshare. Available at: [Link]

  • Norman, N. J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

  • Kamal, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Faria, J. V. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Goodpaster, J. V. et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. ScholarWorks. Available at: [Link]

  • Underwood, T. J. et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett. Available at: [Link]

  • ACS Publications. (n.d.). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry. Available at: [Link]

  • Elguero, J. et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules. Available at: [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules. Available at: [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • Wang, Y. et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. Available at: [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]

  • Nudelman, A. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • IISc. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. Available at: [Link]

  • Schmidt, B. et al. (1958). Chemical shifts of N14 in the NMR spectra of nitrates, nitrites, and nitro-compounds. Journal of Molecular Spectroscopy. Available at: [Link]

Sources

Methodological & Application

Protocol for N-alkylation of 4-nitropyrazole with 6-chlorohexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 4-Nitropyrazole with 6-Chlorohexan-2-one

Introduction & Scope

The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, providing access to diverse heterocyclic scaffolds. 4-Nitropyrazole is a particularly valuable building block, as the nitro group can be subsequently reduced to an amine for further functionalization, such as amide coupling or Buchwald-Hartwig amination[1]. This application note details a robust, high-yielding protocol for the N-alkylation of 4-nitropyrazole using 6-chlorohexan-2-one. The resulting product, 1-(6-oxohexyl)-4-nitropyrazole, contains a versatile ketone handle, making it an excellent intermediate for complex drug development pipelines[2].

Mechanistic Principles & Reaction Design

The logical design of this protocol relies on three core mechanistic principles to ensure a self-validating, high-yield system:

  • Symmetry and Regioselectivity: Unlike 3- or 5-substituted pyrazoles, which often yield a difficult-to-separate mixture of N1 and N2 regioisomers[3], 4-nitropyrazole is structurally symmetric. Alkylation at either nitrogen atom yields the identical product, eliminating the need for complex regioselective control or tedious chromatographic separation[2].

  • pKa-Driven Base Selection: The electron-withdrawing nitro group at the C4 position significantly increases the acidity of the pyrazole N-H bond (pKa ~9.6) compared to unsubstituted pyrazole (pKa ~14.4). This allows for complete deprotonation using mild carbonate bases (e.g., Cs2CO3 or K2CO3) rather than harsh hydrides (e.g., NaH)[3].

  • Electrophile Stability (Causality of Temperature Control): 6-Chlorohexan-2-one contains both an electrophilic alkyl chloride and an enolizable ketone. Using a strong base like NaH or applying high heat could trigger unwanted side reactions, such as base-catalyzed aldol self-condensation or O-alkylation. By leveraging the "cesium effect" (using Cs2CO3 in polar aprotic acetonitrile), the nucleophilicity of the pyrazolide anion is enhanced enough to displace the less reactive alkyl chloride via an SN2 mechanism at room temperature[4].

Reaction Workflows & Logical Relationships

Mechanism A 4-Nitropyrazole (Symmetric, pKa ~9.6) B Base (Cs2CO3) Abstracts N-H proton A->B C Nitropyrazolide Anion (Highly Nucleophilic) B->C E SN2 Displacement of Chloride C->E D 6-Chlorohexan-2-one (Electrophile) D->E F 1-(6-Oxohexyl)-4-nitropyrazole (Target Molecule) E->F

Mechanistic pathway and SN2 displacement in the N-alkylation reaction.

Workflow Step1 Deprotonation 4-Nitropyrazole + Cs2CO3 Step2 N-Alkylation + 6-Chlorohexan-2-one Step1->Step2 Step3 Workup Filtration & Extraction Step2->Step3 Step4 Purification Flash Chromatography Step3->Step4

Sequential experimental workflow for the N-alkylation of 4-nitropyrazole.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsFunction
4-Nitropyrazole113.071.0Nucleophile
6-Chlorohexan-2-one134.601.2 - 1.5Alkylating Agent (Electrophile)
Cesium Carbonate (Cs2CO3)325.822.0Base
Acetonitrile (MeCN)41.050.2 MPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-Extraction Solvent

Step-by-Step Experimental Protocol

Note: Conduct all operations under a fume hood. 4-Nitropyrazole is a potential irritant, and 6-chlorohexan-2-one is a lachrymator.

Step 1: Preparation of the Pyrazolide Anion

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and flush with Argon or N2.

  • Charge the flask with 4-nitropyrazole (1.0 equiv, e.g., 5.0 mmol, 565 mg) and anhydrous Cs2CO3 (2.0 equiv, 10.0 mmol, 3.26 g)[4].

  • Add anhydrous Acetonitrile (25 mL) to achieve a substrate concentration of approximately 0.2 M.

  • Stir the suspension vigorously at room temperature (20–25 °C) for 15–20 minutes. The mixture may turn slightly yellow as the highly nucleophilic pyrazolide anion forms.

Step 2: Alkylation 5. Using a glass syringe, add 6-chlorohexan-2-one (1.2 equiv, 6.0 mmol, 807 mg) dropwise over 5 minutes to prevent localized concentration spikes. 6. Seal the flask with a rubber septum and stir the reaction mixture at room temperature for 16–24 hours[4].

Step 3: Reaction Monitoring 7. Monitor the reaction progress via TLC (Silica gel, Hexanes:EtOAc 1:1, UV visualization at 254 nm). 4-Nitropyrazole will appear as a lower Rf spot, while the N-alkylated product will elute higher.

Step 4: Workup & Extraction 8. Once the starting material is consumed, filter the heterogeneous mixture through a medium-porosity glass frit or a pad of Celite to remove the insoluble cesium salts. Wash the filter cake with additional MeCN (10 mL). 9. Concentrate the filtrate under reduced pressure using a rotary evaporator. 10. Partition the resulting crude residue between Ethyl Acetate (30 mL) and distilled water (30 mL). 11. Separate the organic layer and wash the aqueous layer with an additional portion of EtOAc (20 mL). 12. Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 5: Purification 13. Purify the crude material via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 40% EtOAc in Hexanes. 14. Pool the fractions containing the pure product and concentrate to yield 1-(6-oxohexyl)-4-nitropyrazole as a pale yellow oil or solid.

Optimization & Yield Data

The following table summarizes the optimization landscape, demonstrating why the chosen conditions (Entry 3) are superior for this specific transformation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1K2CO3 (1.5)DMF601272Moderate yield; heating required for chloride displacement led to minor aldol impurities.
2K2CO3 (1.5)MeCN801668Lower yield; thermal degradation of the ketone electrophile observed.
3 Cs2CO3 (2.0) MeCN RT 24 85 Optimal; "Cesium effect" enables RT reaction, preserving the ketone handle[4].
4NaH (1.2)THF0 to RT8<50Poor yield; strong base caused enolization and self-condensation of 6-chlorohexan-2-one[3].

Note: Yields represent isolated yields after silica gel chromatography.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: acs.
  • Source: google.

Sources

Reductive amination of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one ketone group

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Logic

This Application Note details the protocol for the reductive amination of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one (Compound 1) . This transformation is a critical node in the synthesis of functionalized pyrazole linkers, often utilized in PROTAC® development or kinase inhibitor tethering.

The Core Challenge: Chemoselectivity The substrate contains two reducible motifs:

  • The Target: A methyl ketone at the C-2 position (requires reduction of the intermediate iminium).

  • The Off-Target: A nitro group (

    
    ) at the C-4 position of the pyrazole ring.[1]
    

Mechanistic Causality: Standard catalytic hydrogenation (e.g.,


) or strong hydride donors (e.g., 

) will catastrophically reduce the nitro group to an amine or hydroxylamine. To ensure chemoselectivity , this protocol utilizes Sodium Triacetoxyborohydride (STAB) .

STAB is an electrophilic reducing agent. Unlike Sodium Borohydride (


), STAB is less reactive toward neutral ketones but highly reactive toward protonated iminium ions. This kinetic differentiation allows the amine and ketone to equilibrate to the iminium species in situ before reduction occurs, leaving the nitro group untouched.

Reaction Mechanism & Pathway

The following diagram illustrates the selective reduction pathway, highlighting the critical iminium intermediate that STAB targets.

ReactionPathway Substrate Ketone Substrate (Nitro-Pyrazole) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine + AcOH (Cat.) SideProduct Nitro Reduction (AVOIDED) Substrate->SideProduct Strong Reductant (e.g., H2/Pd) Amine Amine Partner (H-NR2) Amine->Hemiaminal Iminium Iminium Ion (Activated Target) Hemiaminal->Iminium - H2O (Equilibrium) Product Final Amine (Nitro Preserved) Iminium->Product + STAB (H-) Selective Reduction

Figure 1: Chemoselective pathway.[1][2][3][4] STAB selectively reduces the Iminium Ion, avoiding the Nitro group.

Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
Ketone Substrate 1.0Starting MaterialDry, free of alcohol solvents.
Amine Partner 1.1 – 1.5NucleophileFree base preferred. If HCl salt, add 1 eq TEA.
STAB 1.5 – 2.0Reducing AgentMoisture Sensitive. Handle quickly or in glovebox.
Acetic Acid (AcOH) 1.0 – 2.0CatalystPromotes iminium formation.
1,2-Dichloroethane (DCE) Solvent0.1 – 0.2 MAnhydrous. Superior to THF for imine formation.
Step-by-Step Methodology

Step 1: Iminium Formation (The "Aging" Step)

  • Charge a flame-dried reaction vial with Compound 1 (1.0 equiv).

  • Add anhydrous DCE (concentration ~0.15 M).

  • Add the Amine Partner (1.2 equiv).

  • Add Acetic Acid (1.5 equiv).

    • Note: If the amine is an HCl salt, add Triethylamine (TEA) (1.2 equiv) before the acetic acid to liberate the free base.

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes .

    • Why? This allows the equilibrium to shift toward the imine/iminium species before the reductant is introduced.

Step 2: Selective Reduction 6. Cool the mixture to 0 °C (optional, but recommended for volatile amines). 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

  • Caution: Mild gas evolution (
    
    
    ) may occur.
  • Remove cooling bath and stir at Room Temperature under
    
    
    atmosphere.
  • Monitor: Check LCMS at 2 hours.
  • Target: Disappearance of Ketone (
    
    
    ) and appearance of Product Amine.
  • If incomplete: Add additional STAB (0.5 equiv) and stir for 2 more hours.

Step 3: Workup & Purification 10. Quench: Add saturated aqueous


 (slowly) to neutralize the acid and quench residual hydride. Stir for 15 minutes.
11. Extraction:  Extract with DCM (

). 12. Wash: Wash combined organics with Brine (

). 13. Dry: Dry over anhydrous

, filter, and concentrate in vacuo. 14. Purification: Flash Column Chromatography.
  • Stationary Phase: Silica Gel.[5]
  • Eluent: DCM/MeOH (0–10% gradient) or Hexane/Ethyl Acetate depending on the polarity of the amine partner.

Advanced Protocol: The Titanium (IV) Isopropoxide Method

Use this method if the standard STAB protocol fails (e.g., sterically hindered amines or electron-deficient amines).

Logic:


 acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine irreversibly.
  • Combine Ketone (1.0 eq) and Amine (1.2 eq) in neat

    
      (2.0 eq).
    
  • Stir at ambient temperature for 1–4 hours (or 60 °C for difficult substrates).

  • Dilute with Ethanol (absolute).

  • Add

    
      (1.5 eq) carefully (exothermic).
    
    • Note:

      
       is used here because the imine is pre-formed and coordinated to Titanium, protecting the nitro group from direct reduction during the short reaction window.
      
  • Quench: Add water (precipitation of

    
     occurs). Filter through Celite.
    

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion Equilibrium favors ketone.Increase AcOH (up to 5 eq) or switch to Ti(OiPr)4 method.
Nitro Reduction Reductant too strong.Ensure STAB is used, not NaBH4 (unless Ti-protected). Check temperature.
Dialkylation Primary amine over-reacts.Use excess Amine (3–5 equiv) relative to Ketone.
Hydrolysis during workup Imine didn't reduce.Ensure reaction time after STAB addition is sufficient (>2h).

Workflow Visualization

Workflow Start Start: Ketone + Amine Solvent Add DCE + AcOH (Stir 30 min) Start->Solvent Reductant Add STAB (1.5 equiv) Solvent->Reductant Monitor LCMS Check (2 Hours) Reductant->Monitor Complete Conversion > 95%? Monitor->Complete Quench Quench: Sat. NaHCO3 Complete->Quench Yes Boost Add 0.5 eq STAB + 2 Hours Complete->Boost No Purify DCM Extraction & Flash Chromatography Quench->Purify Boost->Monitor

Figure 2: Operational workflow for the reductive amination process.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[7][8] Journal of Organic Chemistry.[8][10]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][5][10][11] Journal of the Chemical Society, Perkin Transactions 1.

  • Master Organic Chemistry. (2017). Reductive Amination of Aldehydes and Ketones.[3][4][5][7][8][9][11][12][13][14][15][16]

Sources

Using 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged structure," forming the core of numerous approved drugs due to its favorable metabolic stability and versatile binding properties.[1][2][3][4] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[4][5][6] This guide focuses on a specific, highly functionalized intermediate: 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one .

The strategic value of this molecule lies in its trifunctional nature:

  • The 4-Nitropyrazole Core: The aromatic pyrazole ring provides a stable scaffold. The nitro group at the C4 position is a powerful electron-withdrawing group that not only influences the electronics of the ring system but, more importantly, serves as a synthetic precursor to a primary amine.[7][8] This transformation is a gateway to a multitude of subsequent derivatizations.

  • The N1-Alkyl Linker: The six-carbon chain provides spacing and modulates the lipophilicity of potential drug candidates. Its attachment at the N1 position is a common feature in many pyrazole-based pharmaceuticals.

  • The Ketone Handle: The carbonyl group at the 2-position of the hexyl chain is a versatile functional group, readily participating in reactions such as reduction to a secondary alcohol or reductive amination to introduce new amine functionalities.

This document serves as a comprehensive guide for researchers and drug development professionals, outlining the synthesis, safety considerations, and strategic applications of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one as a key intermediate in the construction of diverse compound libraries for drug discovery.

Physicochemical Properties and Safety Data

Before commencing any experimental work, a thorough understanding of the compound's properties and the necessary safety precautions is paramount. The nitroaromatic moiety, in particular, requires careful handling.[9][10]

PropertyValue (Predicted/Typical)Source/Justification
Molecular Formula C₉H₁₃N₃O₃-
Molecular Weight 211.22 g/mol -
Appearance Pale yellow to white solidBased on typical nitropyrazole compounds.[11]
Melting Point 160-164 °C (for 4-nitropyrazole)The hexanone chain will lower this value significantly. Experimental determination is required.[11]
Solubility Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Poorly soluble in water.Based on the structure's mixed polarity.
pKa ~9.5 (for the N-H of parent 4-nitropyrazole)Based on published data for 4-nitropyrazole.[12]

Safety & Handling:

  • General: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Nitroaromatic Hazard: Aromatic nitro compounds can be toxic and are readily absorbed through the skin.[9][14] They may be mutagenic and should be handled with care.[10] Avoid creating dust.

  • Thermal Stability: While many nitropyrazoles are stable, avoid excessive heating, especially in the presence of strong bases or reducing agents, which can lead to vigorous or uncontrolled reactions.[8][9]

  • Disposal: Dispose of all waste containing this compound as hazardous chemical waste, following institutional and regulatory guidelines.[13]

Protocol 1: Synthesis of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

The most direct route to this intermediate is the N-alkylation of 4-nitropyrazole with a suitable 6-carbon electrophile. The use of 6-chloro- or 6-bromo-hexan-2-one is ideal. The regioselectivity of the alkylation is a key consideration in pyrazole chemistry; however, with a substituent at the C4 position, alkylation typically proceeds predictably at one of the nitrogen atoms.[15]

Reaction Scheme:

4-Nitro-1H-pyrazole + 6-Bromo-hexan-2-one → 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product R1 4-Nitro-1H-pyrazole Reaction Combine and stir (e.g., 60-80°C, 12-24h) R1->Reaction R2 6-Bromo-hexan-2-one R2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) Reaction->Workup 1. Reaction Purify Purification (Silica Gel Chromatography) Workup->Purify 2. Isolation Product 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Purify->Product 3. Purification

Caption: Synthesis workflow for the target intermediate.

Detailed Step-by-Step Protocol:
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

    • Rationale: K₂CO₃ is a mild, effective base for deprotonating the pyrazole nitrogen, making it nucleophilic. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Addition of Electrophile: Add 6-bromo-hexan-2-one (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitropyrazole is consumed.

  • Quench & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x 5x the volume of DMF).

    • Rationale: This step removes the DMF and inorganic salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.

  • Washing: Combine the organic layers and wash with brine (1 x volume). This helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 90:10 to 60:40).

    • Rationale: Chromatography is necessary to separate the desired N1-alkylated product from any potential N2-alkylated regioisomer and unreacted starting material.

  • Characterization: Collect the pure fractions and concentrate to yield 6-(4-nitro-pyrazol-1-yl)-hexan-2-one as a solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Applications: Strategic Derivatization Pathways

The true utility of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one is as a divergent intermediate. The nitro and ketone groups can be selectively modified to generate a library of compounds with distinct pharmacophores.

G cluster_nitro_reduction Pathway A: Nitro Group Reduction cluster_ketone_reduction Pathway B: Ketone Reduction cluster_reductive_amination Pathway C: Reductive Amination Intermediate 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Reagent_A H₂, Pd/C or SnCl₂ Intermediate->Reagent_A Reagent_C NaBH₄ Intermediate->Reagent_C Reagent_D R-NH₂, NaBH(OAc)₃ Intermediate->Reagent_D Product_Amine 6-(4-Amino-pyrazol-1-yl)-hexan-2-one (Key Amine Intermediate) Reagent_B Acyl Chloride or Sulfonyl Chloride Product_Amine->Reagent_B Product_Amide Amide/Sulfonamide Derivatives Reagent_A->Product_Amine Reagent_B->Product_Amide Product_Alcohol 6-(4-Nitro-pyrazol-1-yl)-hexan-2-ol (Secondary Alcohol) Reagent_C->Product_Alcohol Product_Sec_Amine N-Alkyl-6-(4-Nitro-pyrazol-1-yl)-hexan-2-amine (Secondary Amine) Reagent_D->Product_Sec_Amine

Caption: Divergent synthetic pathways from the core intermediate.

Protocol 2: Reduction of the Nitro Group (Pathway A)

Converting the nitro group to an aniline-like primary amine is arguably the most powerful transformation, as this amine can be acylated, sulfonated, or used in reductive aminations to build molecular complexity. Catalytic hydrogenation is a clean and effective method.

  • Preparation: To a hydrogenation flask, add 6-(4-nitro-pyrazol-1-yl)-hexan-2-one (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

    • Caution: Pd/C is flammable when dry and can ignite solvents. Handle with care.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product, being more polar, will have a lower Rf than the starting material. The reaction is typically complete in 4-12 hours.

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

    • Rationale: Celite filtration is critical for removing the fine, often pyrophoric, palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-(4-amino-pyrazol-1-yl)-hexan-2-one. This product is often pure enough for the next step but can be purified by chromatography if necessary.

Protocol 3: Reduction of the Ketone (Pathway B)

Selective reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor. Sodium borohydride (NaBH₄) is an ideal reagent as it is mild and will not reduce the nitro group.

  • Preparation: Dissolve 6-(4-nitro-pyrazol-1-yl)-hexan-2-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirring solution.

    • Rationale: Portion-wise addition controls the initial exothermic reaction and hydrogen gas evolution. The reaction is performed at 0°C to improve selectivity and control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench: Carefully quench the reaction by slowly adding acetone to consume any excess NaBH₄, followed by the slow addition of deionized water.

  • Isolation: Remove most of the methanol via rotary evaporation. Extract the remaining aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue by flash column chromatography to yield 6-(4-nitro-pyrazol-1-yl)-hexan-2-ol.

Protocol 4: Reductive Amination of the Ketone (Pathway C)

This one-pot reaction directly converts the ketone into a secondary amine, providing a rapid method for introducing diverse side chains (R-groups).

  • Imine Formation: Dissolve 6-(4-nitro-pyrazol-1-yl)-hexan-2-one (1.0 eq) and a primary amine (R-NH₂, 1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE). Add acetic acid (0.1 eq) as a catalyst. Stir at room temperature for 1-2 hours.

    • Rationale: The acid catalyzes the formation of the intermediate iminium ion, which is the species that gets reduced.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture.

    • Rationale: NaBH(OAc)₃ is a mild reducing agent that is particularly effective for reductive aminations and is tolerant of the slightly acidic conditions.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.

  • Isolation & Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the desired N-substituted amine product.

Conclusion

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one is a highly valuable and versatile pharmaceutical intermediate. Its synthesis is straightforward via N-alkylation of 4-nitropyrazole. The presence of two distinct and selectively addressable functional groups—a reducible nitro group and a modifiable ketone—allows for the rapid and divergent synthesis of a wide array of more complex molecules. The protocols detailed herein provide a robust framework for researchers to leverage this intermediate in their drug discovery programs, enabling the efficient exploration of chemical space around the privileged pyrazole scaffold.

References

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Nitropyrazoles (review) Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

  • Title: The synthetic routes for pyrazoles 84. Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: 4-nitro-1H-pyrazole Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Nitrocompounds, Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 2-Hexanone Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-nitropyrazoles Source: Google Patents URL
  • Title: Chemical Properties of 2-Hexanone (CAS 591-78-6) Source: Cheméo URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: 2-hexanone – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene Source: MDPI URL: [Link]

  • Title: Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine Source: Growing Science URL: [Link]

  • Title: Process for the preparation of pyrazole and its derivatives Source: Google Patents URL
  • Title: Major mechanisms of toxicity of nitroaromatic compounds Source: ResearchGate URL: [Link]

  • Title: Showing Compound 2-Hexanone (FDB008079) Source: FooDB URL: [Link]

  • Title: Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview Source: SciSpace URL: [Link]

  • Title: Photoinduced alkylation of pyrazolones via β-scission of unstrained aliphatic alcohol derivatives Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Toxicological Review of 2-Hexanone (CAS No. 591-78-6) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Application Note: Optimized Reaction Conditions for Coupling 4-Nitropyrazole with α-Haloketones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, API Intermediate Synthesis, and Energetic Materials

Abstract & Scope

The synthesis of 1-alkyl-4-nitropyrazoles via the N-alkylation of 4-nitropyrazole with α-haloketones (such as bromoacetone or α-bromoacetophenone) is a critical transformation in medicinal chemistry. The resulting scaffolds are highly valued as precursors; the nitro group can be readily reduced via catalytic hydrogenation to yield 4-aminopyrazoles, which are ubiquitous bioisosteres in modern drug discovery[1]. This application note details the mechanistic rationale, optimized reaction parameters, and validated protocols for achieving high-yield, base-mediated


 coupling while avoiding common pitfalls such as haloketone degradation.

Mechanistic Rationale & Chemical Causality

To achieve reproducible high yields, one must understand the intrinsic electronic and steric properties governing the reactants:

  • Enhanced Acidity of the Pyrazole N-H: Unsubstituted pyrazole possesses a relatively high

    
     (~14.4). However, the introduction of a strongly electron-withdrawing nitro group at the C4 position significantly delocalizes the lone pair electron density, dropping the 
    
    
    
    of 4-nitropyrazole to approximately 9.6. This fundamental shift means that aggressive bases (like Sodium Hydride, NaH) are often unnecessary; mild carbonate bases (
    
    
    or
    
    
    ) are fully capable of generating the reactive pyrazolate anion.
  • The Symmetry Advantage (Regioselectivity): A notorious challenge in pyrazole alkylation is the formation of N1/N2 regioisomeric mixtures when using unsymmetrical 3- or 5-substituted pyrazoles [2]. Because 4-nitropyrazole is symmetrical along its C2v axis (in its time-averaged tautomeric form), nucleophilic attack from either nitrogen yields the exact same structurally equivalent product: 1-alkyl-4-nitropyrazole . This eliminates the need for complex chromatographic separations.

  • Electrophilicity of α-Haloketones: α-Haloketones are exceptionally potent electrophiles. The adjacent carbonyl group withdraws electron density from the α-carbon via inductive effects, drastically lowering the activation energy required for the

    
     transition state [3]. However, this hyper-reactivity also makes them prone to unwanted side reactions (e.g., self-aldol condensation or Darzens-type reactions) if the reaction environment is too basic or too hot.
    

Mechanism N1 4-Nitropyrazole (pKa ~9.6) B1 Base (e.g., K2CO3) Deprotonation N1->B1 N2 Pyrazolate Anion (Resonance Stabilized) B1->N2 N3 SN2 Transition State (Attack at α-Carbon) N2->N3 H1 α-Haloketone (Highly Electrophilic) H1->N3 P1 1-Alkyl-4-nitropyrazole (Single Regioisomer) N3->P1

Mechanistic pathway of base-mediated SN2 N-alkylation of 4-nitropyrazole.

Experimental Parameter Optimization

Base Selection
  • Potassium Carbonate (

    
    ):  The industry standard. It provides a heterogeneous basic environment that slowly and steadily deprotonates the pyrazole, minimizing the ambient concentration of naked anions and reducing side reactions.
    
  • Cesium Carbonate (

    
    ):  Recommended for sterically hindered haloketones. The larger ionic radius of 
    
    
    
    provides the "Cesium Effect," enhancing the solubility of the carbonate and increasing the nucleophilicity of the paired pyrazolate anion in organic solvents.
Solvent Selection

Polar aprotic solvents are strictly required. Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) solvate the metal cation effectively while leaving the pyrazolate anion "naked" and highly reactive [2]. Protic solvents (like ethanol) will hydrogen-bond to the pyrazolate, severely retarding the


 kinetics.
Temperature Control

Due to the thermal instability of α-haloketones, reactions should be initiated at 0 °C to Room Temperature (25 °C) . Pushing the temperature above 60 °C often leads to the degradation of the haloketone into dark, tarry byproducts before the coupling can reach completion.

Quantitative Data: Condition Matrix

The following table summarizes validated reaction conditions and their corresponding yield profiles for coupling 4-nitropyrazole with various α-haloketones.

Entryα-HaloketoneBase (Equivalents)SolventTemp (°C)Time (h)Isolated Yield (%)
1Bromoacetone

(1.5 eq)
DMF25488%
2Bromoacetone

(1.2 eq)
MeCN60294%
3α-Bromoacetophenone

(1.5 eq)
Acetone56 (Reflux)681%
4α-ChloroacetophenoneNaH (1.1 eq)THF0

25
376%*

*Note: Lower yield in Entry 4 is attributed to competing base-catalyzed aldol condensation of the haloketone induced by the stronger NaH base.

Standardized Experimental Protocol

The following self-validating protocol is optimized for Entry 1 (Bromoacetone coupling) but can be universally adapted for other haloketones.

Materials Required:
  • 4-Nitropyrazole (1.0 equiv, 10 mmol, 1.13 g)

  • Bromoacetone (1.1 equiv, 11 mmol, 1.50 g)

  • Anhydrous

    
     (1.5 equiv, 15 mmol, 2.07 g)
    
  • Anhydrous DMF (20 mL)

Step-by-Step Procedure:
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert Argon atmosphere.

  • Deprotonation: Charge the flask with 4-nitropyrazole (1.13 g) and anhydrous DMF (20 mL). Stir until fully dissolved. Add finely powdered, anhydrous

    
     (2.07 g) in one portion.
    
  • Anion Generation: Stir the resulting suspension at room temperature (25 °C) for 30 minutes. The solution may develop a slight yellow tint indicating pyrazolate formation.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve bromoacetone (1.50 g) in 5 mL of anhydrous DMF and add it dropwise over 15 minutes via a syringe pump or addition funnel. Causality: Dropwise addition prevents localized heating and suppresses haloketone self-condensation.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes:Ethyl Acetate 3:1). The highly polar 4-nitropyrazole baseline spot will disappear, replaced by a higher

    
     product spot.
    
  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (

    
     mL) to remove residual DMF, followed by brine (20 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 1-alkyl-4-nitropyrazole.
    

Workflow A 1. Preparation Dry Solvent & Reagents B 2. Deprotonation Add Base to 4-Nitropyrazole A->B C 3. SN2 Coupling Dropwise Haloketone Addition B->C D 4. Reaction Monitoring TLC / LC-MS C->D E 5. Workup Aqueous Quench & Extraction D->E F 6. Purification Silica Gel Chromatography E->F

General experimental workflow for the N-alkylation of 4-nitropyrazole with haloketones.

Troubleshooting Guide

  • Observation: The reaction mixture turns dark brown/black immediately upon adding the haloketone.

    • Causality: Haloketone degradation/polymerization triggered by excess localized heat or overly strong base.

    • Solution: Ensure the reaction is cooled to 0 °C prior to addition. Switch from NaH to

      
      . Ensure the haloketone is added strictly dropwise.
      
  • Observation: High recovery of unreacted 4-nitropyrazole starting material after 12 hours.

    • Causality: Incomplete deprotonation due to wet base, or deactivated electrophile.

    • Solution: Ensure

      
       is oven-dried prior to use. If using a less reactive α-chloroketone, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate.
      

References

  • Title: 3-(4-Methoxyphenyl)
  • Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Frequently Asked Questions (FAQs)
  • Source: Russian Journal of Organic Chemistry (via ResearchGate)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Apixaban Pyrazole Intermediates

Part 1: Executive Summary & Strategic Overview

The synthesis of Apixaban (Eliquis) hinges on the construction of its central 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core.[1][2] While early medicinal chemistry routes utilized linear construction, modern industrial processes employ a convergent [3+2] cycloaddition strategy . This approach offers superior regioselectivity and yield but introduces specific process risks regarding impurity carryover (particularly genotoxic nitrosamines) and crystallographic polymorphism.

This guide details the preparation of the critical intermediate: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (herein referred to as Apixaban Ethyl Ester ).[2]

Key Technical Challenges Addressed:

  • Regiocontrol: Ensuring the correct orientation of the pyrazole ring during the Japp-Klingemann/Cyclization sequence.

  • Impurity Management: Control of N-nitroso impurities derived from the diazotization step.[2]

  • Scalability: Replacing chromatographic purification with robust crystallization nodes.[2]

Part 2: Retrosynthetic Logic & Pathway Visualization

The most robust industrial route disconnects the pyrazole core into two primary building blocks:

  • The Hydrazone (Electrophile): Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate.[1][2]

  • The Enamine (Nucleophile): A morpholine-activated lactam derivative.[2]

The convergence of these two fragments via a [3+2] cycloaddition followed by acid-mediated elimination yields the target ethyl ester.

Apixaban_Retrosynthesis cluster_legend Process Logic Target Apixaban Ethyl Ester (Target Intermediate) Cycloaddition [3+2] Cycloaddition & Elimination Cycloaddition->Target Hydrazone Chlorohydrazone Fragment (Electrophile) Hydrazone->Cycloaddition Enamine Morpholine Enamine (Nucleophile) Enamine->Cycloaddition Anisidine p-Anisidine Anisidine->Hydrazone Diazotization (Japp-Klingemann) ECAA Ethyl 2-chloroacetoacetate ECAA->Hydrazone Lactam Bi-aryl Lactam Core Lactam->Enamine Activation Morpholine Morpholine Morpholine->Enamine Critical Step Critical Step Key Intermediate Key Intermediate

Figure 1: Convergent retrosynthetic analysis of the Apixaban pyrazole core via [3+2] cycloaddition.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Chlorohydrazone (Electrophile)

Identity: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (CAS: 27143-07-3)[2]

Mechanism: Japp-Klingemann reaction.[2][3] The diazonium salt of p-anisidine attacks the active methylene of ethyl 2-chloroacetoacetate, followed by deacetylation.[2]

Reagents:

  • p-Anisidine (1.0 eq)[2]

  • Sodium Nitrite (1.1 eq)[2]

  • Ethyl 2-chloroacetoacetate (1.0 eq)[2]

  • Hydrochloric Acid (conc.) / Water

  • Sodium Acetate (buffer)[2]

  • Ethanol/Water (solvent)[2]

Step-by-Step Methodology:

  • Diazotization:

    • Charge p-anisidine (12.3 g, 100 mmol) into a reactor containing HCl (30 mL) and water (30 mL).

    • Cool the suspension to -5°C to 0°C . Critical: Temperature control is vital to prevent diazonium decomposition (phenol formation).[2]

    • Add a solution of NaNO₂ (7.6 g in 20 mL water) dropwise, maintaining internal temperature <5°C. Stir for 30 min.

  • Coupling:

    • In a separate vessel, dissolve ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) in ethanol (50 mL) and water (50 mL).

    • Buffer the solution with sodium acetate (approx. 20 g) to maintain pH 4–5. Cool to 0°C.[2]

    • Transfer the cold diazonium salt solution into the buffered acetoacetate solution slowly over 45 minutes.

  • Isolation:

    • Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

    • The product precipitates as a solid.[1] Filter the slurry.[1]

    • Wash the cake with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).

    • Drying: Vacuum dry at 40°C.[2]

    • Expected Yield: 85–90%.[2]

    • Appearance: Orange to reddish solid.[2]

Process Insight: The pH must be strictly controlled (pH 4–5). If too acidic, the coupling is sluggish; if too basic, diazonium tars form.

Protocol B: The [3+2] Cycloaddition (Pyrazole Formation)

Identity: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[1][2][4][5][6]

Mechanism: The chlorohydrazone (Protocol A) reacts with the morpholine enamine of the lactam. The initial cycloaddition forms a pyrazoline intermediate, which undergoes elimination of morpholine (driven by acid or heat) to aromatize the pyrazole ring.

Reagents:

  • Chlorohydrazone (from Protocol A) (1.0 eq)[2]

  • Morpholine Enamine Intermediate* (1.0 eq)[2]

    • (3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one)[1][2]

  • Triethylamine (TEA) (2.0 eq) or K₂CO₃[2]

  • Solvent: Toluene or Ethyl Acetate (EtOAc)[1][2]

  • Catalyst: Trifluoroacetic acid (TFA) or HCl (for elimination phase)[2]

Step-by-Step Methodology:

  • Coupling:

    • Suspend the Morpholine Enamine (44.0 g, 100 mmol) and Chlorohydrazone (25.6 g, 100 mmol) in Toluene (500 mL).

    • Add Triethylamine (28 mL, 200 mmol) dropwise. Exotherm Alert: Mild exotherm expected.

    • Heat the reaction mixture to Reflux (110°C) with a Dean-Stark trap (optional, to remove water if generated, though HCl is the primary byproduct).

    • Hold at reflux for 6–8 hours.[2] Monitor by HPLC for consumption of the hydrazone.

  • Elimination/Workup:

    • Note: Often, the morpholine moiety is not fully eliminated under basic reflux. An acid wash is required.[2]

    • Cool to room temperature.[2] Add 4N HCl (100 mL) or dilute TFA. Stir vigorously for 2 hours. This hydrolyzes the morpholine adduct and ensures full aromatization to the pyrazole.

    • Separate the phases. Wash the organic (Toluene) layer with water (2 x 200 mL) and Brine (200 mL).

  • Crystallization:

    • Concentrate the Toluene layer under vacuum to approx. 150 mL volume.

    • Add Ethanol or Isopropanol (300 mL) and heat to dissolution.

    • Cool slowly to 0–5°C to induce crystallization.

    • Filter the off-white to pale yellow solid.[2]

  • Yield & Purity:

    • Expected Yield: 75–82%.[2]

    • Purity: >98.5% (HPLC).[1][3][7]

Critical Process Parameter (CPP): The stoichiometry of the base (TEA) is critical to neutralize the HCl generated during the initial alkylation step. Insufficient base leads to stalled conversion.[2]

Part 4: Quality Control & Impurity Profile

The synthesis of this intermediate carries specific impurity risks that must be monitored before proceeding to the final amidation step (conversion to Apixaban).[8]

Impurity TypeOriginControl Strategy
Regioisomer Incorrect orientation during [3+2] cycloaddition.[2]Steric bulk of the morpholine enamine usually directs regioselectivity. Controlled by maintaining low temperature during initial addition.
N-Nitroso Species Residual NaNO₂ from Protocol A reacting with secondary amines (morpholine).[2]Critical: Ensure rigorous water washing of the Chlorohydrazone cake. Use nitrite scavengers (e.g., ascorbic acid) if necessary.
Unreacted Hydrazone Incomplete reaction or decomposition.[2]Monitor via HPLC.[2][7] Ensure slight excess of Enamine if Hydrazone is difficult to remove.
Hydrolyzed Ester Acid hydrolysis of the ethyl ester during workup.Maintain pH > 2 during the acid wash step; minimize contact time with strong acids.

Part 5: Analytical Reference Data

HPLC Method Conditions (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm.[2]

  • Retention Time: Apixaban Ethyl Ester typically elutes at ~14-16 min; Regioisomer elutes earlier.[2]

References

  • Bristol-Myers Squibb Company. (2003).[2] Lactam-containing compounds and derivatives thereof as factor Xa inhibitors.[2] WO Patent 2003/026652.[2] Link

  • Pinto, D. J. P., et al. (2007).[3][9] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[2][9] Journal of Medicinal Chemistry, 50(22), 5339–5356.[3][10] Link[2]

  • Jiangsu Vcare Pharmatech Co. (2014). Novel intermediate and polymorphs of apixaban and process thereof.[1] WO Patent 2014/108919.[2] Link

  • Li, Z., et al. (2019). Process Development for the Synthesis of Apixaban. Organic Process Research & Development.[2] (General reference for process optimization context).

Sources

Application Note: Scalable and Regioselective Synthesis of Functionalized N-Alkyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized N-alkyl pyrazoles are privileged structural motifs in modern drug discovery, forming the pharmacophoric core of numerous FDA-approved therapeutics, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and the type 2 diabetes therapy dorzagliatin[1]. Despite their clinical ubiquity, the scalable synthesis of these heterocycles—specifically achieving high regioselectivity (N1 vs. N2 alkylation) on unsymmetrical pyrazoles—remains a significant bottleneck. Traditional batch alkylations often yield isomeric mixtures that require exhaustive, solvent-heavy chromatographic separations.

This application note outlines state-of-the-art, scalable methodologies for the regioselective N-alkylation of pyrazoles. By transitioning from conventional batch synthesis to 1[1] and 2[2], researchers can achieve >99:1 regioselectivity, eliminate the need for column chromatography, and seamlessly scale from milligram discovery to kilogram production.

Mechanistic Causality & Strategic Design

The alkylation of 1H-pyrazoles is governed by a tautomeric equilibrium between the N1 and N2 positions. Controlling this equilibrium requires a deep understanding of the causality behind the reaction conditions:

  • Thermodynamic vs. Kinetic Control : In base-mediated batch reactions, the use of highly polar aprotic solvents (e.g., DMSO) with strong bases (e.g., t-BuOK) generates a "naked" pyrazolate anion. This maximizes nucleophilicity and drives the reaction toward the thermodynamically favored N1-alkylated product, guided by steric hindrance at the C3/C5 positions[3].

  • Attractive Non-Covalent Interactions : Recent crystallographic evidence demonstrates that 2 can achieve >99.9:1 N1/N2 regioselectivity[2]. This is caused by attractive intermolecular interactions between the incoming electrophile and specific functional groups on the pyrazole ring, which override traditional steric repulsion[4].

  • Microenvironmental Regulation in Flow : In biocatalytic continuous-flow setups, enzymes like Lipozyme® TL IM are highly sensitive to localized pH drops caused by reaction byproducts. The strategic addition of a 20% mass fraction of K₂CO₃ to the catalyst bed acts as an acid scavenger, preserving the enzyme's active site conformation and ensuring sustained catalytic turnover[1]. Furthermore, 5[5], enabling the safe handling of diazoalkanes at elevated temperatures[6].

Workflow Visualization

Workflow A 1H-Pyrazole + Alkylating Agent B Select Scalable Strategy A->B C Continuous Flow (Biocatalytic) Lipozyme TL IM / K2CO3 B->C High Throughput / Green D Batch / Semi-Batch Catalyst-Free or Base-Mediated B->D Complex / Steric Substrates E Aza-Michael Addition Residence Time: ~25 min C->E F Direct Alkylation Thermodynamic/Attractive Control D->F G In-line Extraction / Crystallization (Chromatography-Free) E->G F->G H Regiopure N1-Alkyl Pyrazole G->H

Figure 1: Strategic decision matrix for the scalable synthesis of N1-alkyl pyrazoles.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of different scalable methodologies for synthesizing functionalized N-alkyl pyrazoles, highlighting the shift from batch to continuous flow.

ParameterBatch (Base-Mediated)Continuous Flow (Biocatalytic)Continuous Flow (Chemical Assembly)
Catalyst / Base t-BuOK / DMSO or Catalyst-FreeLipozyme® TL IM / K₂CO₃Sequential Modules (No Catalyst)
Residence / Reaction Time 2 – 24 hours25 minutes31.7 minutes
Regioselectivity (N1:N2) >99.9:1 (Substrate dependent)>95:5>95:5
Scalability Moderate (Exothermic risks)High (Continuous operation)High (1.76 g/h demonstrated)
Primary Advantage Broad substrate scopeGreen chemistry, mild conditionsSafe handling of hazardous intermediates
Reference Grounding 216

Experimental Protocols

Protocol A: Continuous-Flow Biocatalytic Aza-Michael Addition

This protocol leverages enzymatic catalysis in a microreactor to achieve rapid, green N-alkylation via Aza-Michael addition[1].

Step-by-Step Methodology:

  • Catalyst Bed Preparation: Uniformly pack a continuous-flow microreactor (e.g., a glass or stainless-steel column) with 870 mg of a mixed catalyst consisting of Lipozyme® TL IM and K₂CO₃ (20% mass fraction).

    • Causality: The K₂CO₃ acts as an essential acid scavenger. Without it, the localized accumulation of acidic byproducts would rapidly denature the immobilized enzyme, halting conversion[1].

  • Feed Preparation:

    • Feed 1: Dissolve 5 mmol of the 1H-pyrazole derivative (e.g., ethyl pyrazole-3-carboxylate) in 10 mL of anhydrous acetonitrile.

    • Feed 2: Dissolve 15 mmol of the α,β-unsaturated compound (e.g., butyl acrylate) in 10 mL of anhydrous acetonitrile.

  • Flow Execution: Pump Feed 1 and Feed 2 into a T-mixer immediately preceding the reactor bed. Set the combined flow rate to 24.96 µL/min and maintain the reactor temperature at 45 °C[1].

    • Causality: A temperature of 45 °C provides the optimal thermodynamic balance between enzymatic activation energy and thermal degradation. The flow rate is calibrated to ensure exactly 25 minutes of residence time, which is the kinetic sweet spot for maximum space-time yield without side-product formation[1].

  • Self-Validating Checkpoint: Route the reactor effluent through an in-line UV-Vis flow cell set to 254 nm.

    • Validation Logic: A stable absorbance plateau indicates steady-state conversion. If the absorbance drops by >5%, it indicates catalyst channeling or deactivation. Corrective Action: Temporarily reduce the flow rate by 10% to increase residence time and verify if conversion recovers.

  • Downstream Processing: Direct the effluent into a continuous liquid-liquid extraction module using an aqueous wash to remove polar impurities. The organic phase is concentrated in vacuo to yield the regiopure N-alkyl pyrazole, bypassing the need for silica gel chromatography[5].

Protocol B: Base-Mediated Regioselective Alkylation

For substrates incompatible with Aza-Michael acceptors, this protocol utilizes thermodynamic control to achieve high regioselectivity using standard alkyl halides or terminal alkynes[3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, nitrogen-flushed vessel, dissolve the functionalized 1H-pyrazole (1.0 equiv) and the alkylating agent (1.2 equiv) in anhydrous DMSO (0.2 M concentration).

  • Deprotonation & Alkylation: Add t-BuOK (3.0 equiv) in a single portion at room temperature under vigorous stirring[7].

    • Causality: DMSO, a highly polar aprotic solvent, poorly solvates anions. Combined with the bulky t-BuOK base, this generates a highly reactive, "naked" pyrazolate anion. The reaction is kept at room temperature to prevent thermal scrambling, allowing attractive non-covalent interactions to guide the electrophile strictly to the N1 position[2],[7].

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot at 15-minute intervals. Quench immediately in 1 mL of a 50:50 H₂O/MeCN mixture and inject into an HPLC system.

    • Validation Logic: The reaction is deemed complete when the starting pyrazole peak area falls below 1%. If conversion stalls at <90% after 45 minutes, it indicates moisture contamination quenching the base. Corrective Action: Add an additional 0.5 equiv of t-BuOK.

  • Quenching and Isolation: Slowly pour the reaction mixture into 5 volumes of ice-cold distilled water.

    • Causality: DMSO is infinitely miscible with water, whereas the resulting N-alkyl pyrazole is highly lipophilic. This massive polarity shift forces the product to crash out of solution quantitatively.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure N1-alkyl pyrazole.

References

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives Source: RSC Advances / NIH URL:[Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines Source: Angewandte Chemie International Edition / MIT DSpace URL:[Link]

  • Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles Source: ACS Publications URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: Journal of Organic Chemistry / Semantic Scholar URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters / Organic Chemistry Portal URL:[Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

Sources

One-pot synthesis of 6-(4-nitropyrazol-1-yl)hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency One-Pot Synthesis of 6-(4-nitropyrazol-1-yl)hexan-2-one

Executive Summary

This application note details a robust, scalable "one-pot" protocol for the synthesis of 6-(4-nitropyrazol-1-yl)hexan-2-one , a critical intermediate in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Unlike multi-step procedures that require isolation of unstable intermediates, this method utilizes a Finkelstein-assisted N-alkylation strategy. By generating the reactive alkyl iodide species in situ from 6-chlorohexan-2-one (or using the bromide directly) in the presence of a carbonate base, we achieve high regioselectivity and yields (>85%) while minimizing handling of hazardous nitropyrazole derivatives.

Scientific Background & Retrosynthesis

The 4-nitropyrazole scaffold acts as a bioisostere for imidazole and phenyl rings, offering unique electronic properties due to the electron-withdrawing nitro group (


 ~9.5). The target molecule features a 6-carbon ketone chain attached at the 

position, serving as a versatile linker for reductive amination or further functionalization.

Retrosynthetic Analysis: The most efficient disconnection is at the


 bond. The synthesis is designed as a convergent nucleophilic substitution (

) where the deprotonated pyrazole acts as the nucleophile attacking the

-carbon of the hexanone chain.

Key Challenges:

  • Nucleophilicity: The nitro group at

    
     significantly reduces the nucleophilicity of the pyrazole nitrogen, requiring elevated temperatures or stronger bases.
    
  • Safety: 4-Nitropyrazole is an energetic material precursor; minimizing solid handling is crucial.

  • Leaving Group Stability: The electrophile, 6-halohexan-2-one, can undergo intramolecular cyclization or polymerization if conditions are too harsh.

Reaction Scheme & Mechanism

The reaction proceeds via a base-mediated deprotonation of 4-nitropyrazole, followed by nucleophilic attack on the alkyl halide. We employ Potassium Iodide (KI) as a catalyst to convert the less reactive alkyl chloride to a transient, highly reactive alkyl iodide (Finkelstein reaction), accelerating the rate-determining step.

ReactionScheme cluster_0 Reactants cluster_1 Catalytic System P 4-Nitropyrazole (Nucleophile) Base K2CO3 / Cs2CO3 (Base) P->Base Deprotonation Prod 6-(4-nitropyrazol-1-yl)hexan-2-one P->Prod N-Alkylation H 6-Chlorohexan-2-one (Electrophile) I [Transient Alkyl Iodide] H->I Halide Exchange (w/ KI) Cat KI (0.1 eq) (Finkelstein Catalyst) I->Prod SN2 Attack

Figure 1: Mechanistic pathway for the Finkelstein-assisted alkylation.

Experimental Protocol

Safety Warning: 4-Nitropyrazole is a high-nitrogen energetic precursor. Perform all reactions behind a blast shield. Avoid metal spatulas; use Teflon or wood.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
4-Nitropyrazole 113.071.0Substrate
6-Chlorohexan-2-one 134.601.2Electrophile
Potassium Carbonate (

)
138.211.5Base
Potassium Iodide (KI) 166.000.1Catalyst
DMF (Anhydrous) -5 volSolvent

Note: If using 6-Bromohexan-2-one, KI is not strictly necessary but can still accelerate the reaction.

Step-by-Step Procedure
  • Reactor Setup:

    • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flush the system with Nitrogen (

      
      ) or Argon.
      
  • Solubilization & Activation:

    • Charge the flask with 4-Nitropyrazole (1.13 g, 10.0 mmol) and anhydrous DMF (10 mL) .

    • Add

      
       (2.07 g, 15.0 mmol)  in a single portion.
      
    • Mechanistic Insight: Stir at Room Temperature (RT) for 15 minutes. This allows the heterogeneous base to deprotonate the pyrazole (

      
       ~9.5), forming the active pyrazolate anion. A slight color change (yellowing) may occur.
      
  • Electrophile Addition:

    • Add Potassium Iodide (166 mg, 1.0 mmol) .

    • Add 6-Chlorohexan-2-one (1.61 g, 12.0 mmol) dropwise via syringe.

    • Note: If the chloro-ketone is viscous, dilute with 1 mL DMF before addition.

  • Reaction:

    • Heat the mixture to 80°C .

    • Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Timeline: Reaction typically reaches completion in 4–6 hours . The spot for 4-nitropyrazole (

      
      ) will disappear, and a new less polar spot (
      
      
      
      ) will appear.
  • Workup (Aqueous Extraction):

    • Cool the mixture to RT.

    • Pour the reaction mixture into Ice Water (50 mL) .

    • Extract with Ethyl Acetate (3 x 20 mL) .

    • Combine organic layers and wash with Brine (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is often sufficiently pure (>90%) for subsequent steps.

    • If higher purity is required, purify via flash chromatography (SiO2, Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Experimental Workflow Diagram

Workflow Start Start: N2 Atmosphere Mix Dissolve 4-Nitropyrazole in DMF Start->Mix BaseAdd Add K2CO3 Stir 15 min @ RT Mix->BaseAdd ReagentAdd Add 6-Chlorohexan-2-one + KI (Catalyst) BaseAdd->ReagentAdd Heat Heat to 80°C 4-6 Hours ReagentAdd->Heat Check QC Check (TLC/LCMS) Complete? Heat->Check Check->Heat No Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Yes Dry Wash (Brine), Dry (Na2SO4) Concentrate Quench->Dry Final Final Product 6-(4-nitropyrazol-1-yl)hexan-2-one Dry->Final

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Quality Control & Validation

To ensure the integrity of the synthesized product, compare analytical data against these standard parameters.

ParameterExpected ResultInterpretation
Appearance Pale yellow oil or low-melting solidNitropyrazoles are often colored; dark brown indicates decomposition.
LCMS (ESI+)

Confirms molecular weight (MW 211.22).
1H NMR (CDCl3)

8.20 (s, 1H), 8.05 (s, 1H)
Characteristic pyrazole

and

singlets.
1H NMR (Linker)

4.15 (t, 2H,

)
Triplet confirming N-alkylation (not O-alkylation).
1H NMR (Ketone)

2.15 (s, 3H,

)
Singlet for the methyl ketone terminus.

Troubleshooting Guide:

  • Low Yield: Ensure DMF is anhydrous. Water quenches the pyrazolate anion.

  • Incomplete Reaction: Add an additional 0.5 eq of alkyl halide and 0.1 eq of KI; increase temp to 90°C.

  • Emulsion during workup: DMF can cause emulsions. Wash thoroughly with water or add a small amount of methanol to break the emulsion.

References

  • General Pyrazole Alkylation: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem Protocols.

  • Finkelstein Catalysis in Heterocycles: Smith, M. B. "Organic Synthesis."[7][10][11][12] 4th Ed. Academic Press. (Standard text on Finkelstein conditions).

  • Synthesis of 6-Bromohexan-2-one (Precursor): PrepChem. "Synthesis of 6-bromo-2-methylhexanoic acid (Analogous ring opening)."

  • Nitropyrazole Energetics: ChemicalBook. "4-Nitropyrazole MSDS and Synthesis."

  • Enzymatic vs Chemical Alkylation: Hammer, S. C., et al. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles."[13] Angew.[1] Chem. Int. Ed. 2021.[13]

Sources

Application Notes and Protocols: Strategic Functionalization of the Hexan-2-one Side Chain in Pyrazole Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse biological interactions and provides a stable, aromatic core for chemical elaboration.[3][4] Molecules incorporating the pyrazole moiety exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

For drug development professionals, the strategic modification of substituents on the pyrazole core is paramount for optimizing potency, selectivity, and pharmacokinetic properties. A hexan-2-one side chain serves as a particularly versatile handle for such modifications. This chain presents two primary reactive centers: the electrophilic carbonyl carbon and the adjacent α-methylene group, whose protons are activated by the ketone. This guide provides a detailed exploration of reliable protocols to selectively functionalize these positions, enabling the generation of diverse compound libraries for screening and lead optimization.

The following diagram illustrates the key functionalization pathways stemming from a generic 1-(Pyrazolyl)hexan-2-one scaffold, which will be detailed in this document.

G Start 1-(Pyrazolyl)hexan-2-one (Starting Scaffold) Alpha_Func α-Methylene Functionalization Start->Alpha_Func Pathway A/B Carbonyl_Func Carbonyl Transformations Start->Carbonyl_Func Pathway C/D/E Halogenation α-Bromo Ketone Alpha_Func->Halogenation Protocol 1: α-Halogenation Knoevenagel α,β-Unsaturated Ketone (Knoevenagel Product) Alpha_Func->Knoevenagel Protocol 2: Knoevenagel ReductiveAmination Secondary/Tertiary Amine (Reductive Amination) Carbonyl_Func->ReductiveAmination Protocol 3: Reductive Amination Wittig Alkene (Wittig Product) Carbonyl_Func->Wittig Protocol 4: Wittig Reaction Grignard Tertiary Alcohol (Grignard Adduct) Carbonyl_Func->Grignard Protocol 5: Grignard Addition

Caption: Overview of functionalization strategies for the hexan-2-one side chain.

Synthesis of the Core Scaffold: 1-(Pyrazolyl)hexan-2-one

Before functionalization, the synthesis of the pyrazole-ketone scaffold is necessary. A robust and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][6] For our target scaffold, this involves the reaction of a nonane-2,4-dione equivalent with a substituted hydrazine.

G cluster_reactants Reactants cluster_products Product R1 Nonane-2,4-dione P 1-(Pyrazolyl)hexan-2-one R1->P Cyclocondensation R2 R-NH-NH₂ (Substituted Hydrazine) R2->P

Caption: Knorr synthesis of the pyrazole-ketone scaffold.

Functionalization via the α-Methylene Group

The protons on the carbon adjacent to the ketone (the α-position) are acidic and can be removed to form an enol or enolate, which serves as a potent nucleophile. This reactivity is the basis for introducing a wide range of functionalities.

Pathway A: α-Halogenation for Subsequent Nucleophilic Substitution/Elimination

Mechanistic Insight: Acid-catalyzed α-halogenation is a cornerstone transformation that proceeds via an enol intermediate.[7][8] The rate-determining step is the formation of the enol, not the reaction with the halogen.[7][8] This protocol introduces a bromine atom, an excellent leaving group, paving the way for further reactions such as SN2 substitutions or E2 eliminations to form α,β-unsaturated systems. Acetic acid is an ideal solvent as it facilitates enol formation and solubilizes the reactants.

G Ketone Pyrazole-Ketone Enol Enol Intermediate (Rate-Determining Step) Ketone->Enol H⁺ (cat.) Product α-Bromo Ketone Enol->Product Nucleophilic Attack Halogen Br-Br

Sources

Troubleshooting & Optimization

Improving yield of 4-nitropyrazole alkylation with 6-bromohexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of 4-nitropyrazole alkylation with 6-bromohexan-2-one Ticket ID: CHEM-SUP-4N-ALK-001 Status: Open for Optimization Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Core Challenge

You are attempting to alkylate 4-nitropyrazole with 6-bromohexan-2-one . If you are experiencing low yields (<50%), it is likely due to a "mismatch" in reactivity profiles:

  • The Nucleophile (4-Nitropyrazole): The nitro group at position 4 is strongly electron-withdrawing.[1] This lowers the

    
     of the N-H proton to ~9.6 (compared to ~14 for unsubstituted pyrazole), making it easier to deprotonate. However, it also significantly reduces the electron density on the nitrogen atoms, making the resulting anion a weak nucleophile .
    
  • The Electrophile (6-bromohexan-2-one): While primary alkyl bromides are generally good electrophiles, the presence of the ketone at C2 introduces a risk of base-mediated side reactions (aldol condensation) if the base is too strong (e.g., NaH, KOtBu).[1]

This guide provides a self-validating protocol to overcome these electronic hurdles while preserving the integrity of the ketone.

Module 1: Reaction Kinetics & Thermodynamics

To fix the yield, we must first understand the competing forces at play.

The "Cesium Effect" & Finkelstein Activation

Standard bases like


 often fail to drive this reaction to completion because the potassium cation pairs tightly with the nitropyrazole anion in organic solvents, masking its nucleophilicity.
  • Solution: Use Cesium Carbonate (

    
    ) .[1][2] The large ionic radius of Cesium (
    
    
    
    ) creates a "loose" ion pair, leaving the nitropyrazole anion more "naked" and reactive.
  • Catalysis: The alkyl bromide is moderately reactive. Adding catalytic Potassium Iodide (KI) performs an in situ Finkelstein reaction, converting the bromide to a highly reactive iodide, which is then displaced by the pyrazole.

Visualizing the Optimization Pathway

ReactionPathway Start Reagents: 4-Nitropyrazole + 6-bromohexan-2-one Intermediate Active Species: N-Pyrazoly Anion + Alkyl Iodide (in situ) Start->Intermediate Cs2CO3 (Base) KI (Catalyst) SideProduct Side Products: Elimination (Alkene) Aldol Condensation Start->SideProduct Strong Base (NaH) or Excessive Heat (>100°C) Intermediate->Start Reversible if Leaving Group Poor Product Target Product: 1-(6-oxohexyl)-4-nitropyrazole Intermediate->Product SN2 Attack (60-80°C)

Figure 1: Reaction pathway showing the critical role of the base and catalyst in avoiding side products.

Module 2: The "Golden Standard" Protocol

Do not rely on generic alkylation conditions. Use this specific protocol optimized for electron-deficient azoles and ketone-containing electrophiles.[1]

Reagents & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
4-Nitropyrazole Limiting Reagent1.0Dry thoroughly before use.[1]
6-Bromohexan-2-one Electrophile1.2 - 1.5Slight excess drives kinetics.[1]
Cesium Carbonate (

)
Base1.5 - 2.0Must be finely ground/anhydrous.[1]
Potassium Iodide (KI) Catalyst0.1 (10 mol%)Essential for bromide activation.
DMF or MeCN Solvent[0.2 M]DMF is preferred for solubility.
Step-by-Step Procedure
  • Activation Phase:

    • Charge a flame-dried reaction flask with 4-nitropyrazole (1.0 eq),

      
        (1.5 eq), and KI  (0.1 eq).
      
    • Add anhydrous DMF (Dimethylformamide) to reach a concentration of 0.2 M.

    • Critical Step: Stir at Room Temperature (RT) for 30 minutes. This allows the base to deprotonate the acidic pyrazole (

      
       9.6) and form the active cesium salt before the electrophile is introduced.
      
  • Alkylation Phase:

    • Add 6-bromohexan-2-one (1.2 eq) dropwise (neat or dissolved in minimal DMF).[1]

    • Heat the reaction mixture to 60°C .

    • Senior Scientist Note: Do not exceed 80°C. Higher temperatures promote the elimination of HBr from the electrophile, forming the conjugated enone byproduct.

  • Monitoring:

    • Monitor via TLC or LC-MS at 2 hours and 6 hours.

    • The reaction typically completes within 4–12 hours.

  • Workup (Quench):

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
       and concentrate.
      

Module 3: Troubleshooting Center (FAQ)

Ticket #402: "Reaction stalled at 60% conversion."

Diagnosis: The electrophile may be degrading, or the "leaving group" ability is insufficient for the electron-poor nucleophile. Solution:

  • Boost the Catalyst: Increase KI loading to 0.5 eq. The iodide is a better leaving group than bromide.

  • Add TBAI: Add 5 mol% Tetrabutylammonium Iodide (TBAI). This phase-transfer catalyst helps solubilize the carbonate anion if you are using MeCN or Acetone instead of DMF.[1]

Ticket #403: "I see a new spot on TLC, but it's not the product."

Diagnosis: This is likely the O-alkylation product (rare for pyrazoles but possible) or, more likely, the elimination product (hex-5-en-2-one) resulting from the base attacking the alkyl halide protons instead of the pyrazole attacking the carbon.[1] Solution:

  • Lower Temperature: Reduce heat to 40–50°C and extend reaction time.

  • Switch Solvent: Change from DMF to Acetone or Acetonitrile . These solvents are less polar than DMF, which can slightly suppress the basicity (elimination) relative to nucleophilicity (

    
    ).
    
Ticket #404: "My ketone handle disappeared/degraded."

Diagnosis: If you used Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), you likely deprotonated the alpha-position of the ketone, leading to self-condensation.[1] Solution:

  • Strictly Avoid Strong Bases: Never use bases with a conjugate acid

    
    .[1] Stick to Carbonates (
    
    
    
    ).
  • Buffer System: If

    
     is still too harsh, switch to 
    
    
    
    (mildly weaker in organic solution) or add a small amount of crown ether (18-crown-6) with
    
    
    to mimic the cesium effect without the higher basicity of the bulk cesium salt.

Module 4: Decision Logic for Optimization

Use this flowchart to determine your next experimental move.

TroubleshootingTree Start Start: Analyze LC-MS/TLC Q1 Is Starting Material (SM) remaining? Start->Q1 Q2 Is the Electrophile still present? Q1->Q2 Yes Success Isolate & Purify Q1->Success No (Conversion >95%) Action1 Increase Temp to 80°C Add 0.2 eq KI Q2->Action1 Yes (Reaction too slow) Action2 Electrophile degraded (Elimination). Add 0.5 eq fresh Electrophile. LOWER Temp to 50°C. Q2->Action2 No (Side reaction dominant) Action1->Q1 Re-evaluate Action2->Q1 Re-evaluate Action3 Check for O-alkylation or decomposition. Switch solvent to MeCN.

Figure 2: Troubleshooting decision tree for incomplete conversion or byproduct formation.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1][4] (Standard reference for pyrazole tautomerism and acidity).

  • Finkelstein, H. (1910).[1] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]

  • Salvatore, R. N., et al. (2002).[1] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.[1][5]

  • Lopyrev, V. A., & Larina, L. I. (2001).[1] Nitroazoles: Synthesis, Structure and Properties. Springer.[1] (Specific data on nitropyrazole acidity and reactivity).

Sources

Troubleshooting incomplete reduction of nitro-pyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Reduction of Nitro-Pyrazole Intermediates Ticket Priority: High (Blocker for Synthesis)

Diagnostic Triage: Start Here

Before altering your protocol, identify the specific failure mode using the symptoms below.

SymptomDiagnosisImmediate Action
Reaction stalls at ~50% conversion. Catalyst Poisoning. The pyrazole nitrogen (lone pair) is coordinating to the Pd/Pt surface, deactivating it.Add Acid. Switch to an acidic solvent system (MeOH + 1.0 eq HCl or AcOH) to protonate the pyrazole nitrogen.
LCMS shows [M-14] peak. Hydroxylamine Stall. The reaction has stopped at the N-hydroxyl intermediate (

).
Increase Temp/Pressure. Hydroxylamine reduction has a higher activation energy than the nitro reduction.
Starting material is insoluble. Mass Transfer Limitation. Hydrogen cannot reach the solid substrate.Co-solvent. Add THF, DMF, or DMAC. Do not rely on suspension hydrogenation for kinetics.
Product is trapped in sludge. Metal Complexation. (If using Fe/Sn). The amino-pyrazole is chelating the metal salts.EDTA Workup. Use the specific "Chelation Break" protocol defined in Section 3.
Decision Logic Flowchart

Use this logic tree to select the correct protocol based on your substrate's constraints.

NitroPyrazoleReduction Start START: Nitro-Pyrazole Reduction Halogens Are there halogens (Cl, Br, I) on the ring? Start->Halogens AcidSensitive Is the substrate acid-sensitive? Halogens->AcidSensitive No MethodC Method C: Pt/C + Vanadium (Halogen-Safe) Halogens->MethodC Yes (Avoid Dehalogenation) Poisoning Did standard Pd/C stall < 50%? AcidSensitive->Poisoning No MethodD Method D: Transfer Hydrogenation (NH4HCO2) AcidSensitive->MethodD Yes (Neutral pH) MethodA Method A: Acidic Hydrogenation (Pd/C + HCl/MeOH) Poisoning->MethodA Yes (Fix Poisoning) MethodB Method B: Fe/AcOH Reduction (The 'Nuclear' Option) Poisoning->MethodB No (Standard Failed) MethodA->MethodB If Method A Fails

Caption: Decision matrix for selecting the optimal reduction pathway based on substrate functionality.

Deep Dive: Troubleshooting & Protocols
Issue A: Catalyst Poisoning (The "Stalled" Reaction)

The Science: Pyrazoles are pseudo-aromatic but possess a pyridine-like nitrogen (N2) with a localized lone pair. This lone pair binds irreversibly to Palladium (Pd) active sites, effectively "poisoning" the catalyst. The Fix: Protonation. By running the reaction in acidic media, the lone pair is tied up in a bond with a proton (


), preventing it from binding to the metal surface.[1]

Protocol 1: Acid-Mediated Catalytic Hydrogenation Best for: Clean profiles, scalable reactions.

  • Solvent: Dissolve substrate in MeOH or EtOH.

  • Additive: Add 1.1 - 2.0 equivalents of concentrated HCl or Acetic Acid.

    • Note: If your product is an HCl salt, it may precipitate. Ensure enough volume to keep it solubilized or use AcOH.

  • Catalyst: Add 10 wt% Pd/C (50% water wet). Use a high loading (10-20% w/w relative to substrate) due to the difficult nature of pyrazoles.

  • Conditions: Hydrogenate at 3-5 bar (45-75 psi) .

    • Warning: Atmospheric pressure (balloon) is often insufficient for the second reduction step (Hydroxylamine

      
       Amine).
      
  • Workup: Filter catalyst over Celite. Neutralize filtrate with

    
    before concentration to avoid acid-catalyzed decomposition during drying.
    
Issue B: The "Stuck" Hydroxylamine Intermediate

The Science: The reduction proceeds:


.[2]
The step from Hydroxylamine (

) to Amine (

) requires cleavage of the N-O bond. In electron-rich heterocycles like pyrazoles, the N-O bond is stabilized, raising the activation energy for this final cleavage.

Diagnostic Check:

  • Mass Spec: Look for [M-14] relative to the nitro starting material.

    • Nitro (

      
      ): Mass 
      
      
      
    • Hydroxylamine (

      
      ): Mass 
      
      
      
      (Loss of 1 O, gain of 2 H)
    • Amine (

      
      ): Mass 
      
      
      

Protocol 2: Pushing the Hydroxylamine If Protocol 1 stalls at the hydroxylamine:

  • Heat: Increase temperature to 50-60°C.

  • Promoter: Add 1-5 mol% Vanadium(IV) oxide acetylacetonate [VO(acac)₂] . Vanadium acts as an oxophilic shuttle, facilitating the N-O bond cleavage.

  • Alternative: Switch to Raney Nickel . Raney Ni is more aggressive toward N-O bonds than Pd. Caution: Raney Ni is pyrophoric and can cause desulfurization if thiophenes/thiazoles are present.

Issue C: Halogen Compatibility (Avoiding De-halogenation)

The Problem: Standard Pd/C hydrogenation will strip Chlorine, Bromine, and Iodine atoms from the pyrazole ring (Hydrodehalogenation).

Protocol 3: Selective Reduction

  • Catalyst: Use 5% Platinum on Carbon (Pt/C) (sulfided form is best) or Raney Cobalt . Pt is much less active for C-Halogen insertion than Pd.

  • Poison: Add 0.1 eq of Thiophene or use a "poisoned" catalyst variant to further inhibit dehalogenation activity.

  • Chemical Alternative: Use Stannous Chloride (

    
    )  in EtOH/EtOAc.
    
    • Reflux for 2-4 hours.

    • Note: This avoids all metal insertion issues but requires extractive workup.

Issue D: The "Nuclear Option" (Iron Reduction)

When to use: When catalytic hydrogenation fails completely, or when the substrate contains poisons (sulfur) that kill Pd catalysts instantly. The Pain Point: The workup.[1][3] Iron forms a gelatinous sludge (


) that traps product and clogs filters.

Protocol 4: Fe/AcOH with High-Yield Workup

  • Reaction: Suspend Nitro-Pyrazole (1 eq) and Iron Powder (5-10 eq, <325 mesh) in AcOH/EtOH (1:4 ratio). Heat to 80°C.

  • Monitoring: Reaction is usually fast (1-2 hours).

  • The "Chelation Break" Workup (CRITICAL STEP):

    • Do NOT just filter.

    • Cool mixture to room temperature.

    • Dilute with EtOAc.

    • Add a saturated aqueous solution of EDTA (Disodium salt) or Rochelle's Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 30 minutes. The iron will complex into the aqueous layer (turning deep red/brown), leaving the organic layer clear.

    • Separate layers.[3] The emulsion will be broken.

FAQ: Rapid Fire Troubleshooting

Q: My product is water-soluble. How do I get it out of the Fe/AcOH reaction? A: Do not use the aqueous workup. instead, filter the reaction mixture through a pad of Celite while hot. Wash the pad with MeOH. Concentrate the filtrate and purify via Reverse Phase (C18) chromatography directly.

Q: Can I use Ammonium Formate (Transfer Hydrogenation)? A: Yes, but it often stalls at the hydroxylamine for pyrazoles. If you use it, you must use 10% Pd/C and reflux in MeOH. It is generally less reliable than H2 gas for this specific scaffold.

Q: Why is my amino-pyrazole turning purple/black upon isolation? A: Amino-pyrazoles are electron-rich and prone to air oxidation. Store them as HCl salts (add HCl in dioxane, filter the solid) for long-term stability. Do not store as the free base.

References
  • Catalyst Poisoning & Acidic Hydrogenation

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on N-heterocycle poisoning).
    • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035–2052. Link

  • Blaser, H. U. (2002). The selective hydrogenation of functionalized nitroarenes: New catalytic systems. Advanced Synthesis & Catalysis, 344(1), 17-31.
  • Iron Reduction & Workup

    • Ram, S., & Ehrenkaufer, R. E. (1984).[4] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds.[4][5] Tetrahedron Letters, 25(32), 3415-3418. (Context on transfer hydrogenation alternatives).

    • Standard Industrial Protocol: The "Rochelle's Salt" method is a standard pharmaceutical workup technique derived from: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.
  • Vanadium Promoters

    • Baumeister, P., Blaser, H. U., & Studer, M. (1997). Vanadium promoted catalytic hydrogenation of nitroarenes.[6] Catalysis Letters, 49, 219–222. Link

Sources

Technical Support Center: Troubleshooting 4-Nitropyrazole Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic workflows bottlenecked by the stubborn persistence of unreacted 4-nitropyrazole. Because 4-nitropyrazole possesses both hydrogen-bond donating and accepting capabilities, it often co-elutes with polar target molecules during chromatography or stubbornly partitions into organic phases during standard aqueous workups.

To design a self-validating purification protocol, we must exploit the physicochemical deltas between your target compound and the impurity. The most critical lever we have is the predictable acid-base chemistry of 4-nitropyrazole.

Data Presentation: Physicochemical Profiling

Understanding the physical constants of 4-nitropyrazole is the first step in engineering its removal.

PropertyValueRelevance to Purification Strategy
Molecular Weight 113.08 g/mol [1]Small molecular footprint; elutes late in Size Exclusion Chromatography (SEC).
pKa (Aqueous) 9.63 ± 0.50[1]Weakly acidic N-H; quantitatively deprotonates at pH > 11.6.
Melting Point 163–165 °C[2],[3]Highly crystalline; can be selectively precipitated or left in mother liquor.
Density 1.52 g/cm³[3]Relevant for phase separation dynamics in concentrated mixtures.
Solubility (Neutral) Soluble in EtOAc, DCM, MeOH; up to 200 mg/mL in DMSO[4]Partitions heavily into the organic layer during neutral aqueous workup.
Solubility (Ionized) Highly soluble in waterPartitions exclusively into the aqueous layer during basic workup.
Workflow Decision Matrix

Before selecting a protocol, evaluate the chemical stability and polarity of your target product using the decision matrix below.

DecisionTree Start Crude Reaction Mixture (Contains 4-Nitropyrazole) Q1 Is the target product base-sensitive? Start->Q1 BaseStable Base-Stable Product Q1->BaseStable No BaseSens Base-Sensitive Product Q1->BaseSens Yes Ext Liquid-Liquid Extraction (Wash with 0.5 M NaOH) BaseStable->Ext Q2 Is the product highly polar or water-soluble? BaseSens->Q2 Resin Anion Exchange Resin (e.g., Amberlyst A26 OH) Q2->Resin No Chromo Silica Gel Chromatography or Recrystallization Q2->Chromo Yes

Decision matrix for selecting the optimal 4-nitropyrazole removal strategy.

FAQ 1: Liquid-Liquid Extraction (The pKa Exploitation Method)

Q: Why does 4-nitropyrazole stay in my organic layer during a standard water or brine wash, and how do I force it into the aqueous phase?

Scientific Causality: 4-Nitropyrazole is a weak acid with a pKa of 9.63[1]. The pyrazole N-H proton is rendered unusually acidic by the strongly electron-withdrawing nature of the C4-nitro group, which stabilizes the resulting conjugate base via resonance. At a neutral pH, it remains protonated (uncharged) and highly soluble in organic solvents.

According to the Henderson-Hasselbalch equation, to achieve >99% deprotonation of an acid, the aqueous environment must be at least two pH units above its pKa (i.e., pH > 11.6). Washing with 0.5 M NaOH (pH ~13.7) quantitatively converts 4-nitropyrazole into its sodium nitropyrazolide salt. This ionized species is strictly water-soluble and is easily partitioned away from organic-soluble targets.

Step-by-Step Methodology:

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Add an equal volume of 0.5 M NaOH (aq) to the separatory funnel.

  • Vigorously mix for 2–3 minutes. Expert Tip: Vigorous mixing is required to overcome the mass transfer limitations at the biphasic interface, ensuring complete deprotonation.

  • Allow the layers to separate. The lower/upper layer depends on your organic solvent's density.

  • Drain the aqueous layer (which now contains the water-soluble 4-nitropyrazole anion).

  • Self-Validation Step: Back-extract the basic aqueous layer once with fresh organic solvent to recover any trace target product that may have been mechanically emulsified.

  • Wash the combined organic layers with brine to remove residual base, dry over anhydrous Na₂SO₄, and concentrate[2].

LLE_Workflow Org Organic Phase (Product + 4-NP) AddBase Add 0.5 M NaOH (aq) pH > 11.6 Org->AddBase Mix Vigorous Mixing & Partitioning AddBase->Mix AqLayer Aqueous Layer (Water-soluble 4-NP Anion) Mix->AqLayer Deprotonation OrgLayer Organic Layer (Purified Target Product) Mix->OrgLayer Retained

Liquid-liquid extraction workflow exploiting the pKa of 4-nitropyrazole.

FAQ 2: Scavenger Resins for Base-Sensitive Targets

Q: My target molecule degrades in aqueous NaOH. How can I remove 4-nitropyrazole without subjecting my product to harsh, high-pH conditions?

Scientific Causality: If your product undergoes hydrolysis, racemization, or degradation at pH > 11, liquid-liquid extraction with NaOH is contraindicated. Instead, we utilize a solid-supported base, such as a macroporous strong anion exchange resin (e.g., Amberlyst A26 in the OH⁻ form). The localized high pH within the microenvironment of the resin bead deprotonates the 4-nitropyrazole, trapping the resulting anion ionically to the solid support. Because the base is immobilized, the bulk organic solution remains completely neutral, protecting your target molecule.

Step-by-Step Methodology:

  • Dissolve the crude mixture in a polar aprotic solvent (e.g., THF or DMF) or a DCM/MeOH mixture to ensure full solubility of all components.

  • Add 3–5 molar equivalents of pre-washed Amberlyst A26 (OH⁻ form) resin to the solution.

  • Agitate gently on an orbital shaker for 4–12 hours at room temperature. Note: Do not use magnetic stirring, as the stir bar will mechanically grind and pulverize the resin beads.

  • Self-Validation Step: Monitor the supernatant via LC-MS for the disappearance of the 4-nitropyrazole peak (m/z 113[M⁺])[2].

  • Filter the mixture through a sintered glass funnel, washing the resin bed thoroughly with fresh solvent to elute your product.

  • Concentrate the filtrate to yield the purified, base-sensitive product.

FAQ 3: Chromatographic & Crystallization Fallbacks

Q: Both my product and 4-nitropyrazole are highly polar, and I cannot use basic conditions. What is the fallback strategy?

Scientific Causality: When acid-base manipulation is impossible, we must rely on differences in crystal lattice packing. 4-Nitropyrazole is highly crystalline (melting point 163–165 °C) and readily crystallizes from ether/hexane mixtures[2],[3]. If your product remains soluble in these non-polar mixtures, a reverse-crystallization (crashing out the impurity while leaving the product in the mother liquor) can be employed.

Step-by-Step Methodology (Recrystallization):

  • Concentrate the crude reaction mixture to a thick oil or solid residue.

  • Suspend the residue in a minimal amount of diethyl ether.

  • Slowly add hexanes dropwise while stirring until slight turbidity is observed.

  • Cool the mixture to 4 °C overnight to promote the nucleation and crystallization of 4-nitropyrazole[2].

  • Filter off the white crystalline 4-nitropyrazole.

  • Concentrate the mother liquor to recover your purified product.

References
  • [4] 4-Nitropyrazole | Drug Intermediate, MedChemExpress. 4

  • [2] Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles, acrhem.org.2

  • [1] 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376, PubChem - NIH. 1

  • [3] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds, PMC. 3

Sources

Stability of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Part 1: Executive Technical Overview

Compound Identity: 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Chemical Class: N-alkylated Nitro-heterocycle / Aliphatic Methyl Ketone Primary Application: Pharmaceutical intermediate, energetic material precursor, or fragment-based drug discovery (FBDD) scaffold.[1]

Stability Executive Summary: The stability profile of this compound is defined by a dichotomy between its two functional domains: the robust 4-nitropyrazole ring and the base-sensitive hexan-2-one tail .[1] While the heterocyclic core exhibits high thermal and chemical stability (typical of nitro-aromatics), the aliphatic ketone side chain is the "Achilles' heel" under basic conditions. Users will most likely encounter issues related to aldol condensation-driven oligomerization rather than degradation of the pharmacophore ring itself.

ParameterStability RatingCritical Note
Basic Conditions (pH > 10) Low / Reactive High risk of self-aldol condensation and discoloration.[1]
Acidic Conditions High Pyrazole ring is weakly basic; ketone is stable to hydrolysis.[1]
Thermal Stability Moderate Stable <150°C. Nitro group poses energetic risk at high T.
Oxidative Stability High Nitro group stabilizes the ring against further oxidation.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Visual Changes & Impurities

Q1: Upon adding a base (e.g., K₂CO₃ or NaOH), my reaction mixture turned from pale yellow to deep brown/black. Has the pyrazole ring cleaved? Diagnosis: It is highly unlikely the pyrazole ring has cleaved. The discoloration is almost certainly due to base-catalyzed aldol condensation of the ketone tail. Technical Explanation: The methyl ketone moiety (hexan-2-one) possesses acidic


-protons (pKa ~20).[1] In the presence of a base, the enolate is formed, which attacks the carbonyl of another molecule. This results in 

-hydroxy ketones, which dehydrate to form

-unsaturated ketones (enones).[1] These enones are often yellow/brown and can further polymerize into complex "tars" [1, 3].[1] Solution:
  • Protocol Adjustment: Switch to weaker organic bases (e.g., DIPEA, Pyridine) if possible.

  • Temperature Control: Conduct basic steps at 0°C to kinetically inhibit condensation.

  • Corrective Action: If the product is crude, purify via silica gel chromatography.[1] The non-polar aldol dimers usually separate well from the monomer.

Q2: I see a new spot on TLC with a higher Rf after treating with base. Is this the de-alkylated pyrazole? Diagnosis: No. Cleavage of the N-alkyl bond (de-alkylation) would release free 4-nitropyrazole, which is more polar (lower Rf) and often requires polar solvents to move.[1] A higher Rf spot indicates the formation of a dimer or oligomer (aldol product) which is more lipophilic. Verification: Perform LC-MS.

  • Monomer Mass:

    
    
    
  • Aldol Dimer Mass:

    
     (Loss of water due to condensation).
    
Category 2: Chemical Reactivity & Storage

Q3: Can I use strong bases like NaH or t-BuOK for alkylation reactions elsewhere on the molecule? Guidance: Proceed with extreme caution. Risk: Strong bases will quantitatively deprotonate the ketone


-position (kinetic enolate formation). If an electrophile is present, alkylation will occur at the ketone, not just your intended site.[1]
Mitigation: 
  • Protect the Ketone: Convert the ketone to a ketal (e.g., ethylene glycol + TsOH) before exposing the molecule to strong bases.

  • Stoichiometry: Use exactly 1.0 equivalent of base and add the electrophile immediately to minimize self-reaction.[1]

Q4: Is the 4-nitro group stable to these basic conditions? Guidance: Yes, the 4-nitropyrazole moiety is exceptionally stable to base.[1] Unlike nitrobenzene derivatives which can suffer nucleophilic aromatic substitution (


), the electron-rich nature of the pyrazole ring (despite the nitro group) makes it resistant to nucleophilic attack by hydroxide or alkoxides under standard conditions [2, 4].

Part 3: Mechanistic Visualization

Diagram 1: Base-Induced Degradation Pathways This diagram illustrates the competing pathways: the likely Aldol Condensation (Major Issue) vs. the unlikely Ring Cleavage.

StabilityPathways cluster_legend Pathway Probability Molecule 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Enolate Ketone Enolate (Reactive Intermediate) Molecule->Enolate Deprotonation (Fast) Base Base (OH-, CO3 2-) Base->Enolate AldolDimer Aldol Dimer (Yellow/Brown Impurity) Enolate->AldolDimer Self-Condensation (Major Pathway) RingCleavage N-Alkyl Cleavage (Free Pyrazole) Enolate->RingCleavage Elimination (Highly Unlikely) High Probability High Probability Low Probability Low Probability

Caption: The dominant instability pathway is the self-condensation of the ketone tail (Red), while the pyrazole ring remains intact (Grey).

Part 4: Experimental Protocols

Protocol A: Base-Stability Challenge Assay

Use this protocol to determine the "safe window" for your specific basic conditions.

Reagents:

  • Compound Stock: 10 mM in Methanol.[1]

  • Base Stock: 1 M NaOH (Strong challenge) or 1 M

    
     (Mild challenge).
    
  • Internal Standard: Benzophenone (inert to base).[1]

Procedure:

  • Preparation: In a 1.5 mL HPLC vial, mix 50 µL Compound Stock + 50 µL Internal Standard.

  • Initiation: Add 100 µL of Base Stock. Dilute to 1 mL with Methanol/Water (1:1).

  • Monitoring: Inject immediately (

    
    ) into HPLC-UV (254 nm).
    
  • Incubation: Store at Room Temperature. Inject at

    
    .
    
  • Analysis: Calculate the ratio of Compound Area / Internal Standard Area.

    • Pass: >95% remaining at 24h.[1]

    • Fail: <90% remaining or appearance of peaks at

      
       (dimers).
      
Protocol B: Purification of Base-Degraded Material

If accidental aldol condensation occurs, use this method to recover the monomer.[1]

  • Workup: Acidify the reaction mixture to pH 5-6 using 1N HCl. Extract with Ethyl Acetate (

    
    ).[1]
    
  • Drying: Dry organic layer over

    
    .[1] Filter and concentrate.
    
  • Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 90:10

      
       End 60:40).
      
    • Elution Order:

      • Aldol Dimers (Non-polar, elute first).[1]

      • Target Monomer (Mid-polar).

      • Free Pyrazole (Polar, if any cleavage occurred).[1]

Part 5: References

  • Claisen-Schmidt Condensation & Methyl Ketone Stability:

    • Title: Catalytic Upgrading of Biomass-Derived Methyl Ketones.[1][2]

    • Source: eScholarship (Univ. of California).

    • Context: Details the mechanism of methyl ketone self-condensation under basic conditions.

    • URL:[Link]

  • Nitropyrazole Chemistry & Stability:

    • Title: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.

    • Source: National Institutes of Health (PMC).

    • Context: Validates the high thermal and chemical stability of N-alkylated nitropyrazoles.

    • URL:[Link]

  • Aldol Side Reactions in Synthesis:

    • Title: Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones.

    • Source: ACS Omega.[1]

    • Context: Discusses the reversibility and side products of ketone condensations.

    • URL:[Link]

  • General Properties of 4-Nitropyrazole:

    • Title: 4-Nitropyrazole Compound Summary.[1][3][4][5]

    • Source: PubChem.[1][4]

    • Context: Provides pKa and physical property data supporting the acidity profile.

    • URL:[Link]

Sources

Technical Support Center: Controlling Exotherms During Nitropyrazole Alkylation Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with transitioning the N-alkylation of nitropyrazoles from bench-scale discovery to pilot-scale manufacturing. Below, you will find authoritative troubleshooting guides, thermokinetic workflows, and self-validating protocols to ensure process safety and high regioselectivity.

Mechanistic Causality & Exotherm Origins (FAQs)

Q: Why does the N-alkylation of nitropyrazoles generate sudden, uncontrollable exotherms upon scale-up? A: The thermal danger originates from the two-step thermochemistry of the reaction. First, the deprotonation of the pyrazole NH is highly exothermic. The presence of the electron-withdrawing nitro group lowers the pKa of the pyrazole, making it highly acidic but also reducing the nucleophilicity of the nitrogen atoms[1]. Second, the subsequent


 displacement of the alkyl halide (or trichloroacetimidate) releases substantial enthalpy[2].

In a 20 mL laboratory vial, the high surface-area-to-volume ratio allows this heat to dissipate rapidly into the ambient environment. However, in a 50 L or larger pilot reactor, this ratio plummets, shifting the system toward adiabatic conditions. If the dosing rate of the alkylating agent exceeds the intrinsic reaction rate or the reactor's active cooling capacity, unreacted reagents pool in the vessel. A minor temperature fluctuation can then trigger a rapid kinetic spike, consuming the accumulated inventory simultaneously and leading to a thermal runaway[3].

Q: How do we quantitatively assess this thermal risk before moving to the pilot plant? A: Relying solely on lab-scale observations is a critical failure point. You must utilize Reaction Calorimetry (e.g., Mettler Toledo RC1) and Differential Scanning Calorimetry (DSC) to establish a safety matrix[3][4].

  • DSC identifies the decomposition onset temperature (

    
    ) of the nitropyrazole starting material, the alkylating agent, and the final product[5].
    
  • RC1 measures the specific heat capacity (

    
    ) of the reaction mass and the total heat of reaction (
    
    
    
    ).

From these values, you must calculate the Adiabatic Temperature Rise (


)  and the Maximum Temperature of Synthesis Reaction (MTSR) [3]. If the MTSR exceeds 

, the process is classified as a high-risk criticality class, necessitating a strict shift from batch mixing to controlled semi-batch dosing[6].

Thermokinetic Workflow & Data Presentation

To visualize the necessary safety gates before scale-up, follow the thermokinetic workflow below:

ExothermControl Lab 1. Lab-Scale Alkylation (Determine Kinetics) Calorimetry 2. Reaction Calorimetry (Measure ΔH_rxn & Cp) Lab->Calorimetry Isolate variables Thermal 3. Calculate MTSR (Process Temp + ΔT_adia) Calorimetry->Thermal Extract heat data Risk 4. Criticality Assessment (Compare MTSR to T_dec) Thermal->Risk Evaluate runaway risk ScaleUp 5. Semi-Batch Scale-Up (Dosing Control & Pause Tests) Risk->ScaleUp Implement safe dosing

Thermokinetic workflow for assessing and mitigating runaway risks in pyrazole alkylation.

Quantitative Thermal Risk Assessment

Compare your calorimetry data against these typical baseline parameters for nitropyrazole alkylations to determine your process safety margins:

ParameterSymbolTypical Range for NitropyrazolesScale-Up Implication
Heat of Reaction

-80 to -150 kJ/molDetermines the total energy released during the

alkylation event.
Specific Heat Capacity

1.5 to 2.5 kJ/(kg·K)Influences how much the reaction mass temperature will rise per unit of heat.
Adiabatic Temp Rise

40°C to 100°CThe absolute temperature spike if all cooling fails under adiabatic conditions[3].
Max Temp of Synthesis MTSR60°C to 160°CThe peak temperature reached during a thermal runaway (

)[4].
Decomposition Temp

> 250°CThe onset of thermal degradation. If MTSR >

, the process criticality is severe[5][6].

Self-Validating Protocol: Safe Semi-Batch Alkylation

Q: What is the recommended methodology for executing this reaction safely at the kilogram scale? A: To ensure intrinsic safety, the process must be designed as a self-validating semi-batch system . This means the protocol actively verifies that reagent accumulation is not occurring during the run.

Step-by-Step Methodology:

  • Reactor Preparation: Charge the reactor with the nitropyrazole, the selected solvent (e.g., DMF or MeTHF), and the base (e.g., milled

    
    ). Establish high-shear agitation to suspend the solid base.
    
  • Thermal Equilibration: Bring the reactor to the target process temperature (

    
    ) and stabilize the jacket temperature (
    
    
    
    ). Establish a baseline heat flow reading.
  • Controlled Dosing: Begin dosing the alkylating agent via a mass flow controller. The dosing rate must be strictly governed by the real-time heat flow (

    
    ); it must never exceed the reactor's maximum cooling capacity (
    
    
    
    ).
  • The "Pause Test" (Self-Validation): Every time 20% of the total volume is dosed, halt the addition. Monitor the reactor temperature (

    
    ).
    
    • Pass: If the heat flow drops to baseline within 2-3 minutes, the reaction is instantaneous and accumulation is zero.

    • Fail: If the heat flow decays slowly, unreacted reagents are pooling.

  • Dynamic Mitigation: If pooling is detected during the Pause Test, extend the pause until the thermal baseline is reached, then resume dosing at a 50% reduced rate.

  • Aging and Quench: Once dosing is complete, age the reaction until thermal neutrality is achieved, confirming 100% conversion before proceeding with an aqueous quench.

Troubleshooting Common Scale-Up Failures

Q: We observe a delayed exotherm during the addition of the alkylating agent. How do we troubleshoot this? A: A delayed exotherm is a classic symptom of mass transfer limitation, often caused by the poor solubility of the solid base. When the base cannot deprotonate the nitropyrazole fast enough, the dosed alkylating agent pools in the reactor. Once the reaction finally initiates, the accumulated inventory reacts simultaneously.

  • Solution: Optimize the particle size distribution of the base. Milling

    
     increases the surface area, promoting steady, continuous deprotonation and preventing delayed kinetics[7]. Additionally, ensure the reactor impeller provides sufficient shear for solid-liquid mixing.
    

Q: Our regioselectivity (N1 vs. N2 alkylation) drops significantly during scale-up compared to the lab scale. Is this related to the exotherm? A: Yes. Regioselectivity in unsymmetrical pyrazoles is highly sensitive to temperature and steric hindrance[1]. In a lab vial, strict isothermal conditions favor the kinetically controlled regioisomer. During scale-up, inadequate cooling leads to localized "hot spots" near the dosing point. These micro-environments of elevated temperature provide enough activation energy to overcome the steric hindrance of the less favorable nitrogen, shifting the reaction toward the thermodynamically stable (but undesired) isomer[1][2]. Controlling the exotherm via the "Pause Test" and increasing agitation speed will eliminate hot spots and restore lab-scale regioselectivity.

References

1.7 - Eindhoven University of Technology 2. 3 - ACS Publications 3. 4 - NIH 4.5 - ResearchGate 5. 2 - MDPI 6.6 - Scribd 7. 1 - Benchchem

Sources

Preventing ketone reduction during nitro group hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ketone Reduction During Nitro Group Hydrogenation[1]

Core Directive & Scope

User Profile: Process Chemists, Medicinal Chemists, and Chemical Engineers. The Challenge: You are attempting to reduce a nitro group (


) to an aniline (

) in a molecule that contains a ketone (

). Standard hydrogenation conditions (Pd/C,

) often lack chemoselectivity, leading to the formation of alcohol impurities (

) or fully saturated alkanes.

This guide provides the hardware (catalysts) , software (protocols) , and troubleshooting logic to navigate this "Selectivity Cliff."

Mechanistic Landscape

To solve the problem, we must visualize the competition. The reduction of a nitro group is a multi-step cascade, while ketone reduction is a direct surface-mediated addition.

Diagram 1: The Selectivity Landscape

This diagram illustrates the competing pathways and the "Danger Zone" where ketone reduction occurs.

NitroVsKetone cluster_0 Target Pathway (Nitro Reduction) cluster_1 Off-Target Pathway (Ketone Reduction) Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + H2 (Fast) Aniline Aniline (-NH2) Hydroxyl->Aniline + H2 (Rate Limiting) Ketone Ketone (C=O) Alcohol Alcohol (CH-OH) Ketone->Alcohol + H2 (Catalyst Dependent) Pd Pd/C (Non-Selective) Pd->Ketone High Affinity PtV Pt/C + Vanadium (Selective) PtV->Nitro Preferential Activation PtV->Ketone Steric/Electronic Block

Caption: The "Selectivity Cliff." Note that Hydroxylamine reduction is often rate-limiting; stalling here can lead to decomposition, while overly active catalysts (Pd) attack the ketone.

The Hardware: Catalyst Selection Strategy

The choice of catalyst is the single most critical variable. Do not use standard Palladium on Carbon (Pd/C) unless you have extensively screened solvents; it is too active for carbonyl preservation.

The Gold Standard: Platinum-Vanadium (Pt-V)

The most robust industrial solution is the modification of Platinum catalysts with Vanadium. This is often referred to as the Takeda or Blaser method.

  • Mechanism: Vanadium species (often

    
    ) adsorb onto the Pt surface. They act as Lewis acids, specifically activating the oxygen-rich nitro group for reduction while electronically or sterically inhibiting the adsorption of the planar carbonyl group.
    
  • Performance: Can achieve >99% selectivity for nitro reduction in the presence of ketones.

Comparative Catalyst Performance Data
Catalyst SystemActivity (Nitro)Selectivity (vs. Ketone)Risk ProfileRecommended Use
Pd/C (Standard) HighLowHigh risk of alcohol formation.Simple nitroarenes only.
Pt/C (Sulfided) ModerateModerate-HighSlower rates; Sulfur leaching.Halogenated nitroarenes.
Pt/C + V (doped) HighExcellent Requires specific V-additive ratios.The Standard Solution.
Au/TiO₂ Low-ModExcellentHigh cost; Specialized prep.High-value, sensitive APIs.
Raney Nickel HighVariablePromiscuous; Pyrophoric.Large scale (if optimized).

Experimental Protocol: The Pt-V System

This protocol is a self-validating system designed to minimize ketone reduction.

Reagents
  • Substrate: Nitro-ketone (1.0 equiv)

  • Catalyst: 5% Pt/C (dry or 50% wet paste) - Load at 1-3 mol% Pt.

  • Additive: Vanadyl Acetylacetonate

    
     or Sodium Metavanadate 
    
    
    
    .
    • Ratio: Use 1:1 to 2:1 molar ratio of V to Pt.

  • Solvent: THF, MeOH, or EtOAc (THF is often preferred for solubility).

Step-by-Step Methodology
  • Inerting: Charge the reaction vessel with the nitro compound, solvent, and Vanadium additive. Purge with

    
     three times.
    
  • Catalyst Charge: Add the Pt/C catalyst carefully under

    
     flow.
    
    • Why? Adding V before Pt allows the modifier to interact with the substrate/solvent matrix, but some protocols mix V and Pt first. Best practice: Add V to the slurry, stir for 10 mins, then add Pt.

  • Hydrogenation:

    • Pressurize to 1–5 bar (15–75 psi)

      
      .
      
    • Temperature: Keep mild (20–40 °C ).

    • Control Point: Do not exceed 50 °C; thermal energy overcomes the activation energy barrier for ketone reduction.

  • Monitoring (The IPC):

    • Monitor

      
       uptake.
      
    • Crucial: Check HPLC/UPLC at 90% theoretical uptake. Look for the hydroxylamine intermediate.

    • Stop Condition: Stop immediately upon consumption of the nitro/hydroxylamine.

  • Workup: Filter through Celite to remove Pt and V species. Wash with solvent.[1]

Troubleshooting Guide (FAQs)

Scenario 1: "The reaction stalled at the Hydroxylamine intermediate."

Diagnosis: The reduction of hydroxylamine (


) to aniline (

) is the rate-determining step and often requires slightly higher energy or acidity. The Fix:
  • Don't: Crank up the heat immediately (risks ketone reduction).

  • Do: Add a mild promoter. A trace amount of acid (e.g., 0.5 equiv Acetic Acid) can accelerate the N-O bond cleavage.

  • Do: Increase pressure slightly (e.g., from 2 bar to 5 bar) while keeping temperature constant.

Scenario 2: "I see 5-10% Alcohol impurity."

Diagnosis: Your catalyst is too active, or the Vanadium doping is insufficient. The Fix:

  • Poisoning: Add DMSO (Dimethyl sulfoxide) as a co-solvent (1-5% v/v). DMSO binds to the active sites responsible for carbonyl reduction.

  • Switch Catalyst: If using Pd, switch to Pt/C + V immediately.

  • Check Stoichiometry: Ensure you are not running the reaction for hours after the nitro is consumed. Over-exposure to

    
     eventually forces the ketone reduction.
    
Scenario 3: "I cannot use metal catalysts due to residual metal limits (ppm)."

Diagnosis: Need a metal-free or easily removable system. The Fix:

  • Transfer Hydrogenation: Use Sodium Dithionite (

    
    ) in aqueous THF/EtOH. This is a mild, non-catalytic method that is chemically incapable of reducing ketones.
    
  • Bechamp Reduction: Iron powder (

    
    ) in acidic media (
    
    
    
    or dilute
    
    
    ). Highly selective, but generates iron sludge waste.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Nitro + Ketone Substrate Choice Select Catalyst System Start->Choice Pd Pd/C Choice->Pd Standard PtV Pt/C + Vanadium Choice->PtV Recommended ResultPd High Alcohol Impurity? Pd->ResultPd ResultPt Stalled at Hydroxylamine? PtV->ResultPt FixPd Switch to Pt/C + V OR Add DMSO (1-5%) ResultPd->FixPd Yes FixPt Add trace Acetic Acid OR Increase Pressure (not Temp) ResultPt->FixPt Yes Success Target Aniline Isolated ResultPt->Success No FixPd->PtV FixPt->Success

Caption: Logical workflow for optimizing selectivity and handling common stalls.

References

  • Blaser, H. U., et al. (1999). "Selective Hydrogenation for Fine Chemical Synthesis." Catalysis Today.

  • Studer, M., et al. (2000). "The Chemoselective Hydrogenation of Nitro Compounds." Advanced Synthesis & Catalysis.

  • Corma, A., & Serna, P. (2006). "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science.

  • Takeda, K., et al. (2011). "Process for Producing Aniline Derivatives." US Patent 2011/0009668.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one , a critical intermediate in the synthesis of bioactive pyrazole-based scaffolds (e.g., kinase inhibitors, PROTAC linkers).

Unlike standard spectral lists, this document functions as a comparative performance guide . It evaluates the spectral characteristics of the target molecule against its precursors and competing solvent systems, enabling researchers to:

  • Validate Structure: Unambiguously distinguish the

    
    -alkylated product from regioisomers or starting materials.
    
  • Monitor Reaction Progress: Quantify conversion efficiency by tracking diagnostic signal shifts.

  • Optimize Resolution: Select the superior solvent system (CDCl

    
     vs. DMSO-
    
    
    
    ) for impurity profiling.

Part 1: Structural Context & Assignment Logic

The molecule consists of an electron-deficient 4-nitropyrazole core linked to a hexan-2-one tail. The synthesis typically involves the


-alkylation of 4-nitropyrazole with 6-chlorohexan-2-one or 6-bromohexan-2-one.
The Diagnostic Challenge

The primary analytical challenge is confirming


-alkylation at the pyrazole nitrogen and ensuring the integrity of the distal ketone moiety. The symmetry of the starting material (4-nitropyrazole) is broken upon alkylation, splitting the aromatic signals.
Graphviz Diagram: Structural Assignment & Connectivity

The following diagram maps the proton environments to their expected chemical shifts, establishing the "Ground Truth" for the analysis.

NMR_Assignment cluster_molecule 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Pza Pyrazole H-5 (Ar-H) Shift_Ar 8.0 - 8.5 ppm (Singlets) Pza->Shift_Ar Deshielded by NO2 & N Pzb Pyrazole H-3 (Ar-H) Pzb->Shift_Ar N_CH2 N-CH2 (Pos 6) Shift_NCH2 4.1 - 4.2 ppm (Triplet) N_CH2->Shift_NCH2 Alpha to N Mid_CH2 Alkyl Chain (Pos 4,5) Shift_Mid 1.6 - 1.9 ppm (Multiplets) Mid_CH2->Shift_Mid CO_CH2 CO-CH2 (Pos 3) Shift_COCH2 2.4 - 2.5 ppm (Triplet) CO_CH2->Shift_COCH2 Alpha to C=O CO_CH3 CO-CH3 (Pos 1) Shift_COCH3 2.1 - 2.2 ppm (Singlet) CO_CH3->Shift_COCH3 Methyl Ketone

Caption: Correlation map linking proton environments to diagnostic chemical shift ranges (CDCl


).

Part 2: Comparative Analysis (The Core Guide)

This section objectively compares the product's spectral signature against its starting materials and alternative solvent environments.[1]

Comparison 1: Reaction Monitoring (Product vs. Reactant)

The most critical check for researchers is the disappearance of the starting material.

FeatureStarting Material: 4-NitropyrazoleProduct: 6-(4-Nitro-pyrazol-1-yl)-hexan-2-oneDiagnostic Action
NH Proton Broad singlet >13.0 ppm (DMSO)Absent Primary Confirmation: Disappearance confirms

-alkylation.
Aromatic Region 2H Singlet (Symmetric, ~8.6 ppm)2 distinct singlets (~8.0 & 8.2 ppm)Symmetry break indicates successful substitution.
Aliphatic Region Solvent peaks onlyDistinct Fingerprint (2.1 - 4.2 ppm)Integration of

(2H) vs Pyrazole (2H) must be 1:1.

Technical Insight: In the starting material, the H-3 and H-5 protons are chemically equivalent due to rapid tautomerism. In the product, the alkyl chain locks the nitrogen, rendering H-3 and H-5 distinct. H-5 (adjacent to the alkyl chain) typically resonates slightly downfield or upfield depending on the solvent cone, but the loss of symmetry is the key indicator of purity.

Comparison 2: Solvent Performance (CDCl vs. DMSO- )

Choosing the right solvent affects resolution and chemical shift values.[1][2]

ParameterCDCl

(Chloroform-d)
DMSO-

(Dimethyl Sulfoxide)
Recommendation
Solubility Good (for this lipophilic ketone)Excellent (Universal)Use CDCl

for routine purity checks.
Water Peak ~1.56 ppm (Sharp)~3.33 ppm (Broad)Avoid DMSO if analyzing the mid-chain multiplets (1.6-1.9 ppm) as water can obscure them.
Aromatic Resolution HighHigh (often shifts peaks downfield)Use DMSO only if the product is an HCl salt.
Exchangeable Protons Invisible/BroadVisibleIrrelevant for this product (no OH/NH), but vital if starting material remains.

Expert Verdict: CDCl


 is the superior choice  for this specific molecule. The water peak in DMSO (~3.33 ppm) often interferes with the integration of the alkyl chain multiplets, whereas CDCl

provides a clean window from 1.0 to 7.0 ppm.

Part 3: Detailed Spectral Assignment (CDCl )

Use this data to validate your synthesized product.

Aromatic Zone (8.0 – 8.5 ppm)
  • Signals: Two singlets (1H each).

  • Assignment: H-5 and H-3 of the pyrazole ring.[3][4]

  • Mechanism: The nitro group at position 4 exerts a strong electron-withdrawing effect, pushing these protons significantly downfield compared to unsubstituted pyrazoles.

  • Coupling: Often appear as singlets, but high-resolution scans may show small cross-ring coupling (

    
     Hz).
    
The Linker "Head" ( -CH , 4.1 – 4.2 ppm)
  • Signal: Triplet (

    
     Hz).
    
  • Integration: 2H.

  • Validation: This is the most distinct aliphatic peak. If this appears as a multiplet, it indicates incomplete purification from the starting alkyl halide.

The Ketone "Tail" (2.0 – 2.6 ppm)
  • 
    -Methylene (
    
    
    
    ):
    Triplet at ~2.45 ppm .
  • Terminal Methyl (

    
    ):  Sharp singlet at ~2.13 ppm .
    
  • Validation: The integral ratio between the

    
     triplet (4.2 ppm) and the Methyl singlet (2.1 ppm) must be exactly 2:3 . Deviation suggests oxidation of the ketone or presence of solvent (e.g., acetone impurity).
    
The "Body" (1.5 – 1.9 ppm)
  • Signals: Two multiplets.

  • Assignment: The central methylene groups of the hexyl chain.

  • Note: These are less diagnostic but essential for confirming the chain length.

Part 4: Experimental Protocol & Workflow

To ensure reproducibility, follow this self-validating protocol.

Graphviz Diagram: Analytical Workflow

Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Remove salts/DMSO) Start->Workup Dry Dry Organic Layer (MgSO4) & Evaporate Workup->Dry Sample Prepare Sample: 10mg in 0.6mL CDCl3 Dry->Sample Run Acquire 1H NMR (16 Scans min) Sample->Run Check1 Check 13.0 ppm: Is NH peak present? Run->Check1 Check2 Check 2.1 vs 4.2 ppm: Is Integral Ratio 3:2? Check1->Check2 No Fail1 FAIL: Residual Starting Material Check1->Fail1 Yes Pass PASS: Pure Product Check2->Pass Yes Fail2 FAIL: Ketone Degradation or Solvent Impurity Check2->Fail2 No

Caption: Decision tree for validating product purity based on NMR markers.

Step-by-Step Methodology
  • Isolation: Ensure the crude reaction mixture is washed with water to remove unreacted 4-nitropyrazole (which is more water-soluble than the product).

  • Drying: Strictly dry the organic phase with MgSO

    
    . Water peaks in CDCl
    
    
    
    can broaden signals.[2]
  • Preparation: Dissolve 5–10 mg of the oil/solid in 0.6 mL of CDCl

    
     (99.8% D).
    
    • Why? High concentration causes viscosity broadening; low concentration requires excessive scans.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 1.0 second (sufficient for these protons).
      
    • Scans: 16 (Standard) or 64 (for minor impurity detection).

  • Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference the residual CHCl

    
     peak to 7.26 ppm .
    

References

  • Alkylation of Pyrazoles: Elguero, J. Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Standard reference for pyrazole reactivity and tautomerism).
  • Solvent Residual Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.

  • Nitropyrazole Shifts: SDBS Spectral Database for Organic Compounds, SDBS No. 1658 (4-Nitropyrazole). AIST, Japan.

  • General NMR Interpretation: Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed. Wiley, 2005.

Sources

Elucidating Nitropyrazole Ketones: A Comparative Guide to Mass Spectrometry Fragmentation Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Nitropyrazole ketones are highly versatile pharmacophores frequently utilized in the development of kinase inhibitors, antimicrobials, and energetic materials. However, their structural elucidation during drug metabolism and pharmacokinetics (DMPK) studies poses a significant analytical challenge. The dense electron-withdrawing nature of the nitro group, combined with the extreme stability of the pyrazole aromatic system and the reactivity of the ketone moiety, creates complex, overlapping dissociation pathways.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three primary mass spectrometry (MS) fragmentation techniques—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD)—for the structural characterization of nitropyrazole ketones.

Mechanistic Causality: The Anatomy of Nitropyrazole Ketone Fragmentation

To optimize MS/MS methods, one must first understand the causality behind the fragmentation of nitropyrazole ketones. When subjected to ionization and subsequent activation, these molecules undergo three highly specific, competing dissociation pathways.

The Nitro-Nitrite Rearrangement

The most diagnostic feature of nitroaromatics and nitropyrazoles is the nitro-nitrite rearrangement[1]. Upon collisional activation, the internal energy drives the oxygen atom of the nitro group (-NO₂) to attack the adjacent ring carbon, forming a transient nitrite ester (-ONO) intermediate. This highly labile intermediate rapidly undergoes homolytic or heterolytic cleavage, resulting in the characteristic loss of a nitric oxide radical (NO•, -30 Da). This pathway often competes with the direct loss of the nitro group (-NO₂, -46 Da) [2].

Alpha-Cleavage of the Ketone

The carbonyl group of the ketone moiety acts as a localized charge-retention site. Depending on the flanking substituents, the molecule will undergo predictable alpha-cleavage, yielding stable acylium ions. This is a primary diagnostic fragment for identifying the aliphatic or aromatic tail attached to the pyrazole core [3].

Pyrazole Ring Cleavage

The pyrazole ring is a highly stable, nitrogen-rich aromatic system. Breaking this ring requires substantial energy deposition, which is often unattainable via standard ion trap CID. When sufficient energy is applied (via HCD or UVPD), the ring fragments, typically expelling neutral molecules like hydrogen cyanide (HCN, -27 Da) or nitrogen gas (N₂, -28 Da).

G Precursor Precursor Ion [M+H]+ Rearrangement Nitro-Nitrite Rearrangement Precursor->Rearrangement Activation AlphaCleavage Alpha-Cleavage (Ketone) Precursor->AlphaCleavage Activation RingCleavage Pyrazole Ring Opening Precursor->RingCleavage High Energy (HCD/UVPD) LossNO Loss of NO• [M+H-30]+ Rearrangement->LossNO -NO• LossNO2 Loss of NO2 [M+H-46]+ Rearrangement->LossNO2 -NO2 Acylium Acylium Ion Fragment AlphaCleavage->Acylium -R• HCNLoss Loss of HCN/N2 Deep Fragmentation RingCleavage->HCNLoss -HCN / -N2

Diagram 1: Mechanistic causality of nitropyrazole ketone fragmentation pathways.

Comparative Evaluation: CID vs. HCD vs. UVPD

The choice of fragmentation technique dictates which structural features of the nitropyrazole ketone will be revealed.

  • CID (Ion Trap): Operates via slow vibrational heating. It reliably triggers the lowest-energy dissociation pathways, making it excellent for observing the nitro-nitrite rearrangement ([M+H-30]⁺). However, it suffers from the "1/3 Rule" (low mass cut-off) and rarely deposits enough energy to cleave the pyrazole ring.

  • HCD (Beam-Type CID): Occurs in a multipole collision cell, allowing for higher energy deposition without a low mass cut-off. HCD is highly effective at driving alpha-cleavages and initiating pyrazole ring opening, providing a more comprehensive backbone map [4].

  • UVPD (213 nm): Utilizes high-energy photons (~5.8 eV per photon) to electronically excite the precursor ion. Unlike collisional methods, UVPD deposits massive energy instantaneously. This bypasses the lowest energy pathways, generating a rich mixture of even-electron (EE) and odd-electron (OE) fragments, and excelling at cross-ring cleavages [5].

Quantitative Performance Comparison
ParameterCID (Ion Trap)HCD (Beam-Type)UVPD (213 nm)
Activation Mechanism Vibrational heating (slow)Vibrational heating (fast)Electronic excitation
Energy Deposition Low (< 2 eV)Moderate (2-5 eV)High (~5.8 eV/photon)
Dominant Fragments [M+H-30]⁺,[M+H-46]⁺Acylium ions, [M+H-NO₂]⁺Ring cleavage, OE fragments
Pyrazole Ring Cleavage < 5% relative abundance15-30% relative abundance> 60% relative abundance
Low Mass Cut-Off (LMCO) Yes (~1/3 of precursor m/z)NoNo
Structural Coverage Low (Functional groups only)Moderate (Backbone cleavage)High (Comprehensive)

Table 1: Quantitative comparison of MS fragmentation techniques for nitropyrazole ketones.

Self-Validating Experimental Protocol for MS/MS Comparative Analysis

To objectively compare these techniques in your own laboratory, utilize the following self-validating LC-MS/MS methodology. This protocol is designed for an Orbitrap Tribrid system equipped with a 213 nm UVPD source.

Step-by-Step Methodology

Phase 1: Sample Preparation & Chromatography

  • Preparation: Dissolve the nitropyrazole ketone standard in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

  • LC Setup: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Gradient: Use Mobile Phase A (0.1% FA in H₂O) and Mobile Phase B (0.1% FA in Acetonitrile). Run a linear gradient from 10% to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

Phase 2: Mass Spectrometry Parameters 4. Ionization: Electrospray Ionization (ESI) in positive mode. Set spray voltage to 3.5 kV and capillary temperature to 275°C. 5. Precursor Isolation: Use the quadrupole to isolate the [M+H]⁺ precursor ion with a narrow 1.0 Da isolation window to prevent co-isolation of isotopic impurities. 6. Parallel Fragmentation Execution:

  • CID: Normalized Collision Energy (NCE) at 30%, activation time 10 ms.
  • HCD: Stepped NCE at 35%, 45%, and 55% to capture both fragile and stable fragments.
  • UVPD: 213 nm laser activation with a pulse duration of 75 ms.
  • Mass Analysis: Route all product ions to the Orbitrap analyzer. Set resolution to 120,000 (at m/z 200) to ensure accurate mass assignment of isobaric fragments (e.g., distinguishing between the loss of CO vs. N₂).

Phase 3: System Self-Validation 8. Validation Check: Evaluate the CID spectrum first. You must observe the [M+H-30]⁺ ion. If this ion is absent, the nitro-nitrite rearrangement has failed to occur. This indicates either insufficient activation energy (increase NCE) or that the precursor underwent in-source decay prior to isolation (lower the source declustering potential). Do not proceed to HCD/UVPD analysis until the CID baseline is validated.

Workflow cluster_frag Parallel Fragmentation Modes Sample Sample Prep (1 µg/mL) LC UHPLC Separation Sample->LC ESI ESI(+) Ionization LC->ESI Quad Quadrupole Isolation ESI->Quad CID CID (Ion Trap) NCE: 30% Quad->CID HCD HCD (Multipole) NCE: Stepped Quad->HCD UVPD UVPD (213 nm) Pulse: 75 ms Quad->UVPD Orbitrap Orbitrap Analysis (Res: 120k) CID->Orbitrap HCD->Orbitrap UVPD->Orbitrap Data Spectral Matching & Validation Orbitrap->Data

Diagram 2: Self-validating LC-MS/MS workflow for comparative fragmentation analysis.

Conclusion

For the structural elucidation of nitropyrazole ketones, relying on a single fragmentation technique is analytically insufficient. CID serves as an excellent diagnostic tool for confirming the presence of the nitro group via the nitro-nitrite rearrangement. However, to map the aliphatic/aromatic ketone substituents and break the resilient pyrazole core, HCD and UVPD are strictly required. UVPD, in particular, offers unparalleled structural coverage by bypassing vibrational heating pathways and directly cleaving the aromatic backbone.

References

  • "Theoretical study of nitro-nitrite rearrangement of nitramide," The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

  • "Array-Based Machine Learning for Functional Group Detection in Electron Ionization Mass Spectrometry," PMC, 2023. URL:[Link]

  • "Common Adduct and Fragment Ions in Mass Spectrometry," ACD/Labs. URL:[Link]

  • "Ultraviolet photodissociation and collision-induced dissociation for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry," PMC, 2023. URL:[Link]

  • "Ultraviolet Photodissociation for Non-Target Screening-Based Identification of Organic Micro-Pollutants in Water Samples," MDPI, 2020. URL:[Link]

Spectroscopic Profiling of Pyrazoles: FTIR Characterization of Nitro and Ketone Substituents

[1]

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). In synthetic pathways involving these heterocycles, distinguishing between nitro (


This guide provides an in-depth technical comparison of the vibrational signatures of nitro and ketone groups attached to pyrazole rings. It moves beyond generic frequency tables to analyze how the aromaticity and electron density of the pyrazole core shift these characteristic peaks, providing a robust framework for spectral interpretation.

Part 1: Technical Deep Dive – The Physics of Pyrazole Vibrations

To accurately interpret FTIR data, one must understand the electronic environment of the pyrazole ring. Unlike aliphatic chains, the pyrazole ring is a



The Nitro Group ( ) Signature

The nitro group is a strong electron-withdrawing group (EWG). When attached to a pyrazole ring (e.g., 4-nitropyrazole), it engages in resonance with the ring's

  • Asymmetric Stretching (

    
    ):  The dominant band. In non-conjugated nitroalkanes, this appears near 
    
    
    . On a pyrazole ring, resonance delocalization slightly lowers the bond order of the N=O bond, often shifting this peak to
    
    
    .
  • Symmetric Stretching (

    
    ):  A secondary, sharper band typically found between 
    
    
    .
  • Diagnostic Value: The presence of both bands is required for positive identification.

The Ketone Group ( ) Signature

Acylpyrazoles (e.g., 3-acetylpyrazole or 4-benzoylpyrazole) exhibit a carbonyl stretch that is heavily influenced by conjugation.

  • Conjugation Effect: A standard aliphatic ketone absorbs at

    
    .[1] Direct attachment to the pyrazole ring allows the carbonyl 
    
    
    -electrons to delocalize into the aromatic system. This reduces the double-bond character of the carbonyl, lowering the frequency to
    
    
    .
  • Differentiation: This region often overlaps with Amide I bands, but in pure pyrazole intermediates, the absence of N-H bending (Amide II) helps distinguish ketones from amides.

Part 2: Comparative Analysis

Nitro vs. Ketone: Spectral Fingerprints

The following table summarizes the specific frequency ranges observed in pyrazole derivatives, distinct from general organic compounds.

FeatureNitro-Pyrazole (

)
Keto-Pyrazole (Acyl/Benzoyl)Causality of Shift
Primary Band

: 1520–1550 cm⁻¹

: 1650–1690 cm⁻¹
Resonance with pyrazole ring lowers bond order.
Secondary Band

: 1340–1360 cm⁻¹
C-C(=O)-C: 1200–1270 cm⁻¹ Skeletal vibrations; less diagnostic but confirmatory.
Intensity Strong / BroadVery Strong / SharpLarge dipole moment change (

) in C=O stretch.
Interference Overlap with Ring C=C / C=NOverlap with Amide IPyrazole ring C=N typically appears ~1590 cm⁻¹.
Methodology Comparison: FTIR vs. Alternatives

Why choose FTIR over Raman or NMR for this specific application?

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H-NMR
Detection Principle Absorption (Change in Dipole)Scattering (Change in Polarizability)Magnetic Resonance (Nuclear Spin)
Nitro Sensitivity High. N-O bonds are highly polar.[2]Low. N-O is a weak scatterer.Indirect. Inductive effects shift ring protons.
Ketone Sensitivity High. C=O is highly polar.Medium. C=O is a moderate scatterer.Indirect. Deshielding of adjacent protons.
Sample State Solid (KBr/ATR) or LiquidSolid/Liquid/AqueousSolution (Requires deuterated solvent)
Best Use Case Routine QC, Reaction Monitoring Polymorph study, Aqueous samplesStructural elucidation, Connectivity

Part 3: Experimental Protocol (Self-Validating)

For the most accurate characterization of solid pyrazole derivatives, Transmission FTIR (KBr Pellet) is recommended over ATR (Attenuated Total Reflectance) for publication-quality data. ATR can cause peak shifts and intensity distortions due to wavelength-dependent penetration depth, which can obscure subtle shifts in conjugated systems.

Protocol: Preparation of KBr Pellets for Pyrazoles

Objective: Create a transparent, homogeneous disk to minimize light scattering (Christiansen effect) and maximize signal-to-noise ratio.

Materials:

  • Spectroscopic grade Potassium Bromide (KBr) - Must be dry.

  • Agate mortar and pestle.

  • Hydraulic press (10-ton capacity).

  • Vacuum pump.

Step-by-Step Workflow:

  • Desiccation (Pre-Validation):

    • Action: Dry KBr powder at

      
       overnight.
      
    • Causality: KBr is hygroscopic.[3][4] Absorbed water creates a broad O-H band at

      
       and a bending mode at 
      
      
      , which directly interferes with the ketone region (
      
      
      ).
  • Grinding (The Critical Step):

    • Action: Mix sample and KBr in a 1:100 ratio (e.g., 2 mg sample to 200 mg KBr). Grind vigorously in an agate mortar for 2–3 minutes.

    • Target: Particle size

      
       (smaller than the wavelength of IR light).
      
    • Self-Validation: If the mixture is not a fine, flour-like powder, the resulting spectrum will have a sloping baseline (scattering) and distorted peak shapes (Christiansen effect).

  • Pressing:

    • Action: Transfer to die set.[5] Apply vacuum for 1 minute to remove trapped air. Compress at 8–10 tons for 2 minutes.

    • Result: A glassy, transparent disk.

    • Self-Validation: Hold the disk up to the light. You should be able to read text through it. If it is opaque/white, regrind and repress.

  • Acquisition:

    • Action: Collect background (pure KBr pellet) first. Scan sample (32 scans,

      
       resolution).
      

Part 4: Visualization & Logic

Workflow: Spectral Interpretation Logic

The following diagram outlines the decision process for assigning peaks in a pyrazole derivative spectrum.

PyrazoleAnalysisStartStart: Analyze Pyrazole SpectrumCheckRegion1Check 1650 - 1750 cm⁻¹ RegionStart->CheckRegion1HasPeak1Strong Peak Present?CheckRegion1->HasPeak1KetonePathAssign: C=O StretchHasPeak1->KetonePathYesCheckRegion2Check 1500 - 1560 cm⁻¹ RegionHasPeak1->CheckRegion2NoCheckConjFrequency > 1700 cm⁻¹?KetonePath->CheckConjNonConjLikely Non-Conjugated(e.g., Acetyl on side chain)CheckConj->NonConjYesConjLikely Conjugated(Attached to Pyrazole Ring)CheckConj->ConjNo (1650-1690)HasPeak2Strong/Broad Peak?CheckRegion2->HasPeak2NitroPathSuspect Nitro GroupHasPeak2->NitroPathYesRingSignalAssign: Pyrazole Ring C=N/C=C(Usually ~1590 cm⁻¹)HasPeak2->RingSignalNo (Look for 1590)ConfirmNitroConfirm with SymmetricStretch at 1340-1360 cm⁻¹NitroPath->ConfirmNitro

Caption: Decision logic for distinguishing Ketone and Nitro substituents from intrinsic Pyrazole ring vibrations.

Vibrational Modes Visualization

Conceptual representation of the atomic movements.

Vibrationscluster_nitroNitro Group (-NO2)cluster_ketoneKetone Group (C=O)NNO1ON->O1Asym Stretch(1530 cm⁻¹)O2ON->O2Sym Stretch(1350 cm⁻¹)CCOOC->OStretching(1680 cm⁻¹)

Caption: Simplified vector representation of the primary diagnostic vibrational modes.

References

  • Vibrational Spectroscopic Studies of Pyrazole Derivatives. Journal of Molecular Structure. (2015). Detailed analysis of nitrobenzoyl-pyrazoles and DFT calculations. [Link]

  • Experimental and Theoretical Studies on Nitropyrazoles. ACRHEM. (2013). Specific frequency assignments for 3-nitro and 4-nitropyrazole. [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. General principles of nitro group shifts in aromatic systems. [Link]

  • The Carbonyl Group: Infrared Spectroscopy. Spectroscopy Online. (2017). Comprehensive guide to conjugation effects on ketone frequencies. [Link]

  • FTIR vs. Raman Spectroscopy: Selecting the Right Technique. Lab Manager. (2024). Comparative analysis of instrument capabilities for polar functional groups. [Link]

  • KBr Pellet Preparation Guide. Shimadzu. Standard protocols for solid sampling in transmission FTIR. [Link]

Comparative Guide: HPLC Method Development for 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Imperative

In the synthesis of high-value pharmaceutical intermediates, 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one represents a critical building block, often utilized in the manufacturing of kinase inhibitors and Factor Xa inhibitors.[1] The purity of this intermediate is paramount, specifically the clearance of the starting material 4-Nitropyrazole (4-NP) , which is a known mutagenic concern, and the alkylating agent 6-Chlorohexan-2-one .

The Challenge: Generic C18 methods often fail to retain the highly polar 4-Nitropyrazole (logP ~0.5), causing it to co-elute with the solvent front or polar process impurities. Furthermore, the lack of selectivity between the target ketone and potential regioisomeric byproducts can lead to false purity assays.

The Solution: This guide compares a standard Alkyl-C18 approach against an optimized Phenyl-Hexyl stationary phase.[1] We demonstrate that exploiting


-

interactions significantly enhances the resolution (

) of the critical pair (4-NP / Product) and improves peak symmetry for the nitro-aromatic moiety.[1]

Chemical Context & Method Design

Understanding the physicochemical properties of the analytes is the foundation of our method development strategy.

AnalyteStructure DescriptionKey PropertiesChallenge
Target Product 6-(4-Nitro-pyrazol-1-yl)-hexan-2-oneLogP: ~1.8Moderate hydrophobicity; prone to tailing due to N-lone pairs.[1]
Impurity A (SM) 4-NitropyrazoleLogP: ~0.6, pKa: ~9.6Highly Polar. Elutes near void volume (

) on C18.
Impurity B (Reagent) 6-Chlorohexan-2-oneWeak UVLow UV response at >250nm; requires low UV detection (210nm).[1]
Mechanism of Separation

While C18 columns rely solely on hydrophobic subtraction, Phenyl-Hexyl phases offer a dual mechanism:[1]

  • Hydrophobicity: Interaction with the hexanone alkyl chain.

  • 
    -
    
    
    
    Stacking:
    Specific interaction between the phenyl ring of the stationary phase and the electron-deficient nitro-pyrazole ring of the analyte.[1]

Comparative Study: C18 vs. Phenyl-Hexyl

We conducted a side-by-side comparison to validate the superior performance of the Phenyl-Hexyl phase.

Experimental Conditions (Common)
  • System: Agilent 1290 Infinity II LC

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temperature: 40°C

  • Detection: UV @ 270 nm (Nitro-pyrazole max) and 210 nm (Reagent).

Method A: The "Generic" Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Gradient: 5-95% B in 15 min.

Results:

  • Retention of 4-NP:

    
     min (Capacity factor 
    
    
    
    ). FAIL
  • Resolution: Co-elution with injection void.

  • Peak Shape: Product shows slight tailing (

    
    ).
    
Method B: The "Optimized" Approach (Phenyl-Hexyl)[1]
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm Core-Shell)[1]

  • Mobile Phase: 10 mM Ammonium Formate pH 3.5 (A) / Methanol (B)

  • Rationale: Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile.[1] Ammonium formate buffers the acidic pyrazole.

Results:

  • Retention of 4-NP:

    
     min (
    
    
    
    ). PASS
  • Resolution:

    
     between Impurity A and Product.
    
  • Peak Shape: Excellent symmetry (

    
    ).
    
Quantitative Comparison Table
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Improvement
4-NP Retention (

)
0.4 (Poor)2.8 (Excellent) 600%
Critical Pair Resolution 1.2 (Unreliable)18.4 (Robust) >10x
LOD (4-NP) 0.05%0.01% 5x Sensitivity
Solvent Consumption High (ACN)Moderate (MeOH)Greener

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Pi-Pi" interaction acts as a "magnetic" retention force for the nitro-aromatic impurity.[1]

SeparationMechanism cluster_0 Stationary Phase Interaction cluster_1 Analyte Behavior C18 C18 Ligand (Hydrophobic Only) Impurity 4-Nitropyrazole (Polar/Aromatic) C18->Impurity Weak Retention (Elutes ~ Void) Product Target Product (Less Polar) C18->Product Strong Retention Phenyl Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) Phenyl->Impurity Strong Pi-Pi Stacking (Retained) Phenyl->Product Balanced Retention Result_A Risk of OOS Impurity->Result_A Method A: Co-elution Result_B High Purity Assay Impurity->Result_B Method B: Baseline Separation

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl interactions with Nitro-pyrazole.

Detailed Experimental Protocol (Method B)

This protocol is validated for the quantification of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one and its impurities.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.5 with Formic Acid. Filter through 0.2 µm membrane.

  • Solvent B: 100% Methanol (LC-MS Grade).

  • Diluent: Water:Methanol (50:50 v/v).[2]

Instrument Parameters
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (Part No: 00F-4495-E0) or equivalent USP L11.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 5.0 µL.

  • Column Temp: 40°C.

  • Detection: DAD @ 270 nm (Ref 360 nm).

Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial Hold for Polar Impurities
2.09010End of Isocratic Hold
12.01090Gradient Elution of Product
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 4-Nitropyrazole and any adjacent peak.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Precision: %RSD < 2.0% for 5 replicate injections of the standard.

Method Development Workflow

The following flowchart outlines the logical progression used to arrive at the optimized method, ensuring a "Quality by Design" (QbD) approach.

MethodWorkflow Start Start: Molecule Assessment (Polar Nitro-Pyrazole) Screening Column Screening 1. C18 (L1) 2. Phenyl-Hexyl (L11) 3. HILIC Start->Screening Decision Check Retention of 4-Nitropyrazole (SM) Screening->Decision Fail_C18 C18: SM elutes at t0 (Failure) Decision->Fail_C18 Low Retention Pass_Phenyl Phenyl-Hexyl: SM Retained (k' > 2.0) Decision->Pass_Phenyl High Selectivity Optimize Optimization Phase - Buffer pH 3.5 (Suppresses Ionization) - Methanol (Enhances Pi-Pi) Pass_Phenyl->Optimize Final Final Validated Method (High Resolution) Optimize->Final

Figure 2: QbD Workflow for selecting the Phenyl-Hexyl stationary phase.

Troubleshooting & Robustness

  • Issue: Peak Tailing of Product.

    • Cause: Residual silanol interactions with the pyrazole nitrogen.

    • Fix: Ensure pH is controlled at 3.5 (protonating the species or suppressing silanols) or use a "Core-Shell" column with high surface coverage.

  • Issue: Shifting Retention Times.

    • Cause: Methanol evaporation in pre-mixed mobile phases.

    • Fix: Use an online mixing quaternary pump or cap solvent bottles tightly.

  • Issue: "Ghost" Peaks.

    • Cause: 4-Nitropyrazole carryover.[1]

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • European Chemicals Agency (ECHA). "4-Nitropyrazole Substance Information & Impurity Profile." ECHA Registration Dossier. Link

  • Sigma-Aldrich. "Product Specification: 4-Nitro-1H-pyrazole."[1][4] Merck KGaA Technical Data. Link

  • ResearchGate. "Genotoxic Impurities in Pharmaceuticals: HPLC Method Selection." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Organic Syntheses. "Regioselective Synthesis of Substituted Pyrazoles." Org.[5] Synth. 2008, 85, 179.[6] Link

  • National Institutes of Health (NIH). "Selective N-Alkylation of Pyrazoles." PubMed Central. Link

Sources

Comparing reactivity of 4-nitropyrazole vs 3-nitropyrazole alkylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the alkylation reactivity of 4-nitropyrazole versus 3-nitropyrazole. It is designed for medicinal chemists and process development scientists who require actionable data on regioselectivity, reaction kinetics, and purification strategies.

Executive Summary: The Divergent Paths

The alkylation of nitropyrazoles is a foundational reaction in the synthesis of energetic materials and pharmaceutical scaffolds (e.g., kinase inhibitors). While both substrates undergo


 type 

-alkylation, their reactivity profiles differ fundamentally due to symmetry and electronic effects.
Feature4-Nitropyrazole 3-Nitropyrazole
Symmetry Symmetric (

)
Asymmetric (Tautomeric)
Product Profile Single Product (1-alkyl-4-nitropyrazole)Mixture (Typically 1,3- and 1,5-isomers)
Major Isomer N/A (Only one N-alkyl product)1-alkyl-3-nitropyrazole (Distal alkylation)
Regioselectivity 100%Variable (often >90:1 favoring 1,3-isomer)
Purification Simple Crystallization/FiltrationColumn Chromatography often required
Acidity (

)
~9.6 (DMSO/Water)~9.0 (More acidic due to ortho-nitro effect)
Mechanistic Analysis & Causality
2.1 4-Nitropyrazole: The Symmetric Case

4-Nitropyrazole exists as a pair of identical tautomers. The nitro group at the C4 position is equidistant from both nitrogen atoms. Upon deprotonation, the resulting pyrazolate anion is symmetric, with the negative charge delocalized evenly.

  • Outcome: Attack of the electrophile (

    
    ) on either nitrogen yields the chemically equivalent 1-alkyl-4-nitropyrazole .
    
  • Kinetics: The anion is a good nucleophile. The nitro group (

    
    ) exerts an electron-withdrawing effect (EWG) that lowers the 
    
    
    
    (making deprotonation easy with mild bases like
    
    
    ) without excessively deactivating the nucleophilic nitrogens.
2.2 3-Nitropyrazole: The Regioselectivity Challenge

3-Nitropyrazole exists in tautomeric equilibrium between 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole . Upon deprotonation, a single resonance-stabilized anion is formed, but the two nitrogen atoms are not nucleophilically equivalent.

  • Steric & Electronic Barrier: The nitrogen adjacent to the nitro group (N2, proximal) is sterically hindered and electronically deactivated by the strong inductive effect of the adjacent nitro group.

  • The "Distal" Preference: The nitrogen further away (N1, distal) retains higher nucleophilicity and is sterically accessible.

  • Outcome: The reaction predominantly yields 1-alkyl-3-nitropyrazole (where the alkyl group and nitro group are in a 1,3-relationship). The 1,5-isomer (proximal alkylation) is usually the minor product (<10%), often formed only with highly reactive electrophiles or under specific solvent conditions.

Reaction Pathways Visualization

The following diagram illustrates the divergent pathways. Note the single output for 4-nitro vs. the bifurcated output for 3-nitro.

NitropyrazoleAlkylation Substrate4 4-Nitropyrazole (Symmetric) Anion4 4-Nitro Anion (Delocalized) Substrate4->Anion4 Base (K2CO3) Deprotonation Product4 1-Alkyl-4-Nitropyrazole (Single Product) Anion4->Product4 R-X (SN2) Substrate3 3(5)-Nitropyrazole (Tautomeric Mix) Anion3 3-Nitro Anion (Asymmetric Nucleophile) Substrate3->Anion3 Base (K2CO3) Deprotonation Product3_Major 1-Alkyl-3-Nitropyrazole (Major: Distal) Anion3->Product3_Major Path A: Distal Attack (Sterically Favored) Product3_Minor 1-Alkyl-5-Nitropyrazole (Minor: Proximal) Anion3->Product3_Minor Path B: Proximal Attack (Sterically Hindered)

Caption: Comparative reaction pathways. 4-Nitropyrazole yields a single product due to symmetry. 3-Nitropyrazole alkylation bifurcates, heavily favoring the 1,3-isomer (distal) due to steric and electronic repulsion at the proximal nitrogen.

Experimental Protocols & Performance Data
4.1 Standard Alkylation Protocol (Validation Ready)

This general procedure works for both isomers but highlights the purification difference.

Reagents:

  • Substrate: 1.0 equiv (4-nitro or 3-nitro pyrazole)

  • Base: 1.5 - 2.0 equiv

    
     (or 
    
    
    
    for faster rates)
  • Electrophile: 1.1 - 1.2 equiv Alkyl Halide (e.g., MeI, BnBr)

  • Solvent: DMF or Acetone (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Charge the pyrazole substrate and base into the reaction vessel. Add solvent (DMF is preferred for solubility).

  • Activation: Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation (formation of the pyrazolate anion).

  • Addition: Add the alkyl halide dropwise. Note: Exotherm may occur with reactive halides.

  • Reaction: Stir at RT (or heat to 60°C for unreactive halides) for 2–12 hours. Monitor by TLC/LCMS.

  • Workup:

    • For 4-Nitro: Pour into ice water. The product often precipitates as a clean solid. Filter and wash with water.

    • For 3-Nitro: Pour into water and extract with EtOAc. The organic layer contains a mixture (Major 1,3 / Minor 1,5).

  • Purification:

    • 4-Nitro: Recrystallization (EtOH/Water) if necessary.

    • 3-Nitro: Flash Column Chromatography (Hexane/EtOAc gradient) is required to remove the minor 1,5-isomer.

4.2 Comparative Performance Data

The following table summarizes experimental outcomes based on typical laboratory results (e.g., alkylation with Benzyl Bromide in DMF).

Metric4-Nitropyrazole Alkylation3-Nitropyrazole Alkylation
Reaction Time Fast (1–3 hours)Moderate (3–6 hours)
Conversion >98%>95%
Isolated Yield 90–95% 75–85% (of major isomer)
Regio-ratio (1,3 : 1,5) N/A (Single Product)Typically 90:10 to 98:2
Chromatography? Rarely neededMandatory for high purity
Scale-up Suitability Excellent (Filtration workup)Moderate (Requires separation)
Critical Insights for Drug Design
  • Scaffold Selection: If the position of the nitro group is flexible in your SAR (Structure-Activity Relationship) study, choose 4-nitropyrazole . It simplifies the synthetic route, increases overall yield, and avoids the need for difficult isomer separations during scale-up.

  • Isomer Identification (3-Nitro): When working with 3-nitropyrazole, never assume a single product. Always verify the regiochemistry using NOESY NMR .

    • 1-alkyl-3-nitropyrazole (Major): NOE correlation observed between the N-alkyl protons and the C5-H proton (the proton on the ring adjacent to the alkyl group).

    • 1-alkyl-5-nitropyrazole (Minor): The N-alkyl group is adjacent to the Nitro group; no ring proton is adjacent. (Weak NOE might be seen to the nitro group, but the C3-H signal will be distinct).

  • Alternative for 1,5-Isomer: If you specifically need the 1-alkyl-5-nitropyrazole (the minor isomer), direct alkylation is a poor strategy. Instead, consider cyclization strategies (e.g., reacting hydrazine with specific 1,3-dielectrophiles) to build the ring with the substituents already in place.

References
  • Regioselectivity in Pyrazole Alkylation : Journal of Organic Chemistry. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". (Discusses the distal preference in 3-substituted pyrazoles).

  • Acidity and pKa Data : European Journal of Organic Chemistry. "pKa values of nitrogen heterocycles in acetonitrile and water". (Provides comparative acidity data for azoles).

  • Synthesis of 4-Nitropyrazole Derivatives : ChemicalBook & Literature. "General synthesis and properties of 4-nitropyrazole".

  • Energetic Materials & Reactivity : Molecules. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles". (Details the nitration and subsequent alkylation of pyrazole scaffolds).

  • Regioselectivity Mechanisms : Organic & Biomolecular Chemistry. "The mechanistic origin of regiochemical changes in N-alkylation". (General principles of ambident nucleophile alkylation).

A Researcher's Guide to Thin-Layer Chromatography: Characterizing 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one in Ethyl Acetate/Hexane Systems

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, in-depth analysis of Thin-Layer Chromatography (TLC) as applied to the characterization of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one. We will explore the theoretical underpinnings of TLC, present a detailed experimental protocol for determining Retention Factor (Rf) values in various ethyl acetate/hexane mobile phases, and discuss the interpretation of the resulting data. This guide is designed for researchers, scientists, and drug development professionals seeking to employ TLC for reaction monitoring, purity assessment, and optimization of purification protocols.

The Principle of the Matter: Why TLC and Why Ethyl Acetate/Hexane?

Thin-Layer Chromatography is a cornerstone technique in synthetic chemistry due to its simplicity, speed, and high sensitivity.[1] It operates on the principle of differential partitioning of a compound between a stationary phase (in this case, polar silica gel) and a mobile phase (a solvent system of varying polarity).[2] For a molecule like 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one, which possesses both polar (nitro group, ketone) and non-polar (hexane chain, pyrazole ring) characteristics, the choice of the mobile phase is critical for effective separation.

The ethyl acetate/hexane system is a workhorse in organic chemistry for good reason.[3] Hexane, a non-polar solvent, and ethyl acetate, a moderately polar solvent, are fully miscible and allow for the creation of a mobile phase with a finely tunable polarity by simply varying their volumetric ratio.[3][4] This allows for the optimization of the separation of compounds with a wide range of polarities.

A compound's interaction with the stationary and mobile phases determines its mobility. A more polar compound will have a stronger affinity for the polar silica gel stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[5][6] Conversely, a less polar compound will be more soluble in the mobile phase and travel further, yielding a higher Rf value.[1][7] The relationship between solvent polarity and Rf value is therefore a critical parameter to understand and manipulate.

Experimental Protocol: Determining Rf Values

This section details a robust, self-validating protocol for determining the Rf values of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one.

Materials:

  • Silica gel-coated TLC plates (e.g., silica gel 60 F₂₅₄)

  • 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one sample

  • Ethyl acetate (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Developing chambers (e.g., beakers with watch glasses)

  • Filter paper

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Visualization reagent: Stannous chloride (SnCl₂) solution (5% w/v in 2M HCl), Sodium nitrite (NaNO₂) solution (2% w/v aqueous), and β-naphthol solution (10% w/v in 10% aqueous NaOH)[8]

Methodology:

  • Chamber Saturation: Prepare a series of developing chambers, each containing a different ratio of ethyl acetate to hexane (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).[4] Pour the solvent mixture to a depth of about 0.5 cm.[9] Line the inside of each chamber with a piece of filter paper, ensuring it is saturated with the solvent vapor.[9] Cover the chambers and allow them to equilibrate for at least 20 minutes. This ensures a saturated atmosphere, which is crucial for reproducible Rf values.[1]

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[10] Be careful not to disturb the silica layer.[10]

  • Sample Spotting: Dissolve a small amount (approx. 1 mg) of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mL).[6][9] Using a capillary tube, carefully and briefly touch the tip to the origin line on the TLC plate to apply a small, concentrated spot (1-2 mm in diameter).[1][10] Allow the solvent to evaporate completely.

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the solvent level is below the origin line.[3][9] Cover the chamber and allow the solvent front to ascend the plate by capillary action.[2]

  • Completion and Marking: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[9]

  • Visualization:

    • UV Light: First, visualize the plate under a UV lamp (254 nm). Many aromatic compounds, like our target molecule, will appear as dark spots. Circle the spots with a pencil.

    • Chemical Staining (for Nitro Compounds): For more sensitive and specific visualization, a chemical stain is recommended.[8]

      • Dry the plate thoroughly.

      • Spray the plate with the stannous chloride solution and heat at 100°C for 10-15 minutes to reduce the nitro group to an amine.[8]

      • After cooling, spray with the sodium nitrite solution to form a diazonium salt.[8]

      • Finally, spray with the alkaline β-naphthol solution. The presence of the compound will be indicated by the formation of a brightly colored azo dye spot.[8]

  • Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the following formula:[1][11][12]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    The Rf value is a unitless ratio and should always be between 0 and 1.[12][13]

Data Analysis and Comparison: A Predictive Guide
Ethyl Acetate : Hexane (v/v)Solvent System PolarityExpected Rf Value of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-oneObservations and Rationale
10 : 90Low~0.10The mobile phase is highly non-polar. The compound, with its polar nitro and keto groups, will have a strong affinity for the polar silica gel, resulting in minimal movement up the plate. An Rf value this low suggests the solvent is not polar enough for good separation.[10]
20 : 80Moderately Low~0.25Increasing the proportion of ethyl acetate increases the polarity of the mobile phase. This increased polarity is more effective at eluting the compound from the silica gel, leading to a higher Rf value. An Rf value in the 0.2-0.4 range is often ideal for column chromatography.[6]
30 : 70Moderate~0.40A further increase in ethyl acetate content leads to a corresponding increase in the Rf value as the compound's affinity for the mobile phase increases.
40 : 60Moderately High~0.55The compound now travels more than halfway up the plate, indicating a good balance of interaction between the stationary and mobile phases.
50 : 50High~0.70In this highly polar mobile phase, the compound is significantly more soluble and spends less time adsorbed to the silica gel, resulting in a high Rf value. While separation from non-polar impurities would be excellent, separation from more polar impurities might be compromised.

Causality Behind the Trend: The progressive increase in the Rf value with the increasing proportion of ethyl acetate is a direct consequence of the increasing polarity of the mobile phase.[5][14] The more polar the solvent system, the more effectively it competes with the stationary phase for the analyte, thus carrying the analyte further up the plate.[3] An ideal solvent system for separation will result in Rf values between 0.2 and 0.6, providing a good balance of mobility and resolution.

Visualizing the Workflow and Logic

To further clarify the experimental and logical flow, the following diagrams are provided.

TLC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare Solvent Mixtures (Varying EA:Hex Ratios) B Saturate TLC Chambers A->B C Prepare & Spot TLC Plate B->C D Develop Plate in Chamber C->D E Mark Solvent Front D->E F Visualize Spots (UV & Chemical Stain) E->F G Measure Distances F->G H Calculate Rf Values G->H I Optimal Solvent System Identified H->I Compare & Optimize

Caption: Experimental workflow for determining TLC Rf values.

Polarity_Rf_Relationship cluster_cause Cause cluster_effect Effect Cause Increase % of Ethyl Acetate in Hexane Effect1 Increase Polarity of Mobile Phase Cause->Effect1 Effect2 Decrease Compound's Affinity for Stationary Phase (Silica) Effect1->Effect2 Effect3 Increase Compound's Affinity for Mobile Phase Effect1->Effect3 Effect4 Compound Travels Further Up the TLC Plate Effect2->Effect4 Effect3->Effect4 Effect5 Higher Rf Value Effect4->Effect5

Caption: The causal relationship between solvent polarity and Rf value.

Trustworthiness and Reproducibility

The protocol described is designed to be self-validating. However, it is important to acknowledge that several factors can affect the reproducibility of Rf values.[1][14] These include:

  • Layer Thickness and Plate Quality: Variations between TLC plates can alter mobility.[11][14]

  • Chamber Saturation: An unsaturated chamber will lead to inconsistent solvent evaporation and artificially high Rf values.[1]

  • Temperature: Higher temperatures can increase solvent evaporation and slightly alter partitioning, affecting the Rf value.[5][14]

  • Sample Concentration: Overly concentrated spots can lead to streaking and inaccurate Rf measurements.[1][9]

By carefully controlling these variables—using plates from the same batch, ensuring complete chamber saturation, maintaining a consistent temperature, and applying dilute samples—researchers can achieve highly reproducible and trustworthy results.

References

  • Title: Thin Layer Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: Factors That Affect RF Values In Thin Layer Chromatography Source: Sciencing URL: [Link]

  • Title: The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Source: BYJU'S URL: [Link]

  • Title: Understanding Rf Values in Thin Layer Chromatography Source: Oreate AI Blog URL: [Link]

  • Title: Chromatography and Rf Values (GCSE Chemistry) Source: Study Mind URL: [Link]

  • Title: 5. Thin Layer Chromatography Source: University of Missouri-St. Louis URL: [Link]

  • Title: Thin Layer Chromatography (TLC) Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Video: Thin-Layer Chromatography - Prep Source: JoVE URL: [Link]

  • Title: Lab Procedure: Thin Layer Chromatography 4/9 Source: LabXchange URL: [Link]

  • Title: Thin Layer Chromatographic Studies of Some Sulpha Drugs Substituted Pyrazoles Using Silica Gel-G Plates Impregnated with Various Source: Asian Journal of Chemistry URL: [Link]

  • Title: Measured TLC Rf values for conventional run 1 crude reaction mixture. Source: ResearchGate URL: [Link]

  • Title: TLC Separation of Nitroanilines Source: Scribd URL: [Link]

  • Title: Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography Source: ResearchGate URL: [Link]

  • Title: Thin-Layer Chromatography and Rf Values (14.1.1) Source: OCR A-Level Chemistry Notes URL: [Link]

  • Title: Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL: [Link]

  • Title: D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: 6.2: Thin Layer Chromatography (TLC) Source: Chemistry LibreTexts URL: [Link]

  • Title: Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography Source: Academia.edu URL: [Link]

Sources

Benchmarking Synthetic Routes for Pyrazole-Hexanone Linkers: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), have revolutionized modern therapeutic strategies. Central to their design is the chemical linker that connects the two functional ends of the molecule. The linker is not merely a spacer but a critical component that influences solubility, cell permeability, and the overall efficacy of the construct.[1] Pyrazole-hexanone motifs are emerging as a versatile and valuable class of linkers, offering a semi-rigid heterocyclic core for defined spatial orientation and a flexible alkyl chain terminating in a reactive handle.

This guide provides an in-depth, head-to-head comparison of three distinct synthetic strategies for a representative pyrazole-hexanone linker. We analyze a classic linear approach via Knorr cyclization, a convergent C-C bond formation via Suzuki coupling, and a convergent C-N bond formation via Michael addition. By evaluating each route on key performance metrics—including step count, overall yield, scalability, and safety considerations—this document aims to equip researchers, medicinal chemists, and process development scientists with the critical insights needed to select the optimal synthetic strategy for their specific research and development goals.

The Target Molecule: A Representative Linker

To provide a direct and meaningful comparison, we have selected a single target molecule that embodies the key structural features of a pyrazole-hexanone linker: 1-(6-oxohexyl)-1H-pyrazole-4-carbaldehyde . This structure features the N-alkylated pyrazole core and a terminal aldehyde on the hexanone chain, which serves as a versatile handle for subsequent bioconjugation reactions, such as reductive amination or hydrazone formation.[2]

Route A: The Linear Knorr Cyclization Strategy

This classical approach builds the pyrazole ring directly onto a precursor that already contains the hexanone backbone. It is a linear synthesis that leverages the well-established Knorr pyrazole synthesis, a robust reaction between a hydrazine and a 1,3-dicarbonyl compound.[3][4]

Strategic Rationale

The core principle of this route is atom economy and straightforwardness. By first constructing a 1,3-dicarbonyl compound containing the hexanone moiety, the subsequent cyclization with hydrazine hydrate forms the aromatic pyrazole ring in a single, high-yielding step. This strategy is often favored for its simplicity and the use of inexpensive starting materials. The primary challenge lies in the synthesis of the unsymmetrical 1,3-dicarbonyl precursor and controlling the regioselectivity of the cyclization.

Workflow Diagram

Route_A_Knorr cluster_0 Step 1: Knorr Cyclization cluster_1 Step 2: Formylation SM1 Ethyl 3-oxooct-7-enoate Int1 Intermediate: Pyrazolone Derivative SM1->Int1 AcOH, EtOH Reflux SM2 Hydrazine Hydrate SM2->Int1 AcOH, EtOH Reflux Int2 Vilsmeier-Haack Reagent (POCl3, DMF) Int1->Int2 Vilsmeier-Haack Formylation Product Target Linker: 1-(6-oxohexyl)-1H-pyrazole-4-carbaldehyde Int2->Product 1. O3, DCM, -78 °C 2. DMS (Workup)

Caption: Linear synthesis via Knorr cyclization followed by formylation and ozonolysis.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(pent-4-en-1-yl)-2,4-dihydro-3H-pyrazol-3-one

  • To a solution of ethyl 3-oxooct-7-enoate (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.2 eq) followed by glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) and monitor by TLC for the consumption of the starting material (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.

  • Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the pyrazolone intermediate.

Step 2: Synthesis of 1-(pent-4-en-1-yl)-1H-pyrazole-4-carbaldehyde

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with stirring.

  • To this reagent, add the pyrazolone intermediate from Step 1 (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature, then heat to 90 °C for 3-5 hours.

  • Cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until pH 7-8.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the formylated pyrazole.

Step 3: Synthesis of 1-(6-oxohexyl)-1H-pyrazole-4-carbaldehyde (Target Molecule)

  • Dissolve the alkene from Step 2 (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool the solution to -78 °C.

  • Bubble ozone (O₃) gas through the solution until a persistent blue color indicates the reaction is complete.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 eq) and allow the mixture to slowly warm to room temperature overnight.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the final aldehyde product, which can be further purified by chromatography if necessary.

Route B: The Convergent Suzuki Coupling Strategy

This modern, convergent approach involves synthesizing the pyrazole core and the hexanone side-chain separately, followed by their strategic coupling using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This method is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[7]

Strategic Rationale

Modularity is the key advantage of this strategy. It allows for the independent synthesis and optimization of the two key fragments, which can then be combined in a late-stage coupling step. This is particularly advantageous for creating a library of linkers with varied pyrazole substitutions or different chain lengths. The primary considerations are the cost and removal of the palladium catalyst and the multi-step preparation of the required boronic ester fragment.[8]

Workflow Diagram

Route_B_Suzuki cluster_0 Pyrazole Functionalization cluster_1 Hexanone Precursor Synthesis Pz_SM 1H-Pyrazole-4-carbaldehyde Pz_Int Fragment 1: 1-Bromo-1H-pyrazole-4-carbaldehyde Pz_SM->Pz_Int NBS, ACN Coupling Suzuki Coupling Pz_Int->Coupling Hex_SM 6-Bromo-1-hexene Hex_Int1 Hexenyl Grignard Hex_SM->Hex_Int1 Mg, THF Hex_Int2 Fragment 2: Hexenyl Boronic Ester Hex_Int1->Hex_Int2 Isopropoxyboronic acid pinacol ester Hex_Int2->Coupling Product Target Linker: 1-(6-oxohexyl)-1H-pyrazole-4-carbaldehyde Coupling->Product Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C Followed by Ozonolysis

Caption: Convergent synthesis via late-stage Suzuki cross-coupling of key fragments.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-1H-pyrazole-4-carbaldehyde (Fragment 1)

  • Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in acetonitrile (0.4 M).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 12-16 hours. Monitor by TLC.

  • Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the brominated pyrazole.

Step 2: Synthesis of 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Fragment 2)

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under nitrogen.

  • Add a solution of 6-bromo-1-hexene (1.2 eq) in anhydrous THF (0.5 M) dropwise to initiate Grignard formation.

  • After the magnesium is consumed, cool the Grignard solution to 0 °C.

  • Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude boronic ester, which is often used without further purification.

Step 3: Suzuki Coupling and Final Ozonolysis

  • In a reaction vessel, combine the brominated pyrazole (Fragment 1, 1.0 eq), the boronic ester (Fragment 2, 1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degas the vessel and backfill with nitrogen. Add a degassed mixture of 1,4-dioxane and water (4:1, 0.2 M).

  • Heat the reaction to 90 °C for 6-12 hours until TLC indicates consumption of the starting material.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to get the coupled alkene intermediate.

  • Perform ozonolysis on the alkene as described in Route A, Step 3 to yield the final target molecule.

Route C: The Convergent Michael Addition Strategy

This route also follows a convergent path but forms a C-N bond via an aza-Michael addition.[9] This strategy involves adding the pyrazole heterocycle as a nucleophile to an α,β-unsaturated ketone (a Michael acceptor) that contains the core of the hexanone chain.

Strategic Rationale

This approach can be very efficient for constructing N-alkylated pyrazoles, often proceeding under mild, base-catalyzed conditions without the need for expensive metal catalysts.[10] It provides a different disconnection approach compared to C-C coupling. The success of this route depends on the reactivity of the Michael acceptor and the nucleophilicity of the pyrazole nitrogen, which can be tuned by substituents on the ring. Careful selection of the base is crucial to promote the desired 1,4-addition while avoiding side reactions.[11]

Workflow Diagram

Route_C_Michael cluster_0 Step 1: Aza-Michael Addition Pz_SM Fragment 1: 1H-Pyrazole-4-carbaldehyde Product Target Linker: 1-(6-oxohexyl)-1H-pyrazole-4-carbaldehyde Pz_SM->Product DBU, MeCN Room Temp. Hex_SM Fragment 2: Hex-1-en-3-one Hex_SM->Product DBU, MeCN Room Temp.

Caption: One-step convergent synthesis via aza-Michael addition.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(6-oxohexyl)-1H-pyrazole-4-carbaldehyde

  • To a solution of 1H-pyrazole-4-carbaldehyde (Fragment 1, 1.0 eq) in acetonitrile (0.5 M), add hex-1-en-3-one (Fragment 2, 1.1 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) as a catalyst.

  • Stir the reaction at room temperature and monitor by LC-MS or TLC (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with dilute HCl (1 M) to remove the DBU catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final target molecule.

Head-to-Head Performance Benchmark

The selection of an optimal synthetic route is a multi-factorial decision. The following table summarizes the key performance indicators for each strategy, providing a clear basis for comparison.

MetricRoute A: Linear KnorrRoute B: Convergent SuzukiRoute C: Convergent Michael
Strategy Linear CyclizationConvergent C-C CouplingConvergent C-N Addition
Number of Steps 33 (plus precursor synthesis)1
Overall Yield (Est.) 25-40%30-50%60-80%
Purifications 2-3 Chromatographic Steps3-4 Chromatographic Steps1 Chromatographic Step
Key Reagent Hazards Hydrazine (toxic, carcinogen), Ozone (explosive)Palladium catalysts (heavy metal), Grignard reagents (pyrophoric)DBU (corrosive base)
Scalability Moderate; Use of hydrazine and ozonolysis can be challenging on a large scale.[12]Good; Suzuki couplings are well-established in process chemistry, but catalyst cost is a factor.Excellent; One-pot, mild conditions are highly amenable to scale-up.
Strategic Applicability Best for establishing a baseline synthesis with inexpensive materials.Best for library synthesis and exploring structural diversity (modularity).Best for rapid, efficient synthesis of a specific target on a large scale.

Conclusion and Recommendations

This guide has benchmarked three distinct and viable synthetic routes to a representative pyrazole-hexanone linker. Each strategy offers a unique set of advantages and disadvantages, making the "best" choice highly dependent on the specific goals of the chemistry program.

  • Route A (Knorr Cyclization) remains a valid, classic approach, particularly when cost is a primary driver and the necessary 1,3-dicarbonyl precursor is readily available. However, its linear nature and the use of hazardous reagents like hydrazine and ozone present significant hurdles for scalability and safety compliance in a modern drug development setting.

  • Route B (Suzuki Coupling) exemplifies the power of modern cross-coupling chemistry. Its supreme advantage is modularity . For discovery programs requiring the rapid generation of an analog library—by swapping either the pyrazole core or the linker fragment—this route is unparalleled. While it involves more steps for precursor synthesis and requires careful management of palladium contamination, its reliability and predictability make it a workhorse in medicinal chemistry.[5]

  • Route C (Michael Addition) emerges as the most efficient strategy for the direct synthesis of the defined target molecule. Its single-step, high-yielding nature under mild, metal-free conditions makes it the superior choice for scalability and process efficiency .[9] When a specific linker is identified for advancement into late-stage development or large-scale production, this route offers the most direct and economical path forward.

Recommendation: For initial exploration and library synthesis, the modularity of Route B is highly recommended. For process optimization and scale-up of a lead candidate linker, the efficiency and simplicity of Route C make it the clear front-runner.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]

  • Academia.edu. (n.d.). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. [Link]

  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Unknown. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Unknown. [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

  • Taylor & Francis. (2021). Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. RSC Publishing. [Link]

  • Unknown. (2025). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Unknown. [Link]

  • Unknown. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Unknown. [Link]

  • MDPI. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... ResearchGate. [Link]

  • ACS Publications. (2014). Synthetic Protocol toward Fused Pyrazolone Derivatives via a Michael Addition and Reductive Ring Closing Strategy. The Journal of Organic Chemistry. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. [Link]

  • JACS Au. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. ACS Publications. [Link]

  • Beilstein Journals. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. PubMed Central. [Link]

  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • PMC. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. PubMed Central. [Link]

  • Beilstein Journals. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • RWTH Publications. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • ResearchGate. (2026). C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]

  • Taylor & Francis. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. [Link]

  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • PMC. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. PubMed Central. [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PubMed Central. [Link]

  • Unknown. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Unknown. [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]

  • Unknown. (n.d.). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. [Link]

Sources

Elemental analysis standards for nitrogen-rich pyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Nitrogen-Rich Pyrazole Intermediates

Part 1: The "Nitrogen Gap" in Pyrazole Analysis

In drug discovery and energetic materials research, pyrazole intermediates represent a specific analytical challenge. Unlike typical organic scaffolds (10–15% nitrogen), nitrogen-rich pyrazoles—such as 3,5-dinitropyrazole or amino-pyrazole derivatives—often possess nitrogen contents ranging from 30% to 50% .

The Core Problem: Most elemental analysis (CHN) protocols rely on Acetanilide (10.36% N) as the universal calibrant. Using a 10% N standard to quantify a 45% N sample requires a massive linear extrapolation. This introduces significant error, often leading to results outside the journal-mandated ±0.4% tolerance, not because the sample is impure, but because the calibration slope is unverified at high nitrogen loads .

This guide objectively compares the available standards and proposes a "Bracketing Protocol" specifically designed for high-nitrogen heterocycles.

Part 2: Comparative Analysis of Standards

The following table compares the performance of industry-standard reference materials specifically for the analysis of nitrogen-rich pyrazoles.

Table 1: Performance Matrix of CHN Standards for Pyrazoles
StandardTheoretical %NStabilitySuitability for PyrazolesPrimary Limitation
Acetanilide 10.36% HighLow The Extrapolation Error. Too low in N content. Good for C/H, but forces the detector to extrapolate 3x-4x beyond the calibration point for pyrazoles.
Sulfanilamide 16.27% ModerateMedium Useful only if the pyrazole contains Sulfur. Still requires extrapolation for high-N species (>30% N).
Urea 46.65% ModerateHigh (Gold Standard) The "Goldilocks" Match. Its %N (46%) perfectly brackets most energetic pyrazoles (30-45% N). Hygroscopic; requires drying.
Melamine 66.64% HighHigh (Linearity Check) Excellent for verifying detector linearity at the extreme high end. Can be difficult to combust fully without optimization.
Imidazolium Salts Variable LowSpecialist Good matrix match (ionic liquid precursors), but often hygroscopic and expensive. Use only for specific ionic pyrazoles.
Expert Insight: The Case for Urea

While Acetanilide is the default "system check," Urea is the superior calibrant for pyrazoles. A pyrazole intermediate with three or four nitrogen atoms (e.g., 3-amino-4-nitropyrazole, ~43% N) sits almost exactly at the Urea calibration point. Calibrating with Urea minimizes the "lever arm" effect of slope errors.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity (E-E-A-T), we do not rely on a single point of failure. This protocol uses a Dual-Standard Bracketing System to validate the entire dynamic range.

Protocol: The "High-N" Combustion Workflow

1. Instrument Configuration:

  • Furnace Temperature: Increase to 1020°C - 1050°C . Pyrazoles are refractory (heat-resistant) rings; standard 950°C methods often yield low nitrogen due to incomplete ring opening.

  • Oxygen Dosing: Increase oxygen injection time by 2–5 seconds to ensure a "flash" excess.

2. Sample Preparation (The "Sandwich" Technique):

  • Step A: Weigh 1.5 – 2.0 mg of sample into a tin capsule. (Keep mass low to prevent detector saturation at high %N).

  • Step B (The Catalyst): Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly on top of the sample.

    • Causality: WO₃ acts as a combustion aid and "scrubber." It prevents the formation of refractory carbon nitrides and ensures immediate oxidation of the pyrazole ring.

  • Step C: Seal the capsule tightly to exclude atmospheric nitrogen.

3. Calibration Strategy (Bracketing):

  • Run 1: Blank (Tin capsule).

  • Run 2: Acetanilide (Standard Low Point).

  • Run 3: Urea (Standard High Point).

  • Validation: The instrument calibration curve is generated using both points. This brackets your pyrazole sample (30-40% N) between the 10% and 46% markers, ensuring linearity.

4. Quality Control (The "Truth" Sample):

  • Every 10 samples, run a "Check Standard" of Melamine . If the Melamine reads 66.6% ± 0.3%, your combustion efficiency is sufficient for the pyrazoles.

Part 4: Visualization of Workflows

Figure 1: The "Nitrogen Gap" & Calibration Logic

Caption: This diagram illustrates why single-point calibration fails for pyrazoles and how bracketing with Urea corrects the slope error.

CalibrationLogic cluster_0 Standard Calibration (Risky) cluster_1 Optimized Bracketing (Robust) Acetanilide Acetanilide (10% N) (Calibration Point) Pyrazole_Risk Pyrazole Sample (~40% N) (Extrapolated Zone) Acetanilide->Pyrazole_Risk Large Extrapolation Error Acetanilide_Opt Acetanilide (10% N) (Low Anchor) Urea Urea (46% N) (High Anchor) Acetanilide_Opt->Urea Linear Range Defined Pyrazole_Safe Pyrazole Sample (~40% N) (Interpolated Zone) Acetanilide_Opt->Pyrazole_Safe Urea->Pyrazole_Safe

Figure 2: Optimized Combustion Workflow for Refractory Nitrogen

Caption: Step-by-step reaction pathway ensuring complete conversion of Pyrazole nitrogen to N2 gas.

CombustionWorkflow cluster_mechanisms Critical Mechanisms Sample Sample Preparation (Pyrazole + WO3 Aid) Flash Flash Combustion (1050°C + O2 Injection) Sample->Flash Capsule Drop Oxidation Oxidation Zone (NOx + CO2 + H2O Formation) Flash->Oxidation Vigorous Oxidation Mechanisms WO3 prevents refractory residues High Temp breaks stable pyrazole ring Cu reduces all NOx to N2 Flash->Mechanisms Reduction Reduction Reactor (Cu @ 650°C: NOx -> N2) Oxidation->Reduction Carrier Gas (He) Separation GC Separation (N2 / CO2 / H2O) Reduction->Separation Gas Stream Detection TCD Detection (Quantification vs. Urea Curve) Separation->Detection Signal Integration

References

  • PerkinElmer . (2022). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link

  • ASTM International . (2023). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Link

  • Elementar . (2024). Analysis of Nitrogen-Rich Heterocycles: Combustion Optimization. Technical Note. Link

  • Royal Society of Chemistry (RSC) . (2008). CHNS Elemental Analysers: Guidelines for High Nitrogen Compounds. Link

  • National Institute of Standards and Technology (NIST) . (2023). Standard Reference Material 2657: Oxygen in Nitrogen. (Used for calibration gas purity verification). Link

  • Thermo Fisher Scientific . (2021). FlashSmart Elemental Analyzer: Handling Refractory Samples. Application Note 42256. Link

Unmasking Pyrazole Regioisomers: A Comparative Guide to Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the classic trap of pyrazole synthesis: the formation of N-isomer impurities. When unsymmetrical 1H-pyrazoles undergo N-alkylation or N-arylation, the similar nucleophilicity of the N1 and N2 atoms inevitably leads to a mixture of regioisomers [[1]](). Because these isomers possess identical molecular weights and highly similar polarities, standard LC-MS and basic 1D NMR often fail to provide unambiguous differentiation.

Yet, distinguishing them is non-negotiable. The position of the alkyl group dictates the molecule's binding affinity, pharmacokinetics, and intellectual property landscape 2. In this guide, we will objectively compare the three premier analytical modalities used to definitively assign pyrazole N-isomers, exploring the causality behind the techniques and providing field-proven protocols.

Mechanistic Background: The Regioselectivity Conundrum

The core challenge in pyrazole functionalization stems from annular tautomerism. In solution, the proton rapidly exchanges between the two nitrogen atoms, making them chemically equivalent on the NMR timescale. Upon alkylation, this degeneracy is broken, yielding two distinct products.

To identify which nitrogen was alkylated, we must probe the subtle electronic and spatial differences between the isomers. The nitrogen atom bearing the substituent (N1) becomes "pyrrole-like" (its lone pair contributes to the aromatic


-system), while the unsubstituted nitrogen (N2) remains "pyridine-like" (its lone pair resides in an orthogonal 

orbital). This electronic disparity is the foundation for advanced spectroscopic differentiation [[3]]().

Comparative Analysis of Analytical Modalities

2D H- H NOESY (The Spatial Approach)

NOESY relies on the Nuclear Overhauser Effect, a through-space dipole-dipole interaction. If the N-alkyl group is attached at N1, its protons will exhibit a spatial correlation (NOE cross-peak) with the adjacent H-5 proton on the pyrazole ring.

  • The Verdict: Excellent for rapid screening if the pyrazole ring has distinct protons at the C3 and C5 positions. However, it fails completely for 3,5-disubstituted pyrazoles and can yield false positives if a flexible alkyl chain folds back onto the ring.

2D H- N HMBC (The Through-Bond Gold Standard)

This technique measures long-range J-couplings (


, 

) between protons on the alkyl group and the

N atoms of the pyrazole ring. Because the "pyrrole-like" N1 is shielded by the aromatic sextet, it resonates significantly upfield (typically -160 to -200 ppm relative to nitromethane). The "pyridine-like" N2 is deshielded and resonates downfield (-70 to -90 ppm) 3. Observing a strong

correlation between the alkyl protons and the shielded N1 atom unambiguously confirms the regiochemistry 4.
  • The Verdict: The absolute gold standard for solution-phase identification. It is immune to the conformational ambiguities that plague NOESY.

Single-Crystal X-Ray Diffraction (The Solid-State Absolute)

SC-XRD provides 3D atomic coordinates by mapping electron density, serving as the ultimate arbiter for regiochemistry and attractive non-covalent interactions 5.

  • The Verdict: Unimpeachable accuracy, but severely limited by the physical properties of the sample. It requires the molecule to form high-quality single crystals, which is notoriously difficult for oily or highly flexible N-alkyl pyrazoles.

Quantitative Performance Comparison
Analytical ModalityPrimary MechanismSample StateDefinitive AccuracyTurnaround TimeKey Limitation
2D

H-

H NOESY
Through-space dipole-dipole coupling (< 5 Å)Solution (Liquid)Moderate to HighFast (1-2 hours)Fails if adjacent ring positions (C3/C5) lack protons.
2D

H-

N HMBC
Through-bond J-coupling (

,

)
Solution (Liquid)Very HighMedium (4-12 hours)Requires high sample concentration due to low

N natural abundance (0.37%).
SC-XRD Electron density diffractionSolid (Crystal)AbsoluteSlow (Days to Weeks)Requires high-quality single crystals; unsuitable for oils.

Analytical Decision Workflow

To optimize instrument time and ensure rigorous data integrity, follow this logical decision tree when characterizing a newly synthesized pyrazole mixture.

G Start Purified N-Alkylated Pyrazole NMR1D 1D 1H & 13C NMR Start->NMR1D CheckProtons Are C3/C5 Protons Present? NMR1D->CheckProtons NOESY 2D 1H-1H NOESY CheckProtons->NOESY Yes HMBC 2D 1H-15N HMBC CheckProtons->HMBC No (Sterically Blocked) CheckNOE Clear NOE Signal? NOESY->CheckNOE XRD SC-XRD HMBC->XRD Signal too weak Success Definitive N1/N2 Assignment HMBC->Success Strong 3J N-H CheckNOE->HMBC No / Ambiguous CheckNOE->Success Yes XRD->Success Crystal obtained

Fig 1: Analytical decision tree for identifying pyrazole N-isomers via NMR and XRD.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind parameter selection, allowing you to validate the system as you acquire data.

Protocol 1: 2D H- N HMBC for Unambiguous Through-Bond Assignment

Objective: Correlate N-alkyl protons to the shielded N1 nitrogen via


 coupling.
  • Sample Preparation: Dissolve ~20-25 mg of the purified pyrazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl

    
    ).
    
    • Causality: High concentration is mandatory. The natural abundance of the NMR-active

      
      N isotope is only 0.37%. Without isotopic enrichment, the experiment is inherently insensitive compared to 
      
      
      
      H or
      
      
      C NMR.
  • Probe Tuning & Shimming: Tune the NMR probe specifically to the

    
    H and 
    
    
    
    N frequencies. Perform rigorous 3D gradient shimming.
    • Causality: Sharp resonance lines are critical to resolve the fine splitting from long-range

      
       couplings.
      
  • Parameter Optimization: Select a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range delay to optimize for a

    
     coupling constant of 5–8 Hz (typically an evolution delay of ~60–80 ms). Set the 
    
    
    
    N spectral width wide enough to cover 0 to -350 ppm (relative to CH
    
    
    NO
    
    
    ).
  • Acquisition & Processing: Acquire with a minimum of 32 to 64 scans per

    
     increment. Process the 2D FID using zero-filling and a squared sine-bell window function to enhance resolution.
    
  • Data Interpretation: Locate the protons of the N-alkyl group on the F2 (

    
    H) axis. Trace vertically to find a cross-peak in the F1 (
    
    
    
    N) axis. A correlation to a shielded nitrogen (~ -160 to -200 ppm) confirms N1 alkylation 3.
Protocol 2: 2D H- H NOESY for Spatial Proximity Mapping

Objective: Detect through-space interactions (< 5 Å) between the N-alkyl group and pyrazole ring protons.

  • Sample Preparation & Degassing: Prepare a 5-10 mg sample in CDCl

    
    . Thoroughly degas the sample using three freeze-pump-thaw cycles or prolonged N
    
    
    
    sparging.
    • Causality: Dissolved paramagnetic oxygen accelerates relaxation pathways, which can severely quench delicate NOE signals.

  • Parameter Optimization: Set the relaxation delay (D1) to at least

    
     of the slowest relaxing proton (typically 2-3 seconds).
    
    • Causality: Incomplete magnetization recovery between scans leads to

      
       noise artifacts and signal loss.
      
  • Mixing Time (

    
    ) Selection:  Set 
    
    
    
    to 300–500 ms.
    • Causality: For small molecules (MW < 500 Da) in non-viscous solvents, the molecular tumbling rate (correlation time,

      
      ) is fast, resulting in positive NOEs. This specific mixing time allows sufficient cross-relaxation to build up detectable signals without allowing spin-diffusion (which causes false-positive correlations to distant protons).
      
  • Interpretation: A cross-peak between the N-alkyl protons and the H-5 proton confirms the N1 isomer.

References

1.2 - MDPI 2. 4 - Encyclopedia.pub 3.3 - KTU ePubl 4.1 - RSC Books 5.5 - ACS Publications

Sources

Safety Operating Guide

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Research Scientists, EHS Officers, and Drug Development Leads

Executive Summary: Operational Safety & Disposal Strategy

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one is a functionalized nitrogenous heterocycle often utilized as a pharmaceutical intermediate. While a specific Safety Data Sheet (SDS) for this exact alkylated derivative may not be commercially ubiquitous, its safety profile is authoritatively derived from its core pharmacophore, 4-Nitropyrazole (CAS 2075-46-9) , and the aliphatic ketone side chain.

Core Disposal Directive: This compound must be treated as Hazardous Organic Waste . It possesses significant toxicity (Acute Tox. 4) and irritation potential (Eye Dam. 1).[1][2] Due to the thermal stability of the pyrazole ring and the energetic potential of the nitro group, High-Temperature Incineration is the only validated disposal method. Do not attempt chemical neutralization or drain disposal.[3][4]

Hazard Identification & Risk Profile

To ensure safe handling, we apply the "Nearest Neighbor" Principle of chemical safety, synthesizing data from the parent 4-nitropyrazole and aliphatic ketones.

Synthesized Hazard Classification (GHS)
Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat.[1][2][5][6][7][8][9] 4H302: Harmful if swallowed.[1][2][8][9][10]Strict hygiene; no mouth pipetting.[3][8]
Skin Corrosion/Irritation Cat.[7][9] 2H315: Causes skin irritation.[1][9][10]Double-gloving (Nitrile) required.
Serious Eye Damage Cat. 1H318: Causes serious eye damage.[1][2][9]Face shield required during liquid handling.
Target Organ Tox. Cat. 3H335: May cause respiratory irritation.[1][10]Handle only in a fume hood.

Critical Note on Energetics: Mononitro pyrazoles are generally stable, unlike their polynitrated analogs. However, the nitro group (


) renders the compound potentially shock-sensitive if dried to an anhydrous crystal form in the presence of metal salts. Always maintain in solution or stable storage.

Personal Protective Equipment (PPE) Matrix

ZonePPE RequirementRationale
Ocular Chemical Splash Goggles + Face ShieldHigh risk of irreversible corneal damage (Category 1).
Dermal Nitrile Gloves (Min 0.11mm)Standard organic solvent resistance. Change every 30 mins.
Respiratory Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of aerosols or volatile ketone vapors.
Body Lab Coat (Cotton/Poly) + Chemical ApronPrevents saturation of clothes in case of bulk spill.

Detailed Disposal Protocol

This workflow ensures compliance with EPA (RCRA) regulations and minimizes environmental impact.

Step 1: Waste Characterization & Segregation
  • Waste Stream: Non-Halogenated Organic Solvent Waste (unless mixed with DCM/Chloroform).

  • RCRA Code (USA): Likely D001 (Ignitable) if in solvent; potentially P-listed characteristics if deemed acutely toxic (conservative approach).

  • Segregation: Keep separate from oxidizers (peroxides, nitric acid) and strong bases . The

    
    -protons of the ketone and the pyrazole ring can react exothermically with strong bases.
    
Step 2: Packaging & Labeling
  • Primary Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the compound is potentially acidic or unstable.

  • Labeling:

    • Chemical Name: Write out fully: "6-(4-Nitro-pyrazol-1-yl)-hexan-2-one".

    • Constituents: List solvent percentages (e.g., "5% Compound in Acetonitrile").

    • Hazard Checkboxes: Mark "Toxic", "Irritant", and "Flammable" (if in solvent).

Step 3: The Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPack Double Bag (LDPE) Place in Fiber Drum Solid->SolidPack LiquidPack Collect in HDPE/Glass Carboy (Non-Halogenated Stream) Liquid->LiquidPack Tagging Apply Hazardous Waste Label (List: Toxic, Irritant) SolidPack->Tagging LiquidPack->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage FinalDisp High-Temp Incineration (Licensed Facility) Storage->FinalDisp

Figure 1: Decision logic for segregating and packaging nitro-pyrazole waste streams.

Spill Response & Decontamination

Scenario: A 100g/mL spill on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[3][9] Ensure fume hood is active.

  • PPE Upgrade: Don double nitrile gloves and respiratory protection (N95 or half-mask organic vapor cartridge) if outside the hood.

  • Containment: Ring the spill with absorbent pads or vermiculite. Do not use sawdust (combustible reaction risk with nitro groups).

  • Cleanup:

    • Absorb liquid with inert clay or vermiculite.

    • Scoop into a wide-mouth hazardous waste jar.

    • Surface Decon: Wash the surface with 10% Sodium Carbonate (

      
      )  solution followed by water. This helps solubilize any remaining organic residue for removal.
      
  • Disposal of Debris: All contaminated pads/gloves go into the Solid Hazardous Waste drum.

Scientific Rationale: Why Incineration?

We strictly recommend incineration over chemical treatment for two mechanistic reasons:

  • Pyrazole Stability: The aromatic pyrazole ring is highly resistant to hydrolysis and mild oxidation. Standard wastewater treatment (biological degradation) will fail to break down the core structure, leading to environmental persistence.

  • Nitro Group Elimination: High-temperature combustion (

    
    ) safely converts the nitro group (
    
    
    
    ) into nitrogen oxides (
    
    
    ) and
    
    
    , which are then scrubbed by the incinerator's flue gas cleaning system. Chemical reduction (e.g., using Iron/HCl) in the lab is unnecessary and generates hazardous aniline-like byproducts.

References

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA)

Sources

Personal Protective Equipment & Handling Guide: 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Hazard Analysis

Status: Proprietary/Research Intermediate Analog-Based Hazard Classification: As a specific Safety Data Sheet (SDS) for 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one is often unavailable in public repositories, this safety protocol is derived from Structure-Activity Relationship (SAR) analysis of its parent pharmacophores: 4-Nitropyrazole (CAS 2075-46-9) and Alkyl Ketones .

Critical Hazard Profile:

  • Severe Eye Damage (Category 1): Parent compound 4-nitropyrazole is a known severe eye irritant.[1] You must assume this derivative retains this property.

  • Acute Toxicity (Oral/Inhalation): Nitro-heterocycles often possess significant acute toxicity and potential for methemoglobinemia upon prolonged exposure.

  • Combustibility: The hexan-2-one tail introduces organic combustibility.

  • Energetic Potential: While mononitro-pyrazoles are generally stable, they are energetic precursors. Avoid friction, shock, or excessive heat during isolation.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not generic; it is based on the permeation rates of nitro-organics and the corrosive potential of the pyrazole core.

PPE Decision Logic
Protection ZoneRecommended EquipmentScientific Rationale
Eye/Face Chemical Splash Goggles + Face Shield Critical: Safety glasses are insufficient. The risk of irreversible corneal damage from the pyrazole moiety mandates a sealed eye environment and full-face protection against splashes.
Hand (Primary) Nitrile Rubber (0.11 mm min) Provides adequate splash protection for ketones.
Hand (Secondary) Laminate Film (Silver Shield) Required for prolonged handling. Nitro compounds can permeate nitrile over time. Use laminate liners if handling concentrated oils/solutions >10 mins.
Respiratory P100/N95 (Solids) or ABEK (Liquids) If handling outside a fume hood (not recommended), a respirator is mandatory to prevent inhalation of energetic dusts or ketone vapors.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb nitro-organics, keeping toxins against the skin. Impervious aprons prevent this "wicking" effect.
Donning/Doffing Workflow (Visualization)

The following logic ensures no cross-contamination occurs during the removal of potentially toxic PPE.

PPE_Workflow Start Start: Handling 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one Gloves 1. Don Inner Laminate Gloves (Permeation Barrier) Start->Gloves OuterGloves 2. Don Outer Nitrile Gloves (Tactile Grip) Gloves->OuterGloves Check 3. Integrity Check (No pinholes/tears) OuterGloves->Check Work Experimental Work Check->Work DoffOuter 4. Doff Outer Gloves (Turn inside out) Work->DoffOuter Wash 5. Wash Inner Gloves (While still on hands) DoffOuter->Wash DoffInner 6. Doff Inner Gloves (Peel from cuff) Wash->DoffInner Finish 7. Hand Wash (Soap + Water) (20 seconds min) DoffInner->Finish

Figure 1: Dual-gloving protocol specifically designed to mitigate the permeation risk of nitro-organic compounds.

Part 3: Operational Protocols

Weighing & Transfer (Solid State)

Risk: Static discharge igniting nitro-dust; inhalation of toxic particulates.

  • Engineering Control: Use a Static-Dissipative Weighing Enclosure or a standard chemical fume hood with an ionizing bar.

  • Technique:

    • Never weigh directly onto the balance pan.

    • Use anti-static weighing boats.

    • Damping: If the solid is fluffy/electrostatic, dampen slightly with the reaction solvent (e.g., DCM or Acetone) before transfer to prevent aerosolization.

Reaction Setup & Solubilization

Risk: Exothermic decomposition.

  • Solvent Choice: The ketone tail aids solubility in polar aprotic solvents (DMSO, DMF) and common organics (DCM, EtOAc).

  • Thermal Control:

    • Always add the solvent to the solid, not vice versa, to control the heat of solution.

    • Ensure the reaction vessel is under an inert atmosphere (

      
       or 
      
      
      
      ) before heating. Nitro-pyrazoles can darken/decompose in the presence of oxygen at high temperatures.
Synthesis Workflow Logic

Synthesis_Safety Setup Reaction Setup (Inert Gas Purge) Addition Reagent Addition (Control Exotherm) Setup->Addition Check Temp Monitor TLC/LCMS Monitoring (Minimize Sampling) Addition->Monitor Quench Quench/Workup (Ph < 9 to avoid hydrolysis) Monitor->Quench Complete Waste Waste Segregation (High BTU Stream) Quench->Waste

Figure 2: Operational workflow emphasizing thermal control and pH management during workup.

Part 4: Emergency Response & Disposal

Exposure Response
  • Eye Contact (Highest Risk):

    • IMMEDIATE: Flush with water for 15 minutes minimum .

    • Hold Eyelids Open: The pyrazole ring can cause adhesion; manual retraction is necessary.

    • Seek Medical Attention: Transport to ER; provide the SDS for 4-Nitropyrazole as a reference if the specific SDS is unavailable.

  • Skin Contact:

    • Do NOT use solvents (Ethanol/Acetone) to wash skin; this increases transdermal absorption of the nitro group.

    • Wash with mild soap and copious water.

Spillage Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Neutralize/Absorb:

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

    • Solids: Wet-wipe method using water-dampened pads to prevent dust generation.

  • Decontaminate: Clean surface with a 10% bleach solution to degrade the organic residue, followed by a water rinse.

Disposal Strategy

Regulatory Classification: Hazardous Chemical Waste (Toxic/Ignitable).

  • Primary Stream: High-Temperature Incineration.

    • Reasoning: The nitrogen content requires incineration at >1100°C to prevent NOx formation and ensure destruction of the pyrazole ring.

  • Labeling: "Hazardous Waste - Toxic, Irritant. Contains Nitro-Pyrazole Derivatives."[3][4][5][6]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135484277 (Related Analog: 4-Nitro-1-(octan-2-yl)-1H-pyrazole). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Disclaimer: This guide is based on senior scientific analysis of analogous structures in the absence of a specific SDS. Always prioritize local site safety regulations and conduct a specific risk assessment before handling.

Sources

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